molecular formula C33H40N2O6 B613402 Fmoc-Orn(Ivdde)-OH CAS No. 1198321-33-3

Fmoc-Orn(Ivdde)-OH

Cat. No.: B613402
CAS No.: 1198321-33-3
M. Wt: 560,7 g/mole
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Description

Fmoc-Orn(Ivdde)-OH, also known as this compound, is a useful research compound. Its molecular formula is C33H40N2O6 and its molecular weight is 560,7 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40N2O6/c1-20(2)16-27(30-28(36)17-33(3,4)18-29(30)37)34-15-9-14-26(31(38)39)35-32(40)41-19-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,20,25-26,36H,9,14-19H2,1-4H3,(H,35,40)(H,38,39)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZWSEOHAQFMBS-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Fmoc-Orn(Ivdde)-OH: A Key Building Block in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Orn(Ivdde)-OH is a specialized amino acid derivative crucial for the synthesis of complex peptides and peptidomimetics. This guide provides an in-depth overview of its chemical properties, applications, and the experimental protocols essential for its effective use in solid-phase peptide synthesis (SPPS).

Core Concept and Applications

Nα-Fmoc-Nδ-(ivDde)-L-ornithine, commonly abbreviated as this compound, is an orthogonally protected derivative of the amino acid ornithine. In peptide synthesis, protecting groups are used to prevent unwanted side reactions at reactive functional groups. The key feature of this compound lies in its two distinct protecting groups:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: Protects the α-amino group. It is base-labile and is typically removed using a solution of piperidine in dimethylformamide (DMF).

  • Ivdde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group: Protects the δ-amino group on the ornithine side chain. It is stable to the basic conditions used for Fmoc removal but can be selectively cleaved using a dilute solution of hydrazine.[1][2]

This orthogonal protection scheme is the cornerstone of its utility. It allows for the selective deprotection and modification of the ornithine side chain while the peptide remains anchored to the solid support and other protecting groups are intact. The Ivdde group is a more hindered and stable version of the related Dde group, offering greater resistance to premature cleavage during prolonged syntheses and a lower tendency for acyl migration.[1]

Primary applications include:

  • Synthesis of Branched and Cyclic Peptides: The selective deprotection of the Ivdde group exposes the side-chain amine, which can serve as an attachment point for another peptide chain, a fluorescent label, a drug molecule, or a linker for cyclization.[2][3]

  • Site-Specific Conjugation: It enables the precise attachment of molecules like polyethylene glycol (PEG), lipids, or cytotoxic agents to a specific site within a peptide sequence, which is critical in drug development.

  • Preparation of Peptide Libraries: Facilitates the creation of diverse peptide libraries with modifications at specific positions.

Chemical Structure and Properties

The chemical structure of this compound is shown below, illustrating the Fmoc group attached to the alpha-amine and the Ivdde group protecting the side-chain delta-amine of the ornithine backbone.

Chemical Structure:

Caption: Chemical structure of this compound.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueReference
IUPAC Name (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-5-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]pentanoic acid[4]
Synonyms Nα-Fmoc-Nδ-ivDde-L-ornithine, Fmoc-Orn(ivDde)[5]
CAS Number 1198321-33-3[5][6]
Molecular Formula C₃₃H₄₀N₂O₆[5][6]
Molecular Weight 560.68 g/mol [6]
Appearance White to off-white solid powder[4][7]
Storage Sealed in a dry environment, store in freezer under -20°C[6][7]
SMILES O=C(O)--INVALID-LINK--C)=C1C(CC(C)(C)CC1=O)=O)NC(OCC2C3=C(C4=C2C=CC=C4)C=CC=C3)=O[6]
InChI Key XSDVRBYPXOEYHM-SANMLTNESA-N

Experimental Protocols

The critical experimental step involving this compound is the selective removal of the Ivdde protecting group from the peptide-resin.

Protocol: Selective Deprotection of the Ivdde Group

This procedure is performed after the desired peptide sequence has been assembled and while the peptide is still attached to the solid-phase resin. The N-terminal Fmoc group may be present or absent.

Reagents and Materials:

  • Peptide-resin containing the Orn(Ivdde) residue

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Reaction vessel for solid-phase synthesis

  • Shaker or bubbler for agitation

Procedure:

  • Preparation of Deprotection Solution: Prepare a 2-4% (v/v) solution of hydrazine monohydrate in anhydrous DMF. For example, to prepare 10 mL of a 2% solution, add 200 µL of hydrazine monohydrate to 9.8 mL of DMF. Note: Higher concentrations of hydrazine (>2%) can sometimes lead to side reactions, such as cleavage at Gly residues or conversion of Arg to Orn.[1] Optimization is recommended.[8]

  • Resin Swelling: Wash the peptide-resin thoroughly with DMF (3 x 1 min) to ensure it is fully swollen. Drain the solvent.

  • Hydrazine Treatment: Add the 2-4% hydrazine/DMF solution to the resin (using approximately 10-25 mL per gram of resin).[1][9]

  • Reaction: Agitate the mixture gently at room temperature for 3 to 5 minutes.[8][9]

  • Draining and Repetition: Drain the reaction vessel. Repeat the hydrazine treatment (steps 3 and 4) two to four more times to ensure complete removal of the Ivdde group.[1][9][10] The progress of the deprotection can be monitored using a colorimetric test (e.g., Kaiser test) on a few resin beads.

  • Washing: After the final hydrazine treatment, wash the resin extensively with DMF (5-7 times) to remove all traces of hydrazine and the cleaved protecting group.

  • Further Steps: The resin is now ready for the next step, such as coupling an amino acid, linker, or other molecule to the newly exposed side-chain amine of the ornithine residue.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for using this compound in SPPS to create a branched peptide.

spss_workflow start Start: Peptide-Resin (N-term Fmoc protected) incorporate Incorporate this compound during chain elongation start->incorporate elongate Continue Peptide Elongation (Standard Fmoc-SPPS cycles) incorporate->elongate peptide_ivdde Completed Linear Peptide-Resin -Orn(Ivdde)- elongate->peptide_ivdde deprotect Selective Ivdde Removal (2-4% Hydrazine in DMF) peptide_ivdde->deprotect peptide_nh2 Peptide-Resin with Free Side-Chain -Orn(NH2)- deprotect->peptide_nh2 branch Couple new moiety to Orn side-chain (e.g., another peptide, label, drug) peptide_nh2->branch final_peptide Branched Peptide-Resin branch->final_peptide cleave Cleave from Resin & Deprotect (e.g., using TFA cocktail) final_peptide->cleave

References

The Ivdde Protecting Group: A Technical Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving complex molecular architectures with precision and efficiency. Among the arsenal of protective moieties, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group has emerged as a powerful and versatile tool. This technical guide provides an in-depth exploration of the Ivdde protecting group, its mechanism of action, and its applications in the synthesis of modified peptides, supported by experimental data and detailed protocols.

Core Principles of the Ivdde Protecting Group

The Ivdde group is primarily employed for the protection of the ε-amino group of lysine residues in solid-phase peptide synthesis (SPPS), most commonly within the fluorenylmethyloxycarbonyl (Fmoc) strategy.[1][2] Its utility stems from its unique orthogonality to the acid- and base-labile protecting groups typically used in Fmoc-SPPS.[2]

Key Characteristics:

  • Stability: The Ivdde group is stable to the basic conditions required for the removal of the Nα-Fmoc group (e.g., piperidine in dimethylformamide [DMF]) and to the acidic conditions used for the final cleavage of the peptide from the resin (e.g., trifluoroacetic acid [TFA]).[1][2]

  • Selective Cleavage: The Ivdde group is selectively cleaved under mild conditions using a dilute solution of hydrazine in DMF.[1][2] This selective deprotection allows for the unmasking of the lysine side chain while the peptide remains attached to the solid support, enabling site-specific modifications.[2]

This orthogonal protection scheme is fundamental to the synthesis of complex peptides such as branched, cyclic, and side-chain modified peptides.

Mechanism of Ivdde Cleavage

The removal of the Ivdde protecting group is achieved through hydrazinolysis. The reaction proceeds via a nucleophilic attack of hydrazine on one of the carbonyl groups of the dioxocyclohexylidene ring. This is followed by an intramolecular cyclization, leading to the formation of a stable indazole byproduct and the release of the free amino group on the lysine side chain.[2][3] This cleavage can be monitored spectrophotometrically by detecting the chromophoric indazole byproduct at approximately 290 nm.[2][4]

Orthogonal_Deprotection_Strategy Peptide_Resin Fully Protected Peptide on Resin (Nα-Fmoc, Lys(Ivdde), Other Side-Chain Protection) Fmoc_Removal Nα-Fmoc Removal (e.g., 20% Piperidine in DMF) Peptide_Resin->Fmoc_Removal Chain Elongation Ivdde_Removal Lys(Ivdde) Removal (e.g., 4% Hydrazine in DMF) Peptide_Resin->Ivdde_Removal Site-Specific Modification Final_Cleavage Final Cleavage and Deprotection (e.g., TFA Cocktail) Peptide_Resin->Final_Cleavage Direct Cleavage Fmoc_Removal->Peptide_Resin Peptide_Resin_Modified Side-Chain Modified Peptide on Resin Ivdde_Removal->Peptide_Resin_Modified Side-Chain Derivatization Final_Peptide Deprotected Peptide in Solution Final_Cleavage->Final_Peptide Yields Final Peptide Peptide_Resin_Modified->Final_Cleavage Side_Chain_Modification_Workflow Start Start: Solid Support SPPS 1. Fmoc-SPPS with Fmoc-Lys(Ivdde)-OH Start->SPPS Ivdde_Deprotection 2. Selective Ivdde Removal (Hydrazine/DMF) SPPS->Ivdde_Deprotection Side_Chain_Reaction 3. On-Resin Side-Chain Modification (e.g., Labeling) Ivdde_Deprotection->Side_Chain_Reaction Cleavage 4. Cleavage from Resin and Global Deprotection (TFA) Side_Chain_Reaction->Cleavage Purification 5. Purification (RP-HPLC) Cleavage->Purification Final_Product Final Side-Chain Modified Peptide Purification->Final_Product

References

The Strategic Application of Fmoc-Orn(Ivdde)-OH in Advanced Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Orthogonal Ivdde Protecting Group for Complex Peptide Architectures

This technical guide provides an in-depth exploration of Nα-Fmoc-Nδ-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-L-ornithine (Fmoc-Orn(Ivdde)-OH), a critical building block in modern solid-phase peptide synthesis (SPPS). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the mechanism of action, provides detailed experimental protocols, and presents quantitative data to support the strategic implementation of this versatile reagent in the synthesis of complex peptides, including branched and cyclized structures.

Introduction to Orthogonal Protection and the Role of Ivdde

In the intricate process of peptide synthesis, orthogonal protecting groups are indispensable tools that allow for the selective deprotection of specific functional groups on amino acid side chains without affecting other protecting groups or the peptide backbone. This strategy is paramount for the creation of peptides with sophisticated architectures.

This compound is an orthogonally protected derivative of ornithine. The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine is base-labile, typically removed by piperidine, while the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group protecting the δ-amine is selectively cleaved under mild hydrazinolytic conditions.[1][2] The Ivdde group is stable to the basic conditions used for Fmoc removal and the acidic conditions of final peptide cleavage from the resin, making it an ideal choice for site-specific modifications.[1]

Key Properties of this compound:

PropertyValue
CAS Number 1198321-33-3
Molecular Formula C₃₃H₄₀N₂O₆
Molecular Weight 560.68 g/mol

Mechanism of Action: The Hydrazine-Mediated Cleavage of the Ivdde Group

The selective removal of the Ivdde protecting group is achieved through treatment with a dilute solution of hydrazine in a suitable organic solvent, most commonly N,N-dimethylformamide (DMF). The cleavage proceeds via a nucleophilic attack by hydrazine on one of the carbonyl groups of the dimedone-based structure, followed by an intramolecular cyclization. This reaction releases the free δ-amine of the ornithine residue and forms a stable, chromophoric pyrazole byproduct, which can be monitored spectrophotometrically.[3][4]

G cluster_0 Ivdde Cleavage Mechanism Ivdde-Protected_Ornithine Ivdde-Protected Ornithine Side Chain Nucleophilic_Attack Nucleophilic Attack Ivdde-Protected_Ornithine->Nucleophilic_Attack Hydrazine Hydrazine (NH₂NH₂) Hydrazine->Nucleophilic_Attack Intermediate Unstable Intermediate Nucleophilic_Attack->Intermediate Intramolecular_Cyclization Intramolecular Cyclization Intermediate->Intramolecular_Cyclization Free_Amine Deprotected Ornithine Side Chain (Free Amine) Intramolecular_Cyclization->Free_Amine Byproduct Stable Pyrazole Byproduct Intramolecular_Cyclization->Byproduct

Caption: Ivdde cleavage mechanism.

Quantitative Data on Ivdde Deprotection

The efficiency of Ivdde cleavage is dependent on several factors, including hydrazine concentration, reaction time, and the number of treatments. The following table summarizes findings from an optimization study using a model peptide, ACP-K(ivDde), analyzed by HPLC.[5]

Hydrazine ConcentrationReaction Time per TreatmentNumber of TreatmentsObserved Cleavage Efficiency
2% in DMF3 minutes3Incomplete (~small fraction removed)
2% in DMF5 minutes3Incomplete (~50% removal)
2% in DMF3 minutes4Incomplete (~50% removal)
4% in DMF3 minutes3Near complete removal

These data suggest that for efficient Ivdde removal, a higher concentration of hydrazine (4%) can be significantly more effective than extending the reaction time or increasing the number of treatments with a 2% solution.[5] However, it is crucial to consider potential side reactions with higher hydrazine concentrations.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram outlines a typical workflow for SPPS incorporating an orthogonally protected amino acid like this compound for the synthesis of a branched peptide.

G start Resin Preparation (Swelling) faa_coupling First Amino Acid Coupling start->faa_coupling wash1 Washing Step faa_coupling->wash1 deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) wash1->deprotection1 wash2 Washing Step deprotection1->wash2 coupling_cycle Coupling/Deprotection Cycles (Main Peptide Chain Elongation) wash2->coupling_cycle incorporation Incorporate this compound coupling_cycle->incorporation wash3 Washing Step incorporation->wash3 deprotection2 Fmoc Deprotection wash3->deprotection2 wash4 Washing Step deprotection2->wash4 continue_main_chain Continue Main Chain Synthesis wash4->continue_main_chain selective_deprotection Selective Ivdde Deprotection (e.g., 4% Hydrazine in DMF) continue_main_chain->selective_deprotection wash5 Washing Step selective_deprotection->wash5 branch_synthesis Synthesis of Peptide Branch wash5->branch_synthesis final_deprotection Final Fmoc Deprotection branch_synthesis->final_deprotection wash6 Washing Step final_deprotection->wash6 cleavage Cleavage from Resin and Removal of Side-Chain Protecting Groups (e.g., TFA cocktail) wash6->cleavage purification Purification (e.g., HPLC) cleavage->purification analysis Analysis (e.g., Mass Spectrometry) purification->analysis end Final Branched Peptide analysis->end

Caption: SPPS workflow for branched peptides.

Detailed Protocol for Selective Ivdde Deprotection

This protocol is based on established methods for the removal of the Ivdde group from a peptide synthesized on a solid support.[6]

Reagents and Materials:

  • Peptide-resin containing an Orn(Ivdde) residue

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Hydrazine monohydrate

  • Reaction vessel for SPPS

  • Filtration apparatus

Procedure:

  • Preparation of Deprotection Solution: Prepare a 2-4% (v/v) solution of hydrazine monohydrate in DMF. For example, to prepare 10 mL of a 4% solution, add 0.4 mL of hydrazine monohydrate to 9.6 mL of DMF. Caution: Hydrazine is toxic and corrosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Resin Swelling: If the peptide-resin is dry, swell it in DMF for 15-30 minutes.

  • Hydrazine Treatment: Drain the DMF from the swollen resin. Add the hydrazine/DMF solution to the resin (approximately 10-15 mL per gram of resin).

  • Reaction: Gently agitate the resin slurry at room temperature for 3-5 minutes.

  • Filtration: Drain the deprotection solution from the resin.

  • Repeat: Repeat steps 3-5 two more times for a total of three treatments.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of hydrazine and the pyrazole byproduct.

  • Confirmation (Optional): The completion of the deprotection can be monitored by collecting the filtrate from the hydrazine treatments and measuring its UV absorbance at approximately 290 nm. The absence of an increase in absorbance in the final wash indicates complete removal. Alternatively, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry.

Considerations and Potential Side Reactions
  • Fmoc Group Removal: Hydrazine can also cleave the Fmoc group. Therefore, selective Ivdde deprotection should be performed after the completion of the main peptide chain, or the N-terminus should be protected with a group stable to hydrazine, such as the Boc group.

  • Peptide Backbone Cleavage: High concentrations of hydrazine (>5%) and prolonged reaction times can lead to cleavage of the peptide backbone, particularly at glycine residues.[3]

  • Ivdde vs. Dde: The Ivdde group is more sterically hindered than the related Dde group, which makes it less prone to premature removal and side-chain migration during synthesis. However, this increased stability can sometimes make its removal more challenging, potentially requiring the optimized conditions described above.[6]

Conclusion

This compound is a powerful and reliable tool for the synthesis of complex peptides. Its orthogonal deprotection chemistry allows for the precise, site-specific modification of peptide chains, enabling the construction of branched and cyclic architectures that are of significant interest in drug discovery and biomedical research. A thorough understanding of its mechanism of action and the optimization of deprotection protocols are key to its successful application. This guide provides the foundational knowledge and practical protocols to effectively integrate this compound into advanced peptide synthesis workflows.

References

A Technical Guide to Fmoc-Orn(Ivdde)-OH: Properties, Stability, and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-N-δ-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-L-ornithine (Fmoc-Orn(Ivdde)-OH), a key building block in modern solid-phase peptide synthesis (SPPS). This document details its core properties, stability profile, and provides in-depth experimental protocols for its application, particularly in the synthesis of branched and side-chain modified peptides.

Core Properties of this compound

This compound is a derivative of the amino acid ornithine, featuring two critical protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and the selectively cleavable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group on the δ-amine. This orthogonal protection strategy is instrumental in complex peptide synthesis, allowing for the selective deprotection and modification of the ornithine side chain.

Physicochemical and Handling Data
PropertyValue
Molecular Formula C₃₃H₄₀N₂O₆
Molecular Weight 560.68 g/mol
Appearance White to off-white or slight yellow to beige powder
Purity Typically ≥97% (HPLC)
Solubility Clearly soluble in polar organic solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1]
Storage Conditions Store in a cool, dry, and well-ventilated place.[2] For long-term storage, it is recommended to keep it at -20°C, sealed from moisture and light.[3] For shorter periods, storage at 15-25°C is also cited.[4]
Handling Precautions Avoid contact with skin and eyes. Use in a well-ventilated area and avoid dust formation.[2]

Stability Profile

The stability of this compound is a cornerstone of its utility in Fmoc-based SPPS. The Fmoc group is stable under acidic conditions but is readily cleaved by secondary amines like piperidine. Conversely, the ivDde group is stable to the basic conditions used for Fmoc removal and also to trifluoroacetic acid (TFA) used for final peptide cleavage from the resin.[1]

The ivDde protecting group is significantly more stable to piperidine than the related Dde group, making it less prone to premature removal and side-chain migration during prolonged syntheses.[1][4]

While specific quantitative data on the degradation kinetics of this compound under varying pH and temperature conditions is not extensively published, general principles for Fmoc-amino acids apply. They are most stable in a dry, solid form and should be stored in a cool, dark place. In solution, particularly in DMF, degradation can occur over time, so it is advisable to use freshly prepared solutions for peptide synthesis.

Experimental Protocols

The orthogonal nature of the Fmoc and ivDde protecting groups allows for a versatile range of applications in peptide synthesis. Below are detailed protocols for the incorporation of this compound into a peptide sequence and the subsequent selective deprotection of the ivDde group for on-resin modification.

Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS

This protocol outlines the standard procedure for coupling this compound to a growing peptide chain on a solid support.

Materials:

  • This compound

  • Peptide synthesis resin (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF)

  • Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

  • 20% (v/v) piperidine in DMF for Fmoc deprotection

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3-5 minutes, drain, and then treat again with 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.

  • Coupling:

    • Dissolve this compound (3-5 equivalents relative to resin substitution) and the coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

Protocol 2: Selective On-Resin Cleavage of the Ivdde Protecting Group

This protocol details the removal of the ivDde group from the ornithine side chain while the peptide remains attached to the resin.

Materials:

  • Peptide-resin containing the Orn(Ivdde) residue

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation of Cleavage Solution: Prepare a 2-4% (v/v) solution of hydrazine monohydrate in DMF. Note: While 2% hydrazine is the standard concentration, for sterically hindered sequences or incomplete cleavage, increasing the concentration to 4% or higher may be necessary. However, concentrations above 2% can increase the risk of side reactions, such as peptide cleavage at glycine residues.

  • Ivdde Cleavage:

    • Treat the peptide-resin with the hydrazine/DMF solution (approximately 25 mL per gram of resin).[5]

    • Allow the reaction to proceed at room temperature with gentle agitation for 3-5 minutes.[5]

    • Drain the reaction vessel.

    • Repeat the treatment 2-4 more times to ensure complete removal of the ivDde group.

  • Monitoring: The cleavage can be monitored spectrophotometrically by detecting the formation of the chromophoric indazole byproduct.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of hydrazine and the cleavage byproducts.

  • Further Modification: The resin-bound peptide with the deprotected ornithine side-chain amine is now ready for subsequent on-resin modification, such as branching, cyclization, or conjugation.

Visualization of Key Workflows

The following diagrams, generated using the DOT language, illustrate critical workflows involving this compound.

SPPS_Workflow Resin Resin with N-terminal Amine Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Coupling of This compound Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Peptide_Elongation Continue Peptide Elongation Washing2->Peptide_Elongation

Caption: Standard SPPS cycle for incorporating this compound.

Ivdde_Cleavage_and_Modification Peptide_Resin Peptide-Resin with Orn(Ivdde) Ivdde_Cleavage Ivdde Cleavage (2-4% Hydrazine/DMF) Peptide_Resin->Ivdde_Cleavage Washing1 DMF Wash Ivdde_Cleavage->Washing1 Deprotected_Orn Peptide-Resin with Free Ornithine Side-Chain Washing1->Deprotected_Orn On_Resin_Modification On-Resin Modification (e.g., Branching, Conjugation) Deprotected_Orn->On_Resin_Modification Modified_Peptide Modified Peptide-Resin On_Resin_Modification->Modified_Peptide Final_Cleavage Final Cleavage from Resin (TFA) Modified_Peptide->Final_Cleavage Purified_Peptide Purified Modified Peptide Final_Cleavage->Purified_Peptide

Caption: Workflow for on-resin side-chain modification via Ivdde deprotection.

Conclusion

This compound is an indispensable tool for the synthesis of complex peptides. Its well-defined properties and the orthogonality of its protecting groups provide chemists with the flexibility to create intricate molecular architectures. The protocols and data presented in this guide offer a solid foundation for the successful application of this compound in research and drug development. Careful adherence to proper handling, storage, and reaction conditions will ensure the highest quality and yield of the final peptide product.

References

An In-depth Technical Guide to Orthogonal Protection in Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental principles of orthogonal protection in solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide research and drug development. We will explore the strategic use of protecting groups to enable the stepwise assembly of amino acids into complex peptide chains with high fidelity. This guide provides a comprehensive overview of the Fmoc/tBu orthogonal strategy, complete with detailed experimental protocols, quantitative data on protecting group stability, and visual representations of the underlying chemical logic and workflows.

The Core Principle of Orthogonal Protection

In the intricate process of synthesizing a peptide, the various reactive functional groups on the amino acid building blocks must be temporarily masked or "protected" to prevent unwanted side reactions.[1][2][3][4][5] The essence of an orthogonal protection strategy lies in the use of multiple classes of protecting groups within the same synthesis, where each class can be selectively removed under specific chemical conditions without affecting the others.[1][2][3][4][5] This selective deprotection is paramount for the controlled, stepwise elongation of the peptide chain.

Protecting groups in SPPS can be broadly categorized as follows:

  • Temporary Protecting Groups: These shield the α-amino group of the incoming amino acid and are removed at each cycle of the synthesis to allow for the coupling of the next amino acid. In Fmoc SPPS, the temporary protecting group is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.

  • Permanent Protecting Groups: These mask the reactive side chains of amino acids and are designed to remain intact throughout the entire synthesis, only to be removed during the final cleavage of the peptide from the solid support.[1] In the commonly used Fmoc/tBu strategy, these are acid-labile groups such as tert-butyl (tBu), trityl (Trt), and pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).

  • Semi-permanent Protecting Groups: These are stable during the chain elongation but can be selectively removed in the presence of permanent protecting groups, enabling the synthesis of more complex peptides like branched or cyclic peptides.[1] An example is the allyloxycarbonyl (Alloc) group, which is removed by a palladium(0) catalyst.

Orthogonal_Protection_Principle cluster_peptide Peptide Chain on Solid Support cluster_deprotection Selective Deprotection Steps Peptide Resin-Linker-AA(Side_Chain-PG_perm)-AA(N-PG_temp) Fmoc_Removal Fmoc Removal (Base, e.g., Piperidine) Peptide->Fmoc_Removal Iterative Chain Elongation Alloc_Removal Alloc Removal (Pd(0) Catalyst) Peptide->Alloc_Removal On-Resin Modification Final_Cleavage Final Cleavage & Side Chain Deprotection (Strong Acid, e.g., TFA) Peptide->Final_Cleavage Peptide Completion Fmoc_Removal->Peptide Alloc_Removal->Peptide Final_Product Purified Peptide Final_Cleavage->Final_Product

Principle of Orthogonal Protection in Fmoc SPPS.

Data Presentation: Protecting Group Stability and Cleavage Efficiency

The selection of an appropriate protecting group is critical for the success of a peptide synthesis. The following tables summarize the stability and cleavage efficiency of common protecting groups under various conditions encountered in SPPS.

Table 1: Stability of Common Protecting Groups in Fmoc SPPS

Protecting GroupTypeProtected Amino Acid(s)Stable to 20% Piperidine/DMFStable to TFACleavage Condition
Fmoc Temporary (α-amino)AllNoYes20% Piperidine in DMF
tBu Permanent (Side-chain)Asp, Glu, Ser, Thr, TyrYesNoTFA
Trt Permanent (Side-chain)Asn, Gln, Cys, HisYesNoTFA
Pbf Permanent (Side-chain)ArgYesNoTFA
Alloc Semi-permanent (Side-chain)Lys, OrnYesYesPd(0) catalyst, e.g., Pd(PPh₃)₄

Table 2: Comparison of Common Cleavage Cocktails for Final Deprotection

Cleavage Cocktail (v/v)Target Peptide CharacteristicsTypical Cleavage Time (hours)Reported Purity/Yield
TFA / H₂O / TIS (95:2.5:2.5) Peptides without Cys, Met, or Trp2-3>90%
TFA / H₂O / EDT / TIS (94:2.5:2.5:1) Peptides containing Cys, Met, or Trp2-4>85%
Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) Complex peptides with multiple sensitive residues2-4>80%

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol. Data compiled from various sources and may vary depending on the specific peptide sequence and synthesis conditions.

Experimental Protocols

The following are detailed, step-by-step protocols for the key stages of Fmoc SPPS employing orthogonal protection.

Protocol 1: Standard Fmoc Deprotection Cycle

This protocol outlines a single cycle of amino acid addition using the Fmoc/tBu strategy.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HCTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 times) to remove excess reagents and byproducts.

Fmoc_SPPS_Workflow Start Start: Fmoc-AA-Resin Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 2. DMF Wash Fmoc_Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, HCTU, DIPEA) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Repeat Repeat for next AA Wash2->Repeat Repeat->Fmoc_Deprotection Yes Final_Cleavage Final Cleavage (TFA Cocktail) Repeat->Final_Cleavage No (End of Sequence)

Standard workflow of Fmoc solid-phase peptide synthesis.

Protocol 2: Selective Deprotection of the Alloc Group for On-Resin Modification

This protocol describes the selective removal of the Alloc protecting group from a lysine side chain, allowing for on-resin modification such as branching or labeling.

  • Resin Preparation: After coupling of Fmoc-Lys(Alloc)-OH and subsequent Fmoc deprotection of the N-terminus (if the modification is internal), wash the peptide-resin with dichloromethane (DCM) (3 times).

  • Deprotection Cocktail Preparation: In a separate vessel, prepare the deprotection cocktail. For a 0.1 mmol scale synthesis, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equivalents) in DCM (6 mL). To this solution, add phenylsilane (20 equivalents).

  • Alloc Deprotection:

    • Add the deprotection cocktail to the resin.

    • Agitate the mixture for 20 minutes at room temperature, protected from light.

    • Drain the solution.

    • Repeat the deprotection step one more time.

  • Washing: Wash the resin thoroughly with DCM (3 times), a solution of 5% sodium diethyldithiocarbamate trihydrate in DMF (to scavenge residual palladium), DMF (5 times), and finally DCM (5 times).

  • On-Resin Modification: The deprotected lysine side-chain amine is now available for subsequent coupling reactions.

On_Resin_Modification_Workflow Start Start: Peptide-Resin with Lys(Alloc) Alloc_Deprotection 1. Alloc Deprotection (Pd(PPh₃)₄, Phenylsilane in DCM) Start->Alloc_Deprotection Wash1 2. DCM & Scavenger Wash Alloc_Deprotection->Wash1 Modification 3. On-Resin Modification (e.g., Coupling of another AA or label) Wash1->Modification Wash2 4. Washing Modification->Wash2 Continue_Synthesis Continue SPPS or Proceed to Final Cleavage Wash2->Continue_Synthesis

Workflow for on-resin modification via Alloc deprotection.

Protocol 3: Final Cleavage and Deprotection

This protocol details the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by a solvent like DCM, and then dry the resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide (see Table 2). For a general-purpose cleavage, a mixture of TFA/TIS/water (95:2.5:2.5) is often used. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Treat the dry peptide-resin with the cleavage cocktail for 2-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether (approximately 10 times the volume of the TFA solution).

  • Peptide Isolation and Purification:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The principle of orthogonal protection is fundamental to the success and versatility of solid-phase peptide synthesis. The ability to selectively deprotect specific functional groups in a predetermined manner allows for the precise construction of complex peptide molecules. The Fmoc/tBu strategy, with the option of incorporating additional orthogonal protecting groups like Alloc, offers a robust and flexible framework for the synthesis of a wide range of peptides for research, diagnostics, and therapeutic applications. A thorough understanding of the principles and careful execution of the experimental protocols are essential for achieving high yields and purity in peptide synthesis.

References

A Guide to Fmoc-Orn(Ivdde)-OH for Peptide Chemistry Novices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Fmoc-Nδ-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)-L-ornithine (Fmoc-Orn(Ivdde)-OH), a key building block in modern solid-phase peptide synthesis (SPPS). It is designed to equip researchers, particularly those new to peptide chemistry, with the fundamental knowledge and practical protocols required for the successful application of this versatile amino acid derivative.

Core Concepts: Orthogonal Protection in Peptide Synthesis

Solid-phase peptide synthesis relies on the principle of orthogonal protection , a strategy that employs multiple classes of protecting groups within the same molecule.[1] Each class of protecting group can be removed by a specific chemical reaction without affecting the others.[1] This allows for the selective deprotection and modification of specific sites on a peptide chain, which is crucial for the synthesis of complex peptides, such as branched and cyclic peptides.[2][3]

The most prevalent orthogonal system in modern peptide synthesis is the Fmoc/tBu strategy.[1] In this approach, the α-amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain functional groups are protected by acid-labile groups like tert-butyl (tBu).[1][4] The this compound derivative introduces a third layer of orthogonality with the Ivdde protecting group.

The Ivdde Protecting Group: A Closer Look

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group is a hydrazine-labile protecting group used for the side-chain amino group of ornithine (or lysine).[2][5] It offers distinct advantages over its predecessor, the Dde group, primarily its increased steric hindrance, which reduces the risk of protecting group migration during synthesis.[4][5]

Key Characteristics of the Ivdde Group:

  • Stability: Stable to the basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF) and the acidic conditions used for cleavage from the resin and removal of tBu-based side-chain protecting groups (e.g., trifluoroacetic acid - TFA).[2][4][6]

  • Cleavage: Selectively removed by treatment with a dilute solution of hydrazine (typically 2-5%) in a solvent like N,N-dimethylformamide (DMF).[2][5][7]

  • Monitoring: The cleavage of the Ivdde group can be monitored spectrophotometrically because the resulting indazole byproduct absorbs strongly at 290 nm.[2][8]

Applications of this compound

The unique properties of the Ivdde group make this compound an invaluable tool for the synthesis of modified peptides.

  • Branched Peptides: The orthogonal nature of the Ivdde group allows for the selective deprotection of the ornithine side chain on the solid support, enabling the synthesis of a second peptide chain from this position to create a branched peptide.[2][9]

  • Cyclic Peptides: It facilitates the on-resin cyclization of peptides through the side chain of ornithine. After assembly of the linear peptide, the Ivdde group can be removed to expose the amino group for cyclization with the C-terminus or another side chain.[2]

  • Site-Specific Labeling: The selective deprotection of the ornithine side chain allows for the attachment of various labels, such as fluorescent dyes, biotin, or polyethylene glycol (PEG), at a specific position within the peptide sequence.[10]

Quantitative Data on Ivdde Cleavage

The efficiency of Ivdde group removal can be influenced by factors such as hydrazine concentration, reaction time, and the number of treatments. The following table summarizes experimental data on the optimization of Ivdde cleavage.

Hydrazine ConcentrationReaction Time per TreatmentNumber of TreatmentsCleavage EfficiencyReference
2% in DMF3 minutes3Incomplete removal[11]
2% in DMF5 minutes3Marginal increase in deprotection[11]
2% in DMF3 minutes4Incomplete removal[11]
4% in DMF3 minutes3Near complete removal[11]
5% in DMFNot specifiedNot specifiedEffective removal[9]

Experimental Protocols

Protocol for Selective Deprotection of the Ivdde Group

This protocol outlines the procedure for the removal of the Ivdde protecting group from the ornithine side chain of a peptide synthesized on a solid support.

Materials:

  • Peptide-resin with an Ivdde-protected ornithine residue

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Reaction vessel with a filter

Procedure:

  • Preparation of the Deprotection Solution: Prepare a 2-4% (v/v) solution of hydrazine monohydrate in DMF. For example, to prepare 10 mL of a 4% solution, add 0.4 mL of hydrazine monohydrate to 9.6 mL of DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes.

  • Hydrazine Treatment: Drain the DMF and add the hydrazine solution to the resin (approximately 10 mL per gram of resin).

  • Reaction: Gently agitate the resin at room temperature for 3-5 minutes.[5][11]

  • Filtration: Drain the deprotection solution.

  • Repeat Treatment: Repeat steps 3-5 two more times for a total of three treatments.[4][5]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove the cleavage reagents and byproducts.[5] The resin is now ready for the next synthetic step (e.g., branching, cyclization, or labeling).

Note: The concentration of hydrazine should not exceed recommended levels, as higher concentrations can lead to side reactions such as peptide cleavage at glycine residues.[5]

General Workflow for the Synthesis of a Branched Peptide

This workflow illustrates the use of this compound in the synthesis of a branched peptide.

  • Synthesize the Main Peptide Chain: Assemble the primary peptide sequence on a solid support using standard Fmoc-SPPS, incorporating this compound at the desired branching point.

  • N-terminal Protection: After the assembly of the main chain, protect the N-terminal α-amino group with a Boc group to prevent its reaction during the subsequent Ivdde cleavage, as hydrazine can also remove the Fmoc group.[5][7]

  • Selective Ivdde Removal: Remove the Ivdde protecting group from the ornithine side chain using the hydrazine deprotection protocol described above.

  • Synthesize the Branched Chain: Synthesize the second peptide chain on the deprotected ornithine side-chain amino group using standard Fmoc-SPPS.

  • Cleavage and Global Deprotection: Cleave the branched peptide from the resin and remove all remaining side-chain protecting groups using a suitable cleavage cocktail, such as 95% TFA with scavengers.[12]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Chemistry

The following diagrams illustrate the key chemical structures and workflows discussed in this guide.

G cluster_0 This compound Structure This compound

Structure of this compound.

G node_A Peptide-Resin with Orn(Ivdde) node_B Treat with 2-4% Hydrazine in DMF node_A->node_B Deprotection Step node_C Deprotected Orn Side Chain node_B->node_C node_D Indazole Byproduct (UV active at 290 nm) node_B->node_D

Cleavage of the Ivdde Protecting Group.

G start Start with Resin synthesis_main Synthesize Main Chain (incorporate this compound) start->synthesis_main boc_protect Protect N-terminus with Boc synthesis_main->boc_protect ivdde_cleavage Cleave Ivdde Group (Hydrazine in DMF) boc_protect->ivdde_cleavage synthesis_branch Synthesize Branch Chain ivdde_cleavage->synthesis_branch cleavage Cleave from Resin and Deprotect Side Chains (TFA Cocktail) synthesis_branch->cleavage purification Purify Branched Peptide (HPLC) cleavage->purification end Final Branched Peptide purification->end

Workflow for Branched Peptide Synthesis.

References

Technical Guide: Fmoc-Orn(Ivdde)-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Fmoc-N-δ-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-L-ornithine (Fmoc-Orn(Ivdde)-OH), a critical building block for the synthesis of complex peptides. Its unique orthogonal protection scheme enables the site-specific modification of peptide side chains, facilitating the development of branched peptides, antibody-drug conjugates (ADCs), and other sophisticated biomolecules.

Core Compound Data

The physicochemical properties of this compound are summarized below. This data is essential for calculating molar equivalents in synthesis protocols and for analytical characterization.

ParameterValueReferences
CAS Number 1198321-33-3[1][2][3][4]
Molecular Formula C₃₃H₄₀N₂O₆[1][2][4]
Molecular Weight 560.68 g/mol [1][3]
Synonym N-α-Fmoc-N-δ-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-L-ornithine[1][3]
Purity Typically ≥95%[2]
Appearance White to off-white powder
Storage -20°C, sealed, away from moisture and light[1]

Orthogonal Protection Strategy

This compound is a cornerstone of "triorthogonal" peptide synthesis strategies. The three protecting groups (Fmoc, Ivdde, and the resin-labile group) can be removed under distinct chemical conditions, allowing for precise, sequential modifications to the peptide.

  • Fmoc (Fluorenylmethyloxycarbonyl) Group: Protects the α-amino group. It is base-labile and is typically removed using a solution of 20% piperidine in N,N-dimethylformamide (DMF) during standard solid-phase peptide synthesis (SPPS) cycles.[5]

  • Ivdde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) Group: Protects the δ-amino group of the ornithine side chain. This group is exceptionally stable to the basic conditions of Fmoc removal and the strongly acidic conditions (e.g., Trifluoroacetic acid - TFA) used for final cleavage from most resins.[6] It is selectively cleaved using a dilute solution of hydrazine.[7]

  • Resin Linker & Side-Chain Protection (e.g., tBu): Other acid-labile protecting groups (like Boc, tBu, Trt) on other amino acids and the linker to the solid support are stable to both piperidine and hydrazine but are removed during the final TFA cleavage step.

This orthogonality is the key to its utility, enabling the synthesis of branched peptides where a second peptide chain is grown from the ornithine side chain.

Orthogonal_Deprotection cluster_Fmoc α-Amine Deprotection cluster_Ivdde Side-Chain Deprotection cluster_Final Final Cleavage Peptide_Resin Resin-Peptide-Orn(Ivdde)-Fmoc Fmoc_Removed Resin-Peptide-Orn(Ivdde)-NH2 Peptide_Resin->Fmoc_Removed  20% Piperidine/DMF   Ivdde_Removed Resin-Peptide-NH2(Boc)-Orn-NH2 Peptide_Resin->Ivdde_Removed  1. Boc Protection (N-Terminus)  2. 2-5% Hydrazine/DMF   Fmoc_Removed->Peptide_Resin  Coupling Next AA   Cleaved_Peptide Free Branched Peptide Ivdde_Removed->Cleaved_Peptide  95% TFA / Scavengers  

Caption: Orthogonal deprotection scheme for this compound.

Experimental Protocols

Incorporation of this compound into a Peptide Sequence via SPPS

This protocol describes a standard coupling cycle for adding this compound to a growing peptide chain on a solid support.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

  • Washing solvents: DMF, DCM (Dichloromethane)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is fully removed by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.

  • Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 eq.), and DIPEA (6-10 eq.) in DMF. Allow the solution to pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the washed, deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours. Microwave-assisted coupling can significantly reduce this time.[2]

  • Washing: After the coupling period, drain the reaction vessel and wash the peptide-resin extensively with DMF (3-5x) and DCM (3-5x) to remove excess reagents and byproducts.

  • Confirmation (Optional): Perform a Kaiser test or other colorimetric test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling (double coupling) may be required.

Selective On-Resin Deprotection of the Ivdde Group

This protocol is performed after the primary peptide backbone is fully synthesized and is used to expose the ornithine side-chain amine for branching or modification.

Materials:

  • Fully assembled peptide-resin containing the Orn(Ivdde) residue.

  • Boc-anhydride (Boc₂O) and DIPEA (for N-terminal protection).

  • Hydrazine monohydrate.

  • Anhydrous DMF.

Procedure:

  • N-Terminal Protection: Before Ivdde removal, the N-terminal α-amino group of the peptide must be protected to prevent reaction with hydrazine.[7] After removing the final Fmoc group, treat the resin with a solution of Boc₂O (10 eq.) and DIPEA (10 eq.) in DMF for 30-60 minutes. Wash the resin thoroughly.

  • Hydrazine Treatment: Prepare a fresh solution of 2-5% (v/v) hydrazine monohydrate in DMF.[2]

  • Deprotection Reaction: Add the hydrazine solution to the peptide-resin (approx. 25 mL per gram of resin).[7] Agitate the mixture gently at room temperature. The reaction is typically performed in multiple short treatments. A standard protocol involves three treatments of 3-5 minutes each.[7]

  • Monitoring: The removal can be monitored spectrophotometrically by detecting the chromophoric indazole byproduct in the filtrate at ~290 nm.[6]

  • Washing: After the final hydrazine treatment, drain the solution and wash the resin extensively with DMF (5-7x) to ensure complete removal of hydrazine and the cleavage byproduct. The resin now has a free δ-amino group on the ornithine side chain, ready for subsequent synthesis of a peptide branch or other modifications.

Workflow for Synthesis of a Branched Peptide

The following diagram illustrates the logical workflow for utilizing this compound to create a peptide with a branch at a specific ornithine residue.

Branched_Peptide_Workflow start Start with Resin spps_main 1. Synthesize Main Peptide Chain (Standard Fmoc-SPPS) start->spps_main incorporate 2. Incorporate this compound spps_main->incorporate complete_main 3. Complete Main Chain Synthesis incorporate->complete_main n_term_boc 4. Protect N-Terminus with Boc complete_main->n_term_boc ivdde_deprotect 5. Selectively Remove Ivdde Group (2-5% Hydrazine/DMF) n_term_boc->ivdde_deprotect spps_branch 6. Synthesize Branch Peptide Chain (Fmoc-SPPS on Side Chain) ivdde_deprotect->spps_branch final_cleave 7. Cleave from Resin & Deprotect (95% TFA / Scavengers) spps_branch->final_cleave purify Purify Branched Peptide (HPLC) final_cleave->purify

Caption: Workflow for unsymmetrical branched peptide synthesis.

References

Fmoc-Orn(Ivdde)-OH: A Comprehensive Technical Guide to Solubility and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Orn(Ivdde)-OH is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the synthesis of complex peptides requiring orthogonal protection strategies. The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine provides temporary protection and is readily removed by a mild base, while the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group on the δ-amino group of the ornithine side chain offers orthogonal protection. This Ivdde group is stable to the basic conditions used for Fmoc removal but can be selectively cleaved under milder conditions than many other side-chain protecting groups, enabling site-specific modifications of the peptide chain.

This technical guide provides a detailed overview of the solubility and optimal storage conditions for this compound, along with experimental protocols for its use in peptide synthesis.

Physicochemical Properties

PropertyValue
Chemical Formula C₃₃H₄₀N₂O₆
Molecular Weight 560.68 g/mol [1][2]
Appearance White to off-white powder
Purity Typically ≥97% by HPLC

Solubility

The solubility of this compound is a critical parameter for its effective use in solid-phase peptide synthesis. While comprehensive quantitative data across a wide range of solvents is not extensively published, the following table summarizes the available qualitative and estimated quantitative solubility information.

SolventAbbreviationTypeSolubility (at R.T.)Notes
N,N-DimethylformamideDMFPolar AproticClearly solubleA concentration of 1 mmole in 2 mL (approximately 280 mg/mL) has been reported as "clearly soluble". A related compound, Fmoc-Orn(Boc)-OH, has a reported solubility of 20 mg/mL in DMF.[3]
N-Methyl-2-pyrrolidoneNMPPolar AproticExpected to be solubleCommonly used as a substitute for DMF in SPPS.
Dimethyl sulfoxideDMSOPolar AproticSolubleOften used to dissolve Fmoc-amino acids that are difficult to solubilize in DMF.
DichloromethaneDCMNonpolarSparingly solubleGenerally not the primary solvent for dissolving Fmoc-amino acids for coupling reactions.
TetrahydrofuranTHFPolar AproticSparingly solubleUsed in some SPPS protocols, but may not be as effective as DMF or NMP for dissolving this compound.

Storage Conditions

Proper storage of this compound is essential to maintain its stability and purity. There is some variation in the recommended storage temperatures from different suppliers.

ParameterRecommendationRationale
Temperature -20°C for long-term storage.[1] 15-25°C or room temperature is also cited for shorter periods.[2]Lower temperatures minimize potential degradation over extended periods.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).Protects from moisture and atmospheric contaminants.
Light Protect from light.The Fmoc group can be sensitive to UV light.
Moisture Store in a dry environment.The compound is susceptible to hydrolysis.

Recommendation: For optimal long-term stability, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture.

Experimental Protocols

General Workflow for Fmoc-SPPS using this compound

The following diagram illustrates the general workflow for incorporating an this compound residue into a peptide sequence during solid-phase peptide synthesis.

Fmoc_SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (this compound, Activator, Base in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid

Fmoc Solid-Phase Peptide Synthesis Cycle
Detailed Protocol for Dissolution and Coupling

This protocol provides a general procedure for the dissolution and coupling of this compound in a manual solid-phase peptide synthesis setting.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 3 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading capacity) in DMF. Gentle warming or vortexing may be required to ensure complete dissolution.

    • Add an activating agent (e.g., HBTU, HATU, or HCTU; 2.9-4.5 equivalents) and a base (e.g., DIPEA or NMM; 6-9 equivalents) to the amino acid solution.

    • Allow the activation to proceed for 1-2 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (5-7 times) to remove any unreacted reagents and byproducts.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.

Orthogonal Deprotection of the Ivdde Group

The Ivdde protecting group can be selectively removed while the peptide is still attached to the resin, allowing for side-chain modification. The standard method for Ivdde removal is treatment with a dilute solution of hydrazine in DMF.[4][5][6]

Ivdde_Deprotection_Workflow Peptide_Resin Peptide-Resin with This compound incorporated Hydrazine_Treatment Treat with 2-5% Hydrazine in DMF (2 x 10 min) Peptide_Resin->Hydrazine_Treatment Washing Wash with DMF Hydrazine_Treatment->Washing Side_Chain_Modification Side-Chain Modification (e.g., acylation, alkylation) Washing->Side_Chain_Modification Continue_Synthesis Continue Peptide Synthesis or Cleavage Side_Chain_Modification->Continue_Synthesis

Workflow for Ivdde Group Deprotection

Detailed Protocol for Ivdde Deprotection:

  • Resin Preparation: Ensure the peptide-resin is well-swollen in DMF.

  • Hydrazine Treatment:

    • Prepare a fresh solution of 2-5% (v/v) hydrazine monohydrate in DMF.

    • Drain the DMF from the resin.

    • Add the hydrazine solution to the resin.

    • Agitate the mixture for 10 minutes at room temperature.

    • Drain the solution.

    • Repeat the hydrazine treatment for another 10 minutes.

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine and the cleaved Ivdde-hydrazine adduct.

  • Confirmation of Deprotection: The deprotection can be confirmed by a positive Kaiser test (blue beads), indicating the presence of a free primary amine on the ornithine side chain.

Conclusion

This compound is a valuable reagent for the synthesis of complex peptides, offering an orthogonal protection strategy that allows for site-specific modifications. Understanding its solubility characteristics and adhering to proper storage conditions are paramount for its successful application. The experimental protocols provided in this guide offer a framework for the effective dissolution, coupling, and selective deprotection of the Ivdde group, enabling researchers to leverage the full potential of this versatile building block in their peptide synthesis endeavors.

References

Difference between Dde and Ivdde protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Orthogonal Dde and Ivdde Protecting Groups in Chemical Synthesis

Introduction

In the intricate field of peptide synthesis and complex organic chemistry, the strategic use of protecting groups is fundamental to achieving desired molecular architectures. Protecting groups serve as temporary masks for reactive functional groups, enabling chemical transformations to be performed selectively at other positions of a molecule. A key principle in advanced synthesis is orthogonality, where multiple protecting groups can be removed under distinct conditions without affecting one another.

This guide provides an in-depth technical comparison of two critical amine protecting groups: Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and Ivdde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl). Both are instrumental in modern synthetic strategies, particularly in Solid-Phase Peptide Synthesis (SPPS), due to their unique cleavage conditions which are orthogonal to the widely used acid-labile Boc (tert-butyloxycarbonyl) and base-labile Fmoc (9-fluorenylmethoxycarbonyl) groups.[1] Their primary application lies in the protection of the ε-amino group of lysine, allowing for the synthesis of branched peptides, cyclic peptides, and the site-specific attachment of labels or other molecules.[2]

This document will explore their chemical structures, deprotection mechanisms, comparative stability, and provide detailed experimental protocols for their removal.

Chemical Structures and Properties

The Dde group was first introduced in 1993, followed by the more sterically hindered Ivdde group in 1998.[3] The essential structural difference is the substituent on the exocyclic carbon, which modulates the group's stability and lability.

  • Dde: Features an ethylidene structure.

  • Ivdde: Incorporates a bulkier isovaleryl group, which enhances its stability.[4]

Both groups are stable to the acidic conditions used for Boc removal (e.g., trifluoroacetic acid, TFA) and the basic conditions for Fmoc removal (e.g., 20% piperidine in DMF), establishing their orthogonal nature.[5]

Deprotection Mechanism

The cleavage of both Dde and Ivdde is most commonly achieved through treatment with a dilute solution of hydrazine (H₂N-NH₂) in an organic solvent, typically N,N-dimethylformamide (DMF).[1][6] The mechanism proceeds via a nucleophilic attack by hydrazine on one of the carbonyl groups of the dioxocyclohexylidene ring. This is followed by an intramolecular cyclization and condensation, which results in the release of the free amine and the formation of a stable, chromophoric pyrazole byproduct.[1] This byproduct's strong UV absorbance (around 290 nm) can be utilized to spectrophotometrically monitor the progress of the deprotection reaction.[3]

G cluster_main Hydrazine-Mediated Deprotection Mechanism start R-NH-ProtectingGroup + H₂N-NH₂ intermediate1 Nucleophilic Attack Intermediate start->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization end R-NH₂ + Pyrazole Byproduct intermediate2->end Condensation

Caption: Generalized mechanism for Dde/Ivdde cleavage by hydrazine.

Comparative Analysis: Dde vs. Ivdde

The primary distinction between Dde and Ivdde lies in their relative stability and lability. While Dde is easier to remove, it is less robust and can be susceptible to side reactions.[3] Ivdde was developed to overcome these limitations, offering enhanced stability at the cost of requiring more stringent deprotection conditions.[4]

Table 1: Comparison of Dde and Ivdde Protecting Groups

FeatureDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)Ivdde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)
Relative Stability Lower. Susceptible to partial loss during long syntheses and can undergo migration under basic conditions (piperidine).[3][4][7]Higher. The increased steric hindrance significantly reduces migration and enhances stability towards piperidine.[4][8]
Cleavage Conditions 2% Hydrazine in DMF. Generally rapid cleavage (e.g., 3 x 3 minutes).[4]2-5% Hydrazine in DMF. Often requires longer reaction times or slightly higher hydrazine concentrations for complete removal.[2][9]
Key Advantage Faster and easier removal.More robust, preventing side reactions like migration during Fmoc deprotection.[8]
Key Disadvantage Prone to migration, where the group can transfer from one amine to another, leading to scrambled sequences.[3][7]Can be difficult to remove completely, especially if located in an aggregated region of a peptide or near the C-terminus.[5]
Alternative Cleavage Hydroxylamine hydrochloride/imidazole in NMP can be used for selective removal in the presence of Fmoc groups.[10]Hydroxylamine can also be employed, sometimes in cases where hydrazine-mediated cleavage is sluggish.[8][11]

Experimental Protocols

The following are generalized protocols for the on-resin deprotection of Dde and Ivdde during SPPS. It is crucial to note that optimization may be required based on the specific peptide sequence and resin loading.[9]

Protocol for Dde Group Removal
  • Resin Preparation: Swell the Dde-protected peptide-resin in DMF for 15-30 minutes.[1]

  • Deprotection Solution: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.[4]

  • Reaction: Add the hydrazine solution to the resin (approx. 10-25 mL per gram of resin).[4][10] Agitate gently at room temperature for 3 minutes. Drain the solution.

  • Repetition: Repeat the hydrazine treatment two more times (total of 3 treatments).[4]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of hydrazine and the pyrazole byproduct.[1][12] The resin is now ready for the subsequent synthetic step.

Protocol for Ivdde Group Removal

The protocol for Ivdde removal is similar, but may require modification to ensure complete cleavage.

  • Resin Preparation: Swell the Ivdde-protected peptide-resin in DMF for 15-30 minutes.

  • Deprotection Solution: Prepare a fresh 2-5% (v/v) solution of hydrazine monohydrate in DMF. For difficult sequences, starting with a 4% or 5% solution may be more effective.[2][9]

  • Reaction: Add the hydrazine solution to the resin. Agitate gently at room temperature. The required time can vary; multiple short treatments (e.g., 3-4 repetitions of 3-5 minutes) are often employed.[9]

  • Monitoring: The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it via HPLC to confirm the complete removal of the Ivdde group.

  • Washing: Once cleavage is complete, wash the resin extensively with DMF (5-7 times).

Orthogonal Synthesis Strategy

The differential stability of Dde/Ivdde, Fmoc, and Boc groups allows for complex, multi-step synthetic pathways. For example, a peptide can be synthesized with an Fmoc-protected N-terminus, acid-labile side-chain protecting groups (like tBu), and a hydrazine-labile Ivdde group on a specific lysine residue. This enables selective deprotection and modification of the lysine side-chain while the rest of the peptide remains protected.

G start Start with Resin-Bound Peptide (N-term Fmoc, Lys(Ivdde), Side-chains tBu) step1 Repeat Fmoc SPPS Cycles start->step1 step2 Peptide Chain Elongation Complete (N-term Fmoc, Lys(Ivdde)) step1->step2 step3 Selective Ivdde Removal step2->step3 2-5% Hydrazine in DMF step4 Free ε-Amine on Lysine step3->step4 step5 Site-Specific Modification (e.g., Branching, Labeling) step4->step5 Couple new moiety step6 Modified Peptide (N-term Fmoc) step5->step6 step7 Final Fmoc Removal step6->step7 20% Piperidine in DMF step8 Final Cleavage from Resin & tBu group removal step7->step8 TFA Cocktail end Purified Branched/Modified Peptide step8->end Purification

Caption: Workflow for site-specific peptide modification using Ivdde.

Conclusion

Both Dde and Ivdde are invaluable tools in the arsenal of the synthetic chemist, providing a crucial layer of orthogonality for the synthesis of complex peptides and other molecules. The choice between them is dictated by the specific demands of the synthesis.[3] Dde offers rapid cleavage but comes with the risk of side reactions, particularly in long or complex syntheses.[3][7] Ivdde provides a more robust and stable alternative, minimizing the risk of migration, though its removal can sometimes be challenging and require optimization.[9] A thorough understanding of their respective properties, cleavage mechanisms, and experimental protocols is essential for their successful application in research and drug development.

References

Methodological & Application

Protocol for the Incorporation of Fmoc-Orn(Ivdde)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Orn(Ivdde)-OH is a valuable amino acid derivative for Solid-Phase Peptide Synthesis (SPPS), particularly in the construction of complex peptides requiring orthogonal protection schemes. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) protecting group on the side chain of ornithine offers a distinct advantage: it is stable to the basic conditions required for Fmoc-group removal (e.g., piperidine) and the acidic conditions for final cleavage from the resin (e.g., trifluoroacetic acid, TFA).[1][2] This orthogonality allows for the selective deprotection of the ornithine side chain while the peptide remains attached to the solid support, enabling site-specific modifications such as branching, cyclization, or the attachment of labels and cargo molecules.[3][4]

The Ivdde group is a more hindered variant of the Dde group, rendering it more stable and less prone to migration during synthesis. It is typically removed by treatment with a dilute solution of hydrazine in a suitable solvent like N,N-dimethylformamide (DMF).[2][5] This protocol provides a detailed methodology for the incorporation of this compound into a peptide sequence and the subsequent selective deprotection of the Ivdde group.

Data Summary

The following table summarizes key quantitative parameters associated with the use of this compound in SPPS.

ParameterConditionValue/RangeReference
Ivdde Deprotection Reagent Standard2% Hydrazine in DMF[2][4][5]
For difficult sequencesUp to 10% Hydrazine in DMF[5][6]
Ivdde Deprotection Time Standard3 minutes (repeated 3 times)[5]
Optimization3-5 minutes per treatment[7]
Microwave-Assisted SPPS of Branched Peptides Synthesis Time< 5 hours[8]
Purity of LF Chimera77%[8]
Purity of Ub(47-76)-H2B(118-126)75%[8]
Purity of Tetra-branched Antifreeze Peptide Analog71%[8]
Monitoring of Ivdde Cleavage SpectrophotometryChromophoric indazole product absorbs at 290 nm[2]

Experimental Protocols

Protocol 1: Incorporation of this compound in SPPS

This protocol describes the coupling of this compound to a growing peptide chain on a solid support. Standard Fmoc-SPPS procedures are followed.

Materials:

  • This compound

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Resin-bound peptide with a free N-terminal amine

  • Peptide synthesis vessel

  • Shaker or automated peptide synthesizer

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes.

  • Fmoc Deprotection: If the N-terminus is Fmoc-protected, deprotect by treating the resin with 20% piperidine in DMF. Perform this step twice: first for 5 minutes and then for 15 minutes.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and cleaved Fmoc-adducts.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 2.9 equivalents), and an additive (e.g., HOBt, 3 equivalents) in DMF. Add the base (e.g., DIPEA, 6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 1-2 hours. For sterically hindered couplings, microwave-assisted synthesis can be employed to improve efficiency.[8]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

  • Coupling Confirmation (Optional): Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Chain Elongation: Proceed with the deprotection of the Fmoc group and coupling of the next amino acid in the sequence as required.

Protocol 2: Selective Deprotection of the Ivdde Group

This protocol outlines the procedure for the selective removal of the Ivdde protecting group from the ornithine side chain while the peptide remains on the solid support.

Materials:

  • Resin-bound peptide containing an Orn(Ivdde) residue

  • Hydrazine monohydrate

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Preparation: Ensure the N-terminus of the peptide is protected (e.g., with a Boc group if the deprotection is not the final on-resin step before cleavage) as hydrazine can also remove the Fmoc group.[4][9] Swell the resin in DMF.

  • Deprotection Solution Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Ivdde Removal:

    • Add the 2% hydrazine/DMF solution to the resin (approximately 25 mL per gram of resin).[9]

    • Agitate the mixture at room temperature for 3 minutes.[5][9]

    • Drain the deprotection solution.

    • Repeat the hydrazine treatment two more times.[5][9]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual hydrazine and the cleaved Ivdde-adduct.

  • Confirmation of Deprotection (Optional): The deprotection can be monitored by observing the absorbance of the indazole cleavage product at 290 nm in the collected filtrate.[2]

  • Further Modification: The resin with the now free ornithine side-chain amine is ready for subsequent reactions, such as the coupling of another peptide chain to form a branched peptide.

Note on Difficult Deprotections: If removal of the Ivdde group is sluggish or incomplete, which can occur in aggregated sequences or when the group is near the C-terminus, the concentration of hydrazine can be increased up to 10%.[2][6] Alternatively, the number of hydrazine treatments can be increased.[6]

Visualizations

SPPS_Workflow_Fmoc_Orn_Ivdde start Start: Resin-Bound Peptide (Free N-terminus) couple_orn Couple this compound start->couple_orn wash1 Wash (DMF) couple_orn->wash1 elongate Continue Peptide Elongation (Fmoc Deprotection & Coupling) wash1->elongate peptide_complete Completed Linear Peptide with Orn(Ivdde) elongate->peptide_complete ivdde_deprotect Selective Ivdde Deprotection (2% Hydrazine/DMF) peptide_complete->ivdde_deprotect wash2 Wash (DMF) ivdde_deprotect->wash2 free_orn_sidechain Peptide with Free Ornithine Side Chain wash2->free_orn_sidechain sidechain_mod Side-Chain Modification (e.g., Branching, Labeling) free_orn_sidechain->sidechain_mod final_cleavage Final Cleavage & Global Deprotection sidechain_mod->final_cleavage end Purified Modified Peptide final_cleavage->end

Caption: SPPS workflow for incorporating this compound.

Ivdde_Deprotection_Mechanism orn_ivdde Peptide-Resin-Orn(Ivdde) reaction Reaction orn_ivdde->reaction hydrazine 2% Hydrazine in DMF hydrazine->reaction products Peptide-Resin-Orn(NH2) + Chromophoric Indazole Byproduct reaction->products

Caption: Ivdde deprotection reaction overview.

References

Step-by-Step Guide to Ivdde Group Deprotection with Hydrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the deprotection of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) protecting group using hydrazine. The Ivdde group is an essential tool in solid-phase peptide synthesis (SPPS) for the orthogonal protection of primary amines, particularly the ε-amino group of lysine. Its stability to the basic conditions used for Fmoc removal and acidic conditions for resin cleavage allows for selective deprotection and subsequent site-specific modifications of peptides.[1][2]

Introduction

The Ivdde protecting group offers enhanced stability compared to the related Dde group, exhibiting reduced migration and premature loss during prolonged synthesis.[1][3][4] Deprotection is typically achieved by treatment with a dilute solution of hydrazine in N,N-dimethylformamide (DMF), which cleaves the Ivdde group to release the free amine and a chromophoric indazole byproduct that can be monitored spectrophotometrically at 290 nm.[5][6] This protocol outlines the standard procedure for Ivdde deprotection, along with optimized conditions and troubleshooting for challenging cases.

Chemical Transformation

The deprotection of an Ivdde-protected amine with hydrazine proceeds via a nucleophilic attack followed by cyclization to release the free amine and a stable indazole byproduct.

cluster_key Reaction Scheme Ivdde R-NH-Ivdde Hydrazine + H2N-NH2 (Hydrazine) Products R-NH2 (Free Amine) + Indazole byproduct Hydrazine->Products DMF, Room Temp

Caption: Deprotection of Ivdde with hydrazine.

Experimental Protocols

Standard Protocol for Ivdde Deprotection

This protocol is suitable for most standard applications of on-resin Ivdde deprotection.

Materials:

  • Ivdde-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Hydrazine monohydrate

  • Disposable solid-phase extraction columns or reaction vessel with a filter

  • Shaker or vortex mixer

Procedure:

  • Resin Swelling: Swell the Ivdde-protected peptide-resin in DMF for 15-30 minutes.[7]

  • Deprotection Solution Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF. For example, add 200 µL of hydrazine monohydrate to 9.8 mL of DMF.

  • Initial Hydrazine Treatment: Drain the DMF from the swollen resin and add the 2% hydrazine solution (approximately 25 mL per gram of resin).[3]

  • Reaction: Gently agitate the resin suspension at room temperature for 3 minutes.[3]

  • Filtration: Drain the hydrazine solution from the resin.

  • Repeat Treatments: Repeat steps 3-5 two more times for a total of three hydrazine treatments.[3][8]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual hydrazine and the indazole byproduct.[7][8] The resin is now ready for the next synthetic step.

Optimized and Troubleshooting Protocol

In cases of incomplete or sluggish deprotection, which can occur if the Ivdde group is sterically hindered or located in an aggregated region of the peptide, the following modifications can be applied.[5]

Procedure Modifications:

  • Increase Hydrazine Concentration: The hydrazine concentration can be increased to 4-5%.[9][10] In particularly difficult cases, concentrations up to 10% have been employed, but this increases the risk of side reactions.[11]

  • Increase Reaction Time and Repetitions: Extend the reaction time for each treatment to 5 minutes or increase the number of repetitions to 4-5.[8][11]

  • Monitoring Deprotection: The progress of the deprotection can be monitored by measuring the UV absorbance of the filtrate at 290 nm.[5] The absence of the indazole byproduct indicates the completion of the reaction.

Data Presentation

The efficiency of Ivdde deprotection is highly dependent on the reaction conditions. The following table summarizes quantitative data from an optimization study.

Condition IDHydrazine Conc. (%)Reaction Time (min)RepetitionsDeprotection EfficiencyReference
1233Incomplete (~50%)[9]
2253Marginal Increase[9]
3234Nominal Increase[9]
4433Near Complete[9]
55Not SpecifiedNot SpecifiedUsed for difficult cases[10]
6up to 10Not SpecifiedNot SpecifiedUsed for very sluggish removal[11]

Experimental Workflow

The following diagram illustrates the logical workflow for the deprotection of an Ivdde group and subsequent on-resin modification.

start Start: Ivdde-protected peptide on resin swell Swell resin in DMF start->swell prepare_reagent Prepare 2% Hydrazine in DMF swell->prepare_reagent deprotection Treat resin with hydrazine solution (3 min) prepare_reagent->deprotection repeat Repeat treatment 2 more times deprotection->repeat repeat->deprotection Yes wash Wash resin with DMF repeat->wash No (3 cycles done) modification Perform on-resin modification wash->modification end Continue peptide synthesis or cleave from resin modification->end

Caption: Workflow for Ivdde deprotection.

Potential Side Reactions and Considerations

While robust, the hydrazine-mediated deprotection of Ivdde is not without potential side reactions.

  • Fmoc Group Removal: Hydrazine will also cleave the Fmoc protecting group. Therefore, the N-terminus of the peptide should be protected with a group stable to hydrazine, such as the Boc group, if N-terminal protection is required after Ivdde removal.[3][7][12]

  • Peptide Backbone Cleavage: High concentrations of hydrazine can lead to cleavage of the peptide backbone, particularly at glycine residues.[3]

  • Arginine to Ornithine Conversion: The guanidinium group of arginine can be converted to ornithine in the presence of hydrazine.[3]

  • Ivdde Migration: Although less prone to migration than the Dde group, Ivdde migration from a side chain to the α-amine has been observed in some cases.[3][13]

By carefully selecting the reaction conditions and being aware of potential side reactions, researchers can successfully utilize the Ivdde protecting group for the synthesis of complex, modified peptides.

References

Application Notes and Protocols for the Synthesis of Branched Peptides Using Fmoc-Orn(Ivdde)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched peptides have garnered significant interest in drug development and biomedical research due to their unique architectures, which can lead to enhanced biological activity, increased stability against enzymatic degradation, and the ability to present multiple copies of a bioactive sequence. The synthesis of these complex structures is facilitated by the use of orthogonally protected amino acids. Fmoc-Orn(Ivdde)-OH is a key building block for this purpose. The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine allows for standard solid-phase peptide synthesis (SPPS), while the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) protecting group on the δ-amine of the ornithine side chain provides an orthogonal protection strategy. The Ivdde group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but can be selectively cleaved under mild hydrazinolytic conditions. This selective deprotection allows for the on-resin synthesis of a peptide branch from the ornithine side chain.

Microwave-assisted solid-phase peptide synthesis (SPPS) has been shown to significantly accelerate the synthesis of branched peptides, leading to rapid production of high-purity products.[1] This application note provides detailed protocols for the synthesis of branched peptides using this compound, with a focus on both standard and microwave-assisted methodologies.

Principle of Orthogonal Protection in Branched Peptide Synthesis

The synthesis of branched peptides using this compound relies on a multi-dimensional protecting group strategy.[2][3] The core principle is the selective deprotection of different functional groups on the growing peptide chain under distinct chemical conditions. This allows for the controlled elongation of the main peptide backbone and the subsequent growth of a peptide branch from a specific amino acid side chain.

G cluster_main Main Peptide Chain Synthesis (Fmoc/tBu Strategy) cluster_branch Branched Peptide Chain Synthesis (Ivdde/tBu Strategy) cluster_final Final Steps A Start with solid support (Resin) B Couple Fmoc-protected amino acids sequentially A->B C Deprotect α-amine (Fmoc removal with piperidine) B->C D Repeat coupling and deprotection cycles C->D E Incorporate this compound at the desired branching point D->E F Continue main chain elongation E->F G Selectively deprotect Orn side chain (Ivdde removal with hydrazine) F->G H Couple first Fmoc-amino acid of the branch chain G->H I Deprotect α-amine (Fmoc removal with piperidine) H->I J Couple subsequent Fmoc-amino acids to build the branch I->J K Repeat coupling and deprotection cycles for the branch J->K L Cleave the branched peptide from the resin and remove side-chain protecting groups (e.g., with TFA) K->L M Purify and characterize the final branched peptide L->M

Caption: Logical workflow for the synthesis of a branched peptide using this compound.

Data Presentation

Table 1: Comparison of Ivdde Deprotection Conditions
Condition IDHydrazine Concentration in DMFReaction Time per Iteration (minutes)Number of IterationsObserved Deprotection EfficiencyReference
12%33Incomplete (~50% removal)[2]
22%53Marginal increase from Condition 1[2]
32%34~50% removal[2]
44%33Near complete removal[2]
55%Not SpecifiedNot SpecifiedEffective for ivDde removal[1]
Table 2: Examples of Microwave-Assisted Synthesis of Branched Peptides
Peptide NameSynthesis Time (hours)Crude PurityIsolated YieldReference
Lactoferricin-Lactoferrampin Chimera< 577%Not Reported[1]
Histone H2B-1A / Ubiquitin Fragment< 575%10-20% (conventional)[1]
Tetra-branched Antifreeze Peptide< 571%40% (conventional)[1]

Experimental Protocols

Materials and Reagents
  • This compound

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., DIC, Oxyma Pure)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Hydrazine monohydrate

  • Acetic anhydride

  • Cleavage cocktail (e.g., TFA/H2O/TIS/DODT 92.5:2.5:2.5:2.5)

  • Diethyl ether (cold)

  • Solvents for purification (e.g., acetonitrile, water, TFA)

Protocol 1: Standard Solid-Phase Synthesis of a Branched Peptide

This protocol describes the manual synthesis of a branched peptide on a solid support.

1. Resin Preparation and Main Chain Synthesis: a. Swell the resin in DMF for 1 hour in a reaction vessel. b. Perform standard Fmoc-SPPS cycles to assemble the main peptide chain up to the branching point. Each cycle consists of: i. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). ii. Washing: Wash the resin thoroughly with DMF. iii. Coupling: Couple the next Fmoc-amino acid (5-fold excess) using a suitable coupling reagent like DIC and Oxyma Pure in DMF for 1-2 hours. c. Incorporate this compound at the desired branching position using the standard coupling protocol. d. Continue with Fmoc-SPPS cycles to complete the synthesis of the main peptide chain.

2. Selective Ivdde Deprotection: a. Wash the resin-bound peptide with DMF. b. Prepare a 4% solution of hydrazine in DMF.[2] c. Treat the resin with the hydrazine solution for 3 minutes. Repeat this step three times.[2] d. Wash the resin thoroughly with DMF to remove residual hydrazine.

3. Branch Chain Synthesis: a. Couple the first Fmoc-amino acid of the branch chain to the deprotected ornithine side chain using the standard coupling protocol. b. Perform standard Fmoc-SPPS cycles (deprotection, washing, coupling) to assemble the branch peptide chain to the desired length.

4. Final Cleavage and Deprotection: a. After completion of the synthesis, wash the resin with dichloromethane (DCM) and dry it. b. Treat the resin with a cleavage cocktail (e.g., 92.5% TFA, 2.5% H2O, 2.5% TIS, 2.5% DODT) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the remaining side-chain protecting groups.[1] c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

5. Purification and Analysis: a. Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by analytical HPLC and mass spectrometry to confirm its identity and purity.

Protocol 2: Microwave-Assisted Solid-Phase Synthesis of a Branched Peptide

This protocol utilizes a microwave peptide synthesizer for accelerated synthesis.[1]

1. Automated Main Chain Synthesis: a. Load the appropriate resin into the reaction vessel of the microwave peptide synthesizer. b. Program the synthesizer to perform the following cycles for each amino acid of the main chain: i. Fmoc Deprotection: 20% piperidine and 0.1 M Oxyma Pure in DMF, with microwave irradiation. ii. Washing: Automated washing cycles with DMF. iii. Coupling: 5-fold excess of Fmoc-amino acid with 1.0 M DIC and 1.0 M Oxyma Pure in DMF, with microwave irradiation. c. Incorporate this compound at the branching point using the automated coupling method. d. Continue the automated synthesis to complete the main peptide chain.

2. On-Resin Ivdde Deprotection: a. Manually or through an automated sequence, treat the resin with a 5% solution of hydrazine in DMF.[1] The reaction can be performed at room temperature with shaking. Multiple treatments may be necessary to ensure complete deprotection.

3. Automated Branch Chain Synthesis: a. Reposition the resin in the synthesizer. b. Program the synthesizer to assemble the branch chain by coupling the corresponding Fmoc-amino acids to the deprotected ornithine side chain using the microwave-assisted protocol.

4. Cleavage and Purification: a. Follow steps 4 and 5 from Protocol 1 for the final cleavage, deprotection, purification, and analysis of the branched peptide.

Workflow Diagram for Branched Peptide Synthesis

G Resin Swell Resin in DMF Main_Chain Synthesize Main Chain via Fmoc-SPPS Resin->Main_Chain Incorp_Orn Incorporate this compound Main_Chain->Incorp_Orn Complete_Main Complete Main Chain Synthesis Incorp_Orn->Complete_Main Ivdde_Deprotect Selectively Remove Ivdde Group (e.g., 4% Hydrazine in DMF) Complete_Main->Ivdde_Deprotect Branch_Chain Synthesize Branch Chain via Fmoc-SPPS Ivdde_Deprotect->Branch_Chain Cleavage Cleave from Resin & Remove Side-Chain Protecting Groups (TFA Cocktail) Branch_Chain->Cleavage Purification Purify by RP-HPLC Cleavage->Purification Analysis Analyze by Mass Spectrometry and HPLC Purification->Analysis

Caption: Experimental workflow for synthesizing branched peptides using this compound.

Conclusion

This compound is an invaluable tool for the synthesis of well-defined branched peptides. The orthogonal nature of the Ivdde protecting group allows for the selective deprotection of the ornithine side chain, enabling the controlled synthesis of peptide branches. The protocols provided herein, for both standard and microwave-assisted SPPS, offer robust methods for the efficient production of these complex biomolecules. The use of microwave irradiation can significantly reduce synthesis times while maintaining high product purity, making it an attractive option for rapid peptide production in research and drug discovery settings. Careful optimization of the Ivdde deprotection step is crucial for maximizing the yield of the desired branched peptide.

References

Creating Cyclic Peptides Using Fmoc-Orn(Ivdde)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, increased receptor affinity and selectivity, and improved cell permeability compared to their linear counterparts. The synthesis of these constrained structures often relies on solid-phase peptide synthesis (SPPS) coupled with an on-resin cyclization strategy. The use of orthogonally protected amino acids is crucial for the successful synthesis of complex cyclic peptides. Fmoc-Orn(Ivdde)-OH is a key building block in this field, enabling the formation of lactam-bridged cyclic peptides.

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) protecting group on the side chain of ornithine is stable to the piperidine conditions used for Nα-Fmoc deprotection, yet it can be selectively removed using a dilute solution of hydrazine. This orthogonality allows for the selective deprotection of the ornithine side chain on the solid support, enabling subsequent intramolecular cyclization with a deprotected C-terminal carboxyl group or the side chain of an acidic amino acid. This document provides detailed application notes and experimental protocols for the synthesis of cyclic peptides using this compound.

Core Principles and Workflow

The overall strategy for creating cyclic peptides using this compound involves the following key stages:

  • Linear Peptide Synthesis: The linear peptide is assembled on a solid support using standard Fmoc-based SPPS. This compound is incorporated at the desired position.

  • Selective Ivdde Deprotection: The Ivdde group is selectively removed from the ornithine side chain while the peptide remains attached to the resin and other side-chain protecting groups are intact.

  • On-Resin Cyclization: The deprotected ornithine side-chain amine forms a lactam bridge with a deprotected carboxylic acid, typically the C-terminus of the peptide, through the action of a coupling agent.

  • Cleavage and Global Deprotection: The cyclic peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed.

  • Purification and Analysis: The crude cyclic peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Experimental Protocols

Protocol 1: Linear Peptide Synthesis on Rink Amide Resin

This protocol describes the manual synthesis of a linear peptide on Rink Amide resin.

Materials:

  • Rink Amide resin (e.g., 0.5 mmol/g loading)

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Thoroughly wash the resin with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.

  • Monitoring: Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-6 for each amino acid in the sequence, incorporating this compound at the desired position.

  • Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Washing and Drying: Wash the resin-bound linear peptide precursor with DMF, DCM, and MeOH, then dry under vacuum.

Protocol 2: Selective Ivdde Deprotection

Materials:

  • Hydrazine monohydrate

  • DMF

Procedure:

  • Resin Swelling: Swell the dried resin-bound peptide in DMF for 30 minutes.

  • Deprotection Solution Preparation: Prepare a fresh solution of 2-4% hydrazine monohydrate in DMF.[1]

  • Ivdde Removal:

    • Drain the DMF from the resin.

    • Add the 2-4% hydrazine/DMF solution to the resin and agitate for 3-5 minutes.[2]

    • Drain the solution and repeat the hydrazine treatment 2-3 more times until the deprotection is complete.[2] The reaction can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing: Thoroughly wash the resin with DMF (5 times) to remove all traces of hydrazine.

Protocol 3: On-Resin Head-to-Tail Cyclization

Materials:

  • Coupling reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HATU, or HBTU

  • Base: DIPEA or 2,4,6-collidine

  • Solvent: DMF or NMP (N-Methyl-2-pyrrolidone)

Procedure:

  • Resin Swelling: Swell the resin with the deprotected ornithine side chain in DMF or NMP.

  • Cyclization Reaction:

    • In a separate vial, dissolve the coupling reagent (3-5 equivalents) in DMF or NMP.

    • Add the coupling reagent solution to the resin, followed by the base (6-10 equivalents).

    • Agitate the reaction mixture at room temperature.

  • Monitoring: The reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing it by LC-MS to observe the disappearance of the linear precursor and the appearance of the cyclic product. The reaction is typically complete within 12-24 hours.

  • Washing: Once cyclization is complete, wash the resin thoroughly with DMF and DCM.

Protocol 4: Cleavage, Deprotection, and Purification

Materials:

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

  • Solvents for HPLC purification (e.g., water with 0.1% TFA, acetonitrile with 0.1% TFA)

Procedure:

  • Resin Preparation: Dry the resin-bound cyclic peptide under vacuum.

  • Cleavage: Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a desiccator.

  • Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent and purify by preparative RP-HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a white, fluffy powder.

Data Presentation

The efficiency of each step is critical for the overall success of the cyclic peptide synthesis. The following table provides representative data for the synthesis of a model cyclic peptide.

ParameterResultMethod of Analysis
Linear Peptide Synthesis
Crude Purity>85%RP-HPLC
Expected MassConfirmedMass Spectrometry (LC-MS)
Ivdde Deprotection
Deprotection Efficiency>95%LC-MS analysis of cleaved aliquot
On-Resin Cyclization
Cyclization Yield (Monomer)60-80%RP-HPLC (comparison of linear vs. cyclic peak areas)
Dimer/Oligomer Formation<10%Mass Spectrometry (LC-MS)
Final Cyclic Peptide
Final Purity>98%RP-HPLC
Final Yield (after purification)15-30% (based on initial resin loading)Gravimetric
Identity ConfirmationConfirmedHigh-Resolution Mass Spectrometry

Visualizing the Workflow and Logic

To further clarify the experimental process, the following diagrams, generated using Graphviz, illustrate the key workflows.

experimental_workflow cluster_synthesis Linear Peptide Synthesis (SPPS) cluster_cyclization On-Resin Cyclization cluster_finalization Final Steps Resin Start: Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Fmoc_Deprotection->Amino_Acid_Coupling Incorporate_Orn Incorporate This compound Amino_Acid_Coupling->Incorporate_Orn Chain_Elongation Repeat Deprotection/ Coupling Cycles Incorporate_Orn->Chain_Elongation Final_Fmoc_Deprotection Final N-terminal Fmoc Deprotection Chain_Elongation->Final_Fmoc_Deprotection Ivdde_Deprotection Selective Ivdde Deprotection (2-4% Hydrazine/DMF) Final_Fmoc_Deprotection->Ivdde_Deprotection Cyclization Intramolecular Cyclization (PyBOP, DIPEA) Ivdde_Deprotection->Cyclization Cleavage Cleavage from Resin & Global Deprotection (TFA cocktail) Cyclization->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS, HRMS) Purification->Analysis Final_Product Final Cyclic Peptide Analysis->Final_Product

Caption: Experimental workflow for cyclic peptide synthesis.

logical_relationship Fmoc_Orn_Ivdde This compound Orthogonality Orthogonal Protection Scheme Fmoc_Orn_Ivdde->Orthogonality Fmoc_Group Nα-Fmoc Group (Base Labile) Orthogonality->Fmoc_Group Ivdde_Group δ-Ivdde Group (Hydrazine Labile) Orthogonality->Ivdde_Group Side_Chain_Protection Other Side-Chain Protecting Groups (Acid Labile) Orthogonality->Side_Chain_Protection Selective_Deprotection Selective Deprotection of Ornithine Side Chain Fmoc_Group->Selective_Deprotection Stable Ivdde_Group->Selective_Deprotection 2-4% Hydrazine Side_Chain_Protection->Selective_Deprotection Stable On_Resin_Cyclization On-Resin Cyclization Selective_Deprotection->On_Resin_Cyclization Cyclic_Peptide Cyclic Peptide On_Resin_Cyclization->Cyclic_Peptide

Caption: Logic of orthogonal protection in cyclic peptide synthesis.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Ivdde Deprotection - Insufficient hydrazine concentration or reaction time.- Steric hindrance around the ornithine residue.- Increase hydrazine concentration to 4%.- Increase the number and duration of hydrazine treatments.- Use NMP as a solvent to reduce peptide aggregation.
Low Cyclization Yield - Intermolecular oligomerization (dimerization, etc.).- Steric hindrance at the cyclization site.- Inefficient coupling reagent.- Perform cyclization at high dilution if done in solution (on-resin cyclization minimizes this).- Use a more potent coupling reagent like HATU.- Extend the cyclization reaction time.
Presence of Deletion Sequences - Incomplete coupling or Fmoc deprotection during linear synthesis.- Double couple amino acids, especially after a proline or other bulky residue.- Extend coupling and deprotection times.- Use a more effective solvent like NMP to reduce aggregation.
Side Reactions during Cleavage - Scavengers in the cleavage cocktail are insufficient for protecting sensitive residues (e.g., Trp, Met, Cys).- Add appropriate scavengers to the TFA cocktail (e.g., TIS for trityl groups, water, ethanedithiol for cysteine).

Conclusion

The use of this compound provides a robust and reliable method for the synthesis of side-chain lactam-bridged cyclic peptides. The orthogonality of the Ivdde protecting group is key to the success of this strategy, allowing for selective deprotection and on-resin cyclization. By following the detailed protocols and considering the troubleshooting guidelines provided, researchers can efficiently synthesize a wide range of cyclic peptides for various applications in drug discovery and chemical biology. Careful optimization of reaction conditions and diligent monitoring of each step are essential for achieving high yields and purities of the final cyclic peptide products.

References

Application Notes and Protocols for Site-Specific Peptide Modification Using Fmoc-Orn(Ivdde)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nα-Fmoc-Nδ-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-L-ornithine (Fmoc-Orn(Ivdde)-OH) for the site-specific modification of peptides. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) protecting group offers an orthogonal strategy in Fmoc-based solid-phase peptide synthesis (SPPS), enabling the selective deprotection and subsequent modification of the ornithine side chain.

Principle of the Method

The utility of this compound lies in the orthogonal nature of the Ivdde protecting group. It is stable under the basic conditions required for the removal of the Fmoc group (e.g., 20% piperidine in DMF) and the acidic conditions used for the final cleavage of the peptide from the resin and removal of other side-chain protecting groups (e.g., TFA).[1] The Ivdde group can be selectively cleaved on-resin using a dilute solution of hydrazine in DMF.[1][2] This exposes the primary amine on the ornithine side chain for further modification, such as the attachment of labels, cytotoxic drugs, or for the creation of branched and cyclic peptides.[1][3] The more sterically hindered Ivdde group is generally more stable and less prone to migration than the related Dde group.[2]

Data Presentation

Optimization of Ivdde Deprotection Conditions

The efficiency of Ivdde group removal can be influenced by several factors. The following table summarizes the impact of varying hydrazine concentration, reaction time, and the number of treatment iterations on deprotection efficiency.

Condition IDHydrazine Concentration (%)Reaction Time (min)Number of IterationsDeprotection Completion
1233Incomplete, small fraction removed[4]
2253Marginal increase from Condition 1[4]
3234Nominal increase from 3 iterations[4]
4433Nearly complete removal[4]
55Not specifiedNot specifiedEffective for branched peptide synthesis[3]

Note: Deprotection efficiency can be sequence-dependent and may be sluggish if the Ivdde group is close to the C-terminus or within an aggregated peptide sequence.[1]

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) with this compound Incorporation

This protocol outlines the manual Fmoc-SPPS procedure for incorporating an this compound residue into a peptide sequence.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids

  • This compound

  • Coupling reagents: HBTU/HOBt or HATU/HOAt

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Acetic anhydride

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-4 equivalents) with a coupling reagent (e.g., HBTU, 3.8 equivalents) and an additive (e.g., HOBt, 4 equivalents) in DMF in the presence of DIPEA (6-8 equivalents) for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative ninhydrin test.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Incorporation of this compound: Repeat steps 2 and 3 using this compound at the desired position in the peptide sequence.

  • Chain Elongation: Continue with steps 2 and 3 for all subsequent amino acids.

  • N-terminal Modification (Optional): After the final coupling, the N-terminal Fmoc group can be removed (step 2) and the N-terminus can be acetylated with acetic anhydride or left as a free amine. Alternatively, the N-terminus can be protected with a Boc group if the Ivdde group is to be removed while the peptide is on the resin.[2][5]

Protocol 2: On-Resin Ivdde Group Deprotection

This protocol describes the selective removal of the Ivdde protecting group from the ornithine side chain while the peptide remains attached to the solid support.

Materials:

  • Peptidyl-resin containing an Orn(Ivdde) residue

  • 2-5% (v/v) Hydrazine monohydrate in DMF

  • DMF

Procedure:

  • Resin Preparation: Swell the peptidyl-resin in DMF.

  • Hydrazine Treatment:

    • Treat the resin with a freshly prepared solution of 2-4% hydrazine in DMF (approximately 25 mL per gram of resin).[2]

    • Agitate the mixture at room temperature for 3-5 minutes.[2][5]

    • Drain the solution.

    • Repeat the hydrazine treatment two to three more times for a total of 3-4 treatments.[2][4]

  • Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of hydrazine and the cleaved indazole byproduct.[2]

  • Monitoring (Optional): The progress of the deprotection can be monitored by collecting the filtrate after each hydrazine treatment and measuring the absorbance at 290 nm, which corresponds to the released indazole byproduct.[1][6]

  • Confirmation: A qualitative test (e.g., chloranil test) can be performed to confirm the presence of a free primary amine on the side chain.

Protocol 3: Side-Chain Modification

Following the removal of the Ivdde group, the exposed ornithine side-chain amine is available for modification.

Procedure:

  • Perform the coupling reaction for the modifying agent (e.g., a carboxylic acid-functionalized fluorophore, biotin, or another peptide) using standard peptide coupling conditions as described in Protocol 1, step 3.

  • After the modification is complete, wash the resin thoroughly.

  • Proceed with the final cleavage and deprotection of the modified peptide.

Protocol 4: Final Cleavage and Deprotection

This protocol is for cleaving the fully synthesized and modified peptide from the resin and removing the remaining acid-labile side-chain protecting groups.

Materials:

  • Dry peptidyl-resin

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Wash the final peptidyl-resin with DCM and dry it under vacuum.

  • Add the freshly prepared TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

G Experimental Workflow for Site-Specific Peptide Modification cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Site-Specific Modification cluster_2 Cleavage and Purification Resin Start with Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection AA_Coupling Amino Acid Coupling Fmoc_Deprotection->AA_Coupling AA_Coupling->Fmoc_Deprotection Repeat for each AA Incorp_Orn Incorporate This compound AA_Coupling->Incorp_Orn At desired position Elongation Continue Chain Elongation Incorp_Orn->Elongation Final_Peptide Full-Length Protected Peptide on Resin Elongation->Final_Peptide Ivdde_Deprotection Selective Ivdde Deprotection (2-4% Hydrazine/DMF) Final_Peptide->Ivdde_Deprotection Side_Chain_Mod Side-Chain Modification (e.g., Labeling, Branching) Ivdde_Deprotection->Side_Chain_Mod Modified_Peptide Modified Peptide on Resin Side_Chain_Mod->Modified_Peptide Cleavage Cleavage from Resin & Global Deprotection (TFA) Modified_Peptide->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Final Modified Peptide Purification->Final_Product

Caption: Workflow for site-specific peptide modification using this compound.

G Orthogonal Protection Strategy Protecting_Groups Protecting Group Nα-Fmoc Orn Side Chain (δ-NH₂) - Ivdde Other Side Chains (e.g., tBu, Trt, Pbf) Deprotection_Conditions Deprotection Condition 20% Piperidine/DMF 2-4% Hydrazine/DMF TFA Cocktail Protecting_Groups:f1->Deprotection_Conditions:f1 Stable Protecting_Groups:f2->Deprotection_Conditions:f1 Stable Protecting_Groups:f2->Deprotection_Conditions:f2 Removed Protecting_Groups:f3->Deprotection_Conditions:f1 Stable Protecting_Groups:f3->Deprotection_Conditions:f2 Stable Outcome Outcome Removes Fmoc Selectively Removes Ivdde Removes all other side-chain groups & cleaves from resin Protecting_Groups:f1->Outcome:f1 Removed Protecting_Groups:f2->Outcome:f2 Stable Protecting_Groups:f3->Outcome:f3 Removed

Caption: Orthogonality of Fmoc, Ivdde, and other common protecting groups.

References

On-Resin Side-Chain Modification Utilizing Fmoc-Orn(Ivdde)-OH: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of Fmoc-Orn(Ivdde)-OH in solid-phase peptide synthesis (SPPS) for on-resin side-chain modification. The use of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group offers an orthogonal strategy for the selective deprotection and subsequent modification of the ornithine side chain, enabling the synthesis of complex peptides such as branched, cyclic, and labeled peptides.

Core Concepts and Workflow

The versatility of this compound lies in the stability of the ivDde group to the basic conditions (e.g., piperidine) used for the removal of the N-terminal Fmoc group during peptide elongation.[1] The ivDde group can be selectively cleaved on-resin using a solution of hydrazine in N,N-dimethylformamide (DMF), leaving other acid-labile side-chain protecting groups intact.[2] This selective deprotection exposes the δ-amino group of the ornithine residue for further chemical modification.

The general workflow for on-resin side-chain modification using this compound is depicted below.

On-Resin Side-Chain Modification Workflow start Start: Solid Support spps Standard Fmoc-SPPS (Incorporate this compound) start->spps ivdde_deprotection Selective Ivdde Deprotection (Hydrazine/DMF) spps->ivdde_deprotection modification On-Resin Side-Chain Modification ivdde_deprotection->modification final_cleavage Global Deprotection & Cleavage from Resin modification->final_cleavage end Purified Modified Peptide final_cleavage->end Orthogonal Deprotection Strategy peptide_on_resin Peptidyl-Resin (Fmoc-N-terminus, Orn(Ivdde), other PG) fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) peptide_on_resin->fmoc_deprotection Pathway 1 ivdde_deprotection Ivdde Deprotection (2% Hydrazine/DMF) peptide_on_resin->ivdde_deprotection Pathway 2 chain_elongation N-terminal Chain Elongation fmoc_deprotection->chain_elongation side_chain_modification Ornithine Side-Chain Modification ivdde_deprotection->side_chain_modification final_product_elongation Linear Peptide chain_elongation->final_product_elongation final_product_modification Side-Chain Modified Peptide side_chain_modification->final_product_modification

References

Selective cleavage of Ivdde in the presence of other protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Selective Cleavage of the Ivdde Protecting Group

Audience: Researchers, scientists, and drug development professionals involved in peptide synthesis and modification.

Introduction: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) group is a crucial amine-protecting group employed in solid-phase peptide synthesis (SPPS), particularly within the Fmoc/tBu strategy. As a more sterically hindered analogue of the Dde group, Ivdde offers enhanced stability, reducing the risk of premature cleavage or intramolecular migration during prolonged syntheses.[1][2] Its unique cleavage condition allows for the selective deprotection of primary amines, such as the ε-amino group of lysine, enabling the on-resin synthesis of branched peptides, cyclic peptides, and other complex side-chain modifications.[3][4] The principle of its application lies in its orthogonality, meaning it can be selectively removed without affecting other protecting groups present in the peptide chain.

Data Presentation: Orthogonality and Stability

The utility of the Ivdde group is defined by its stability to common deprotection reagents and the specific conditions required for its removal. The following table summarizes the orthogonality of Ivdde in the presence of other widely used protecting groups in Fmoc-based SPPS.

Protecting GroupTypeStandard Deprotection ReagentStability to Ivdde Cleavage (2% Hydrazine/DMF)Ivdde Stability to Deprotection Reagent
Ivdde Amine Protection2% Hydrazine in DMF--
Fmoc α-Amine Protection20% Piperidine in DMFLabile [1]Stable[3]
Boc α-Amine / Side-ChainTrifluoroacetic Acid (TFA)StableStable[3]
tBu (tert-Butyl)Side-Chain (Asp, Glu, Ser, Thr, Tyr)Trifluoroacetic Acid (TFA)Stable[5]Stable[3]
Trt (Trityl)Side-Chain (Asn, Gln, Cys, His)Trifluoroacetic Acid (TFA)StableStable
Pbf (Pentamethyldihydrobenzofuran-sulfonyl)Side-Chain (Arg)Trifluoroacetic Acid (TFA)StableStable
Alloc (Allyloxycarbonyl)Amine ProtectionPd(0) catalystLabile (requires additive)Stable

Logical Diagram: Orthogonal Protection Scheme

The following diagram illustrates the orthogonal relationship between Ivdde and other common protecting groups used in peptide synthesis. Each deprotection path selectively removes a specific group while leaving the others intact, with the notable exception of hydrazine's effect on the Fmoc group.

Orthogonality cluster_peptide Resin-Bound Peptide cluster_reagents Deprotection Reagents cluster_results Selective Deprotection Results Peptide Resin-Arg(Pbf)-Lys(Ivdde)-Tyr(tBu)-NH-Fmoc Piperidine 20% Piperidine / DMF Peptide->Piperidine TFA TFA-based cocktail Peptide->TFA Hydrazine 2% Hydrazine / DMF Peptide->Hydrazine Result_Fmoc Fmoc group removed Piperidine->Result_Fmoc Result_Sidechains Pbf, tBu groups removed TFA->Result_Sidechains Result_Ivdde Ivdde group removed (Fmoc also removed) Hydrazine->Result_Ivdde

Caption: Orthogonality of Ivdde with Fmoc and acid-labile side-chain groups.

Experimental Protocols

Protocol 1: Standard Selective Cleavage of Ivdde Group

This protocol describes the most common method for removing the Ivdde group from a peptide synthesized on a solid support.

Prerequisites:

  • The N-terminal α-amino group of the peptide should be protected (e.g., with a Boc group) prior to Ivdde cleavage, as hydrazine will also remove the Fmoc group.[1][5] This can be done by using a Boc-protected amino acid in the final coupling step or by treating the N-terminal amine with Boc anhydride.

Materials:

  • Peptidyl-resin containing an Ivdde-protected residue.

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Hydrazine monohydrate.

  • Solid-phase synthesis vessel.

Procedure (Batchwise Method):

  • Preparation of Reagent: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For every 1 gram of peptidyl-resin, approximately 75 mL of this solution will be needed for the entire procedure.[1]

  • Resin Swelling: Wash the peptidyl-resin with DMF to ensure it is adequately swollen.

  • First Hydrazine Treatment: Add the 2% hydrazine solution to the resin (approx. 25 mL per gram of resin).[6] Agitate gently at room temperature for 3 minutes.[6]

  • Filtration: Drain the solution from the reaction vessel.

  • Repeat Treatments: Repeat steps 3 and 4 two more times for a total of three hydrazine treatments.[6]

  • Washing: Thoroughly wash the resin with DMF (at least 3-5 times) to remove all traces of hydrazine and the cleaved indazole by-product.[1][6]

  • Confirmation (Optional): The progress of the deprotection can be monitored spectrophotometrically by measuring the absorbance of the filtrate at 290 nm, which corresponds to the chromophoric indazole by-product.[3][5]

Protocol 2: Optimized Cleavage for Difficult Sequences

In cases where Ivdde removal is sluggish, such as with C-terminal protected residues or within aggregated sequences, modifications to the standard protocol may be necessary.[7]

Optimization Strategies:

  • Increase Hydrazine Concentration: The concentration of hydrazine in DMF can be increased to 4% or, in very difficult cases, up to 10%.[7] Caution: Hydrazine concentrations above 2% may increase the risk of side reactions, such as peptide backbone cleavage at glycine residues or the conversion of arginine to ornithine.[1]

  • Increase Reaction Time: Extend the duration of each hydrazine treatment from 3 minutes to 5-10 minutes.[2][7]

  • Increase Repetitions: Increase the number of hydrazine treatments from three to four or more until cleavage is complete.[7]

Experimental Workflow Diagram

The following diagram outlines the general workflow for the selective deprotection of an Ivdde group on a solid-phase resin, followed by side-chain modification.

Workflow Start Start: Resin-Bound Peptide with Fmoc, Ivdde, and tBu groups Boc_Protect 1. Protect N-terminus (e.g., with Boc2O) Start->Boc_Protect Swell_Resin 2. Swell Resin in DMF Boc_Protect->Swell_Resin Hydrazine_Treat 3. Treat with 2% Hydrazine/DMF (e.g., 3 x 3 min) Swell_Resin->Hydrazine_Treat Wash_Resin 4. Wash with DMF Hydrazine_Treat->Wash_Resin Check_Completion Deprotection Complete? Wash_Resin->Check_Completion Check_Completion->Hydrazine_Treat No (Optimize) Modify 5. On-Resin Side-Chain Modification Check_Completion->Modify Yes Continue_Synth 6. Continue Synthesis or Cleave from Resin Modify->Continue_Synth

Caption: Workflow for selective Ivdde deprotection and subsequent modification.

Important Considerations and Troubleshooting

  • Incompatibility with Alloc/Allyl Groups: The standard hydrazine deprotection method is not compatible with Alloc or allyl-based protecting groups. Impurities in hydrazine can reduce the allyl double bond. This side reaction can be suppressed by adding allyl alcohol to the hydrazine/DMF reagent.

  • Ivdde vs. Dde: The Ivdde group is more robust than the Dde group and is less prone to migration during piperidine treatment in Fmoc synthesis.[1] However, Dde migration has been observed, and while less frequent, care should be taken with Ivdde in sensitive sequences.[8][9]

  • Incomplete Cleavage: If analytical HPLC indicates incomplete deprotection after following the standard protocol, employ the optimization strategies outlined in Protocol 2.[2][7] The choice between increasing concentration, time, or repetitions may be sequence-dependent and require empirical testing.[7]

References

Monitoring Ivdde Deprotection in Solid-Phase Peptide Synthesis Using UV Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) group is an essential amine-protecting group in solid-phase peptide synthesis (SPPS), particularly for the synthesis of complex peptides such as branched or cyclic peptides. Its stability to the basic conditions required for Fmoc group removal and acidic conditions for resin cleavage makes it an invaluable tool for orthogonal protection strategies. The selective removal of the Ivdde group is achieved by treatment with dilute hydrazine, which liberates the amine for further modification. Crucially, this deprotection reaction releases a chromophoric indazole byproduct, which allows for real-time monitoring of the reaction progress by UV spectrophotometry. This application note provides a detailed protocol for monitoring Ivdde deprotection, ensuring complete and efficient removal, thereby preventing deletion sequences and improving the purity of the final peptide product.

Introduction

In Fmoc-based solid-phase peptide synthesis, orthogonal protecting groups are vital for the synthesis of modified peptides. The Ivdde group is a hydrazine-labile protecting group used for the side-chain protection of primary amines, most commonly on lysine residues.[1] A key advantage of the Ivdde group is that its removal can be monitored in real-time.[1] The deprotection reaction with hydrazine produces a 6,6-dimethyl-3-(2-methylpropyl)-4-oxo-4,5,6,7-tetrahydro-1H-indazole byproduct, which has a strong UV absorbance at approximately 290 nm.[1][2][3] By measuring the absorbance of the filtrate during the deprotection steps, the extent of the reaction can be quantified, ensuring complete removal of the Ivdde group before subsequent coupling steps. This method provides a simple and non-destructive way to optimize deprotection times and ensure the quality of the synthesized peptide.[4]

Principle of Monitoring

The Ivdde protecting group is cleaved by a nucleophilic attack from hydrazine. This reaction releases the deprotected amine on the solid support and the indazole byproduct into the solution. The concentration of this indazole byproduct in the filtrate is directly proportional to the amount of Ivdde group cleaved from the resin-bound peptide. By measuring the UV absorbance of the collected filtrate at 290 nm, the progress of the deprotection reaction can be accurately monitored. The reaction is considered complete when the absorbance of subsequent washes no longer increases, indicating that no more indazole byproduct is being released.[1][5]

Data Presentation

ParameterValueReference(s)
Protecting Group1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde)[6]
Deprotection Reagent2% Hydrazine monohydrate in DMF[1][2][3]
Chromophoric Byproduct6,6-dimethyl-3-(2-methylpropyl)-4-oxo-4,5,6,7-tetrahydro-1H-indazole[1]
Monitoring Wavelength (λmax)290 nm[1][2][3]
StabilityStable to piperidine and TFA[1][2]

Experimental Protocols

Materials and Reagents
  • Peptidyl-resin with N-terminal and/or side-chain Ivdde protection

  • Deprotection solution: 2% (v/v) hydrazine monohydrate in high-purity, amine-free N,N-Dimethylformamide (DMF). Prepare fresh daily.

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Solid-phase peptide synthesis vessel

Protocol for UV-Vis Monitoring of Ivdde Deprotection
  • Resin Preparation: Following the completion of the peptide chain elongation, ensure the resin is thoroughly washed with DMF to remove any residual reagents from the previous steps.

  • Initial Deprotection Treatment: Add the deprotection solution (2% hydrazine in DMF) to the resin. A typical volume is 25 mL per gram of resin.[6] Agitate the mixture for 3 minutes at room temperature.[3][6]

  • Filtrate Collection: Drain the filtrate from the reaction vessel into a clean collection tube.

  • Repeat Deprotection: Add a fresh aliquot of the deprotection solution to the resin and agitate for another 3 minutes. Collect the filtrate in a separate tube. Repeat this step as necessary. For difficult sequences, multiple short treatments are recommended to ensure complete removal.[2]

  • Sample Preparation for Measurement: For each collected filtrate, a dilution may be necessary to bring the absorbance within the linear range of the spectrophotometer. Dilute a known volume of the filtrate with fresh deprotection solution (2% hydrazine in DMF) in a volumetric flask.

  • Spectrophotometric Measurement:

    • Set the UV-Vis spectrophotometer to a wavelength of 290 nm.

    • Blank the spectrophotometer using the deprotection solution (2% hydrazine in DMF).

    • Measure the absorbance of each diluted filtrate sample.

  • Analysis: The reaction is considered complete when the absorbance readings of consecutive filtrates plateau or drop to a baseline level, indicating that no more indazole byproduct is being released from the resin. If the absorbance continues to be significant, further deprotection steps are required. In cases of very sluggish removal, increasing the hydrazine concentration to up to 10% may be considered, though this carries a risk of side reactions.[7]

  • Final Washing: Once deprotection is confirmed to be complete, thoroughly wash the resin with DMF to remove any remaining deprotection solution and byproducts before proceeding to the next step in the synthesis.

Visualizations

Ivdde_Deprotection_Workflow cluster_resin_prep Resin Preparation cluster_deprotection Deprotection Cycle cluster_monitoring UV Monitoring cluster_analysis Analysis cluster_completion Completion Resin Peptidyl-Resin (Ivdde Protected) Wash_DMF Wash with DMF Resin->Wash_DMF Add_Hydrazine Add 2% Hydrazine in DMF Wash_DMF->Add_Hydrazine Agitate Agitate for 3 minutes Add_Hydrazine->Agitate Collect_Filtrate Collect Filtrate Agitate->Collect_Filtrate Dilute Dilute Filtrate Collect_Filtrate->Dilute Measure_UV Measure Absorbance at 290 nm Dilute->Measure_UV Decision Deprotection Complete? Measure_UV->Decision Decision->Add_Hydrazine No Final_Wash Final Wash with DMF Decision->Final_Wash Yes Next_Step Proceed to Next Synthesis Step Final_Wash->Next_Step

Caption: Experimental workflow for monitoring Ivdde deprotection.

Deprotection_Principle cluster_reaction Deprotection Reaction cluster_detection Spectrophotometric Detection cluster_correlation Quantitative Correlation Ivdde_Resin Resin-Bound Peptide-Ivdde Deprotected_Resin Resin-Bound Deprotected Peptide Ivdde_Resin->Deprotected_Resin + Hydrazine Indazole Indazole Byproduct (in solution) Ivdde_Resin->Indazole + Hydrazine Hydrazine Hydrazine UV_Spec UV Spectrophotometer Indazole->UV_Spec Filtrate Absorbance Absorbance at 290 nm UV_Spec->Absorbance Measures Absorbance_Value Absorbance Value Absorbance->Absorbance_Value Ivdde_Cleaved Amount of Ivdde Cleaved Absorbance_Value->Ivdde_Cleaved Directly Proportional

Caption: Principle of monitoring Ivdde deprotection by UV spectrophotometry.

Troubleshooting

  • Incomplete Deprotection: If the absorbance at 290 nm does not plateau and continues to be high after several treatments, this indicates incomplete deprotection. This can be due to steric hindrance within the peptide sequence or peptide aggregation.[1] Consider increasing the reaction time for each deprotection step or using a higher concentration of hydrazine (up to 10%).[3] However, be aware that higher hydrazine concentrations can potentially lead to side reactions.[6]

  • High Background Absorbance: Ensure that the DMF used is of high purity and amine-free, as impurities can contribute to background absorbance. Always use the fresh deprotection solution as a blank.

  • Absorbance Out of Linear Range: If the initial absorbance readings are too high, dilute the filtrate samples further with the blank solution to ensure the measurements are within the linear range of the spectrophotometer for accurate quantification.

Conclusion

Routine monitoring of Ivdde deprotection via UV-Vis spectrophotometry is a simple, rapid, and non-destructive method that provides valuable real-time information on the progress of solid-phase peptide synthesis.[4] By implementing this protocol, researchers can ensure the efficiency of each Ivdde deprotection step, leading to a higher purity of the crude peptide and simplifying subsequent purification efforts. This method is an essential tool for quality control in the synthesis of complex and modified peptides.

References

Application Notes and Protocols: Fmoc-Orn(Ivdde)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Fmoc-Orn(Ivdde)-OH in solid-phase peptide synthesis (SPPS). This document outlines the compatibility of this building block with various resins, details experimental protocols, and presents quantitative data to facilitate its effective use in the synthesis of complex peptides, such as those with branching, cyclization, or side-chain modifications.

Introduction to Orthogonal Protection with this compound

In modern peptide synthesis, the principle of orthogonal protection is paramount for the successful construction of complex peptide architectures.[1] This strategy employs protecting groups that can be selectively removed under distinct chemical conditions, allowing for precise, site-specific modifications without affecting other protected functional groups. The Fmoc/tBu strategy is a widely adopted orthogonal scheme where the temporary Nα-Fmoc group is removed by a base (e.g., piperidine), while permanent side-chain protecting groups (e.g., tBu, Trt, Boc) are cleaved with a strong acid like trifluoroacetic acid (TFA) during the final cleavage from the resin.[2][3]

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group introduces a third dimension of orthogonality. The Ivdde protecting group for the δ-amino function of ornithine is stable to the basic conditions used for Fmoc removal and the acidic conditions of final cleavage.[4] It is selectively removed by treatment with a dilute solution of hydrazine in a solvent such as N,N-dimethylformamide (DMF).[4][5] This unique cleavage condition allows for the selective deprotection of the ornithine side chain while the peptide remains attached to the solid support with its other side-chain protecting groups intact. This facilitates a variety of on-resin modifications, including side-chain-to-side-chain cyclization, branching of the peptide chain, or the attachment of reporter molecules. The Ivdde group is a more sterically hindered and stable version of the related Dde group, offering greater resistance to premature cleavage during prolonged piperidine treatment.[6][7]

Compatibility with Different Resins

The choice of solid support is a critical parameter in SPPS. This compound is compatible with a wide range of resins commonly used in Fmoc/tBu chemistry. The primary consideration for resin selection is the desired C-terminal functionality of the peptide (acid or amide) and the sensitivity of the peptide sequence to the final cleavage conditions.

Commonly Used Resins:

  • Wang Resin: This is a p-alkoxybenzyl alcohol-based resin used for the synthesis of C-terminally free carboxylic acids.[8][9] The peptide-resin linkage is cleaved by strong acids like TFA.

  • Rink Amide Resin: This resin is employed for the synthesis of C-terminal peptide amides.[8][9] Similar to Wang resin, the final cleavage is achieved with TFA.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This acid-labile resin is advantageous for producing C-terminal acids and protected peptide fragments.[9] Its high acid sensitivity allows for cleavage under very mild acidic conditions, which can be beneficial for sensitive peptides. Diketopiperazine formation, a common side reaction with dipeptides containing C-terminal proline or glycine, can be minimized by using 2-CTC resin.

The stability of the Ivdde group and the efficiency of its removal are generally high across these standard resins. However, factors such as peptide aggregation and the position of the Orn(Ivdde) residue in the sequence can influence the efficiency of the hydrazine-mediated deprotection.[4][5]

Table 1: Summary of Resin Compatibility and Characteristics

ResinC-Terminal FunctionalityFinal Cleavage ConditionsCompatibility with this compoundKey Considerations
Wang Resin Carboxylic AcidHigh concentration of TFA (e.g., 95%)[8]ExcellentStandard choice for C-terminal acids.
Rink Amide Resin AmideHigh concentration of TFA (e.g., 95%)[8]ExcellentStandard choice for C-terminal amides.
2-Chlorotrityl Resin Carboxylic Acid / Protected FragmentDilute TFA (e.g., 1-2%) or TFE/DCMExcellentIdeal for sensitive peptides and preparation of protected fragments. Minimizes racemization of C-terminal residues like Cys and His.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in manual or automated SPPS. Optimization may be required based on the specific peptide sequence and instrumentation.

Standard SPPS Cycle for Peptide Elongation

This cycle is repeated for each amino acid to be incorporated into the peptide chain.

// Nodes Start [label="Peptide-Resin\n(N-terminal Fmoc)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Fmoc Deprotection\n(20% Piperidine in DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="DMF Wash", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Amino Acid Coupling\n(Fmoc-AA-OH, Activator, Base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="DMF Wash", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Elongated Peptide-Resin\n(N-terminal Fmoc)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> End; } .enddot Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle.

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes prior to the first coupling step.[10]

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 15-30 minutes.[8]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.

  • Coupling: Couple the next Fmoc-protected amino acid (including this compound) using a suitable activator (e.g., HBTU, HCTU, or DIC/Oxyma) and a base (e.g., DIPEA or collidine) in DMF. The reaction time is typically 1-2 hours.[11]

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2-5 until the desired peptide sequence is assembled.

Selective On-Resin Deprotection of the Ivdde Group

This protocol is performed after the full peptide chain has been assembled and before the final cleavage from the resin.

// Nodes Start [label="Fully Assembled\nPeptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; N_Terminal_Protection [label="Optional:\nN-terminal Boc Protection", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrazine_Treatment [label="Ivdde Removal\n(2% Hydrazine in DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash [label="DMF Wash", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Modification [label="On-Resin Modification\n(e.g., Cyclization, Branching)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Modified Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> N_Terminal_Protection [label="If N-terminal Fmoc is present"]; N_Terminal_Protection -> Hydrazine_Treatment; Start -> Hydrazine_Treatment [style=dashed, label="If N-terminus is acetylated or Boc-protected"]; Hydrazine_Treatment -> Wash; Wash -> Modification; Modification -> End; } .enddot Caption: Workflow for selective on-resin Ivdde deprotection.

Protocol:

  • N-terminal Protection (Optional but Recommended): Since hydrazine can remove the N-terminal Fmoc group, it is advisable to either acetylate the N-terminus or replace the Fmoc group with a Boc group prior to Ivdde removal.[7] To do this, first remove the final Fmoc group with 20% piperidine in DMF, wash the resin, and then treat with Boc-anhydride and DIPEA in DMF.

  • Hydrazine Treatment: Treat the peptide-resin with a solution of 2% (v/v) hydrazine monohydrate in DMF.[4][12] Use a volume sufficient to swell the resin (e.g., 25 mL/g of resin).

  • Reaction Time: Allow the reaction to proceed at room temperature. The standard protocol involves repeated treatments, for example, 3 treatments of 3-5 minutes each.[12] The progress of the reaction can be monitored by UV spectrophotometry, as the cleavage byproduct has a strong absorbance.[5]

  • Washing: After the final hydrazine treatment, wash the resin extensively with DMF to remove all traces of hydrazine and byproducts.

  • On-Resin Modification: The now-free δ-amino group of the ornithine residue is available for subsequent chemical modifications.

Table 2: Quantitative Data on Ivdde Deprotection

ConditionReagentTimeTypical EfficiencyNotes
Standard Deprotection 2% Hydrazine in DMF3 x 3 min>95%Generally effective for most sequences.[4]
Difficult Sequences 2-5% Hydrazine in DMF3 x 10 minVariableFor aggregated peptides or when Orn(Ivdde) is near the C-terminus, longer reaction times or slightly higher hydrazine concentrations may be necessary.[5][13]
Microwave-Assisted 5% Hydrazine in DMF2 x 5 min (30W, 50°C)>98%Microwave energy can significantly accelerate the deprotection and improve efficiency, especially for sterically hindered sites.[13]
Final Cleavage and Deprotection

This protocol releases the peptide from the resin and removes the remaining acid-labile side-chain protecting groups.

Protocol:

  • Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K.[14]

    • Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[14]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.[11]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the filtrate with a stream of nitrogen and precipitate the crude peptide by adding it to cold diethyl ether.

  • Isolation and Purification: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet with cold ether, and dry the crude peptide. The peptide can then be purified by reverse-phase HPLC.

// Nodes Peptide [label="Peptide-Resin\nFmoc-AA...-Orn(Ivdde)-...-AA-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Fmoc_Removal [label="Fmoc Removal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ivdde_Removal [label="Ivdde Removal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Cleavage [label="Final Cleavage\n(Side-chain & Resin)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Condition1 [label="20% Piperidine/DMF", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Condition2 [label="2% Hydrazine/DMF", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Condition3 [label="95% TFA Cocktail", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Peptide -> Fmoc_Removal [label="Stepwise Synthesis"]; Fmoc_Removal -> Condition1 [dir=none];

Peptide -> Ivdde_Removal [label="Selective Deprotection"]; Ivdde_Removal -> Condition2 [dir=none];

Peptide -> Final_Cleavage [label="Final Deprotection"]; Final_Cleavage -> Condition3 [dir=none]; } .enddot Caption: Orthogonal protection scheme using Fmoc, Ivdde, and acid-labile groups.

Troubleshooting and Key Considerations

  • Ivdde Migration: While the Ivdde group is significantly more stable than the Dde group, the potential for migration to a free amine under basic conditions exists, though it is rare.[6][15] To minimize this risk, avoid prolonged exposure to piperidine and ensure efficient washing.

  • Incomplete Ivdde Removal: If analytical data shows incomplete deprotection, increase the number of hydrazine treatments or the reaction time.[4] For particularly difficult cases, microwave-assisted deprotection can be highly effective.[13] Peptide aggregation can also hinder reagent access; performing the reaction in a solvent that disrupts secondary structures may be beneficial.

  • Compatibility with Other Protecting Groups: The Ivdde group is orthogonal to most common acid-labile (Boc, tBu, Trt) and base-labile (Fmoc) protecting groups. However, it is not compatible with protecting groups that are also removed by hydrazine, such as Dde. The allyl group's stability can also be affected by hydrazine, but this can be mitigated by the addition of allyl alcohol.[4]

By understanding the principles of orthogonal protection and following these detailed protocols, researchers can confidently incorporate this compound into their synthetic strategies to produce complex and modified peptides with high purity and yield.

References

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Incomplete Ivdde Group Removal

This guide addresses common issues and provides troubleshooting strategies for the incomplete removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) protecting group in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of incomplete Ivdde group removal?

Incomplete removal of the Ivdde protecting group can be attributed to several factors:

  • Steric Hindrance: The bulky nature of the Ivdde group can sometimes make it difficult to remove, especially if it is located in a sterically hindered region of the peptide.[1]

  • Peptide Aggregation: Aggregation of the peptide on the solid support can limit reagent access to the Ivdde group, leading to incomplete cleavage.[2] This is more likely in long or hydrophobic peptide sequences.

  • Proximity to the C-terminus: Removal of the Ivdde group can be sluggish and incomplete if the protected residue is located near the C-terminus of the peptide.[2]

  • Insufficient Reagent Concentration or Reaction Time: The standard 2% hydrazine in DMF may not be sufficient for complete removal in all cases. Reaction times that are too short or an inadequate number of deprotection cycles can also lead to incomplete cleavage.[1][3]

  • Inefficient Mixing: Poor mixing of the resin with the deprotection solution can result in incomplete removal of the Ivdde group.[3]

Q2: How can I detect incomplete Ivdde removal?

Incomplete Ivdde deprotection can be identified using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Analysis of the crude peptide by reverse-phase HPLC will show two major peaks if deprotection is incomplete. One peak corresponds to the desired peptide, and the other, typically with a longer retention time due to the hydrophobicity of the Ivdde group, corresponds to the still-protected peptide.[3]

  • Mass Spectrometry (MS): Mass spectrometry is a definitive method to confirm incomplete cleavage. The mass spectrum of the crude product will show a peak corresponding to the molecular weight of the desired peptide and another peak with an added mass of the Ivdde group (+224.29 Da).[4]

Q3: What are the primary troubleshooting strategies for incomplete Ivdde removal?

If you encounter incomplete Ivdde deprotection, consider the following optimization steps:

  • Increase Hydrazine Concentration: While 2% hydrazine is standard, increasing the concentration to 4% or even up to 10% in DMF has been shown to improve cleavage efficiency.[3] However, be aware that high concentrations of hydrazine can potentially lead to side reactions.[5]

  • Extend Reaction Time and Increase Repetitions: Increasing the duration of each hydrazine treatment (e.g., from 3 minutes to 5 minutes) or increasing the number of treatment cycles (e.g., from 3 to 5 repetitions) can enhance the completeness of the removal.[1][6]

  • Optimize Mixing: Ensure thorough and consistent mixing of the resin during the deprotection steps to facilitate reagent access to all sites.[3]

  • Use Alternative Reagents: For sensitive peptides or when hydrazine is problematic, a milder deprotection cocktail of hydroxylamine hydrochloride and imidazole in NMP can be an effective alternative.[5][7]

Q4: Can the choice of lysine derivative affect Ivdde removal?

Yes, the choice of how the Ivdde-protected lysine is introduced into the peptide can impact the ease of deprotection. Using ivDde-Lys(Fmoc)-OH instead of Fmoc-Lys(ivDde)-OH allows for side-chain modification during peptide elongation. This can be advantageous as it avoids potential difficulties with Ivdde removal from a fully assembled peptide, especially in cases of aggregation or proximity to the C-terminus.[2]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting incomplete Ivdde removal.

G cluster_0 Troubleshooting Incomplete Ivdde Removal A Incomplete Ivdde Removal Detected (HPLC/MS) B Optimize Hydrazine Treatment A->B C Increase Hydrazine Concentration (e.g., 4%) B->C D Increase Reaction Time and/or Repetitions (e.g., 3 x 5 min) B->D E Analyze Cleavage Efficiency (HPLC/MS) C->E D->E F Is Removal Complete? E->F G Consider Alternative Deprotection F->G No I Proceed with Synthesis F->I Yes H Use Hydroxylamine/Imidazole in NMP G->H H->E J Problem Solved I->J

Caption: A workflow for troubleshooting incomplete Ivdde deprotection.

Quantitative Data Summary

The following table summarizes various conditions that have been evaluated for Ivdde group removal. This data can be used as a starting point for optimizing your deprotection protocol.

Condition IDHydrazine Conc. (%)Reaction Time (min)RepetitionsSolventObserved EfficiencyReference
1233DMFIncomplete (~50%)[3]
2253DMFMarginal Increase[3]
3234DMFNominal Increase[3]
4433DMFNearly Complete[3]
52-10Not SpecifiedUp to 5DMFPartial to Improved[6]
6233DMFStandard Protocol[5]

Experimental Protocols

Protocol 1: Standard Ivdde Removal with Hydrazine

This protocol describes the standard method for removing the Ivdde protecting group using a hydrazine solution.

  • Resin Preparation: Swell the Ivdde-protected peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Deprotection Solution Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Deprotection Reaction:

    • Drain the DMF from the swollen resin.

    • Add the 2% hydrazine solution to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 3-5 minutes.

    • Drain the reagent solution.

  • Repetitions: Repeat step 3 two more times with fresh hydrazine solution.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual hydrazine and the cleaved protecting group.[7]

Protocol 2: Alternative Ivdde Removal with Hydroxylamine/Imidazole

This protocol provides a milder alternative to hydrazine for Ivdde group removal.

  • Resin Preparation: Swell the Ivdde-protected peptide-resin in N-methyl-2-pyrrolidone (NMP) for 30 minutes.

  • Deprotection Solution Preparation: Prepare a solution of 0.5 M hydroxylamine hydrochloride and 0.5 M imidazole in NMP.

  • Deprotection Reaction:

    • Drain the NMP from the swollen resin.

    • Add the hydroxylamine/imidazole solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the reagent solution and wash the resin thoroughly with DMF (3-5 times).[7]

Chemical Pathway

The following diagram illustrates the cleavage of the Ivdde protecting group from a lysine side chain using hydrazine.

G cluster_0 Ivdde Cleavage Mechanism Lys_Ivdde Lys(Ivdde)-Peptide-Resin Deprotected_Lys Lys(NH2)-Peptide-Resin Lys_Ivdde->Deprotected_Lys 2% Hydrazine in DMF Hydrazine + H2N-NH2 (Hydrazine) Byproduct + Indazole byproduct

Caption: Cleavage of the Ivdde group with hydrazine.

References

Technical Support Center: Optimizing Hydrazine Cleavage of Dde/ivDde Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Ivdde" is not commonly found in scientific literature. This guide assumes it is a typographical error and focuses on the closely related and widely used Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) protecting groups, which are specifically cleaved by hydrazine.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the hydrazine-mediated cleavage of Dde and ivDde protecting groups from peptides and other biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for Dde/ivDde linker cleavage?

A1: The standard and most frequently cited method for Dde linker cleavage involves treating the substrate with a 2% (v/v) solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][2] This procedure is typically performed at room temperature. For ivDde, which is more stable, a concentration range of 2-10% hydrazine in DMF may be required.[1]

Q2: I'm observing incomplete cleavage of the Dde/ivDde linker. What are the likely causes and how can I improve the efficiency?

A2: Incomplete cleavage is a common issue that can arise from several factors.[2] Key areas to investigate include the concentration of hydrazine, the reaction time, and the number of treatments. For particularly stubborn Dde groups, especially on solid-phase resins, increasing the hydrazine concentration to 4% or even higher may be necessary to achieve complete removal.[2] Additionally, increasing the number of hydrazine treatments or the reaction time per treatment can enhance cleavage efficiency.[2]

Q3: Are there any potential side reactions I should be aware of when using hydrazine for Dde/ivDde cleavage?

A3: Yes, while effective, hydrazine can lead to undesired side reactions, particularly at concentrations exceeding 2%.[2] Reported side reactions include peptide cleavage at specific residues such as Glycine (Gly-Xaa and Xaa-Gly), Asparagine (Asn-Xaa), and Serine (Xaa-Ser).[3][4] Another potential side reaction is the conversion of Arginine (Arg) residues to Ornithine.[2][3][4] Therefore, it is crucial to carefully optimize the hydrazine concentration to balance cleavage efficiency with the minimization of side reactions.

Q4: How can I monitor the progress of the Dde/ivDde cleavage reaction?

A4: The cleavage of the Dde group by hydrazine results in the formation of a chromophoric indazole derivative, which absorbs strongly at 290 nm.[2] This property allows for the real-time monitoring of the reaction progress spectrophotometrically, which is particularly useful in continuous flow systems.[2]

Q5: Are there any alternatives to hydrazine for Dde/ivDde linker cleavage?

A5: While hydrazine is the most common reagent, other methods have been reported. One alternative is the use of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP), which can selectively remove Dde groups in the presence of Fmoc protecting groups.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Cleavage 1. Insufficient hydrazine concentration. 2. Short reaction time or too few treatments. 3. Steric hindrance around the Dde/ivDde group. 4. The ivDde group is more stable and requires harsher conditions than Dde.[1]1. Increase hydrazine concentration incrementally (e.g., from 2% to 4% in DMF).[2] 2. Increase the incubation time or perform multiple, short treatments (e.g., 3 treatments of 3 minutes each).[1] 3. Consider gentle heating (e.g., 40°C for up to 60 minutes), but monitor for side reactions.[1] 4. For ivDde, use concentrations up to 10% hydrazine in DMF.[1]
Peptide Backbone Cleavage or Side Chain Modification 1. Hydrazine concentration is too high.[2] 2. Prolonged exposure to hydrazine. 3. Elevated reaction temperature.1. Use the lowest effective hydrazine concentration (start with 2%).[1][2] 2. Minimize reaction time; perform multiple short treatments instead of one long one.[1] 3. Conduct the reaction at room temperature if possible. 4. Analyze the product by mass spectrometry to identify specific cleavage sites (e.g., at Gly, Asn, Ser) or modifications (e.g., Arg to Orn).[3]
Difficulty Removing Hydrazine Post-Cleavage 1. Hydrazine is a high-boiling point, polar compound.1. After cleavage, acidify the sample with formic acid.[1] 2. Perform C18 desalting to remove hydrazine and other contaminants.[1] 3. For volatile samples, evaporation under a stream of nitrogen or using a speed-vac can be effective, sometimes with repeated steps of re-dissolving in a volatile solvent like methanol.[5]

Data Presentation: Hydrazine Cleavage Parameters

Table 1: Comparison of Dde and ivDde Protecting Groups

Protecting Group Full Name Typical Cleavage Conditions Properties
Dde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl2% Hydrazine in DMF[1][2]Orthogonal to Boc and Fmoc strategies. Prone to migration to unprotected amines under certain conditions.[1]
ivDde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl2-10% Hydrazine in DMF[1]More stable than Dde, less prone to migration. More difficult to remove than Dde, may require harsher conditions.[1]

Table 2: Hydrazine Concentration and Incubation Time Optimization

Hydrazine Concentration Typical Incubation Time Temperature Application Notes
2% in DMF3 x 3 minutesRoom TemperatureStandard conditions for Dde cleavage, especially on resin.[1] Minimizes side reactions.
2% in DMF10-60 minutesRoom TemperatureCommon for cleavage in solution.
4% in aqueous solution60 minutes40°CFor more challenging Dde/ivDde cleavage in solution.[1]
>4% in DMFVariableRoom TemperatureFor stubborn Dde/ivDde groups, but increases the risk of side reactions.[2]

Experimental Protocols

Protocol 1: Standard Dde Cleavage from Peptides on Solid-Phase Resin
  • Resin Preparation: If the peptide is on resin, swell the resin in DMF.

  • Cleavage Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Incubation: Add the 2% hydrazine/DMF solution to the peptide-resin (e.g., 25 mL per gram of resin).[1]

  • Reaction: Allow the mixture to react at room temperature. For complete removal, a series of short incubations is often most effective (e.g., 3 treatments of 3 minutes each).[1]

  • Washing: After each treatment, thoroughly wash the resin with DMF to remove the cleaved protecting group and excess hydrazine.

  • Final Wash: Perform final washes with a solvent like dichloromethane (DCM) and dry the resin under vacuum.

Protocol 2: Dde/ivDde Cleavage in Solution for Mass Spectrometry Analysis
  • Sample Preparation: Ensure the peptide is fully dissolved in an appropriate buffer or solvent. If dried, resuspend the peptide.

  • Cleavage Solution: Prepare a 4% aqueous hydrazine solution.

  • Reaction: Add the hydrazine solution to the peptide and incubate for 60 minutes at 40°C.[1]

  • Quenching and Acidification: After incubation, acidify the sample with formic acid to neutralize the hydrazine.[1]

  • Sample Cleanup: Perform C18 desalting to remove hydrazine and other contaminants prior to mass spectrometry analysis.[1]

  • Analysis: Analyze the cleaned peptides using nano-LC-MS/MS.[1]

Visualizations

Hydrazine_Cleavage_Mechanism cluster_0 Hydrazine Cleavage of Dde-Protected Lysine Peptide_Lys_Dde Peptide-Lysine-Dde Intermediate Reaction Intermediate Peptide_Lys_Dde->Intermediate Nucleophilic Attack Hydrazine Hydrazine (2-10%) Hydrazine->Intermediate Cleaved_Peptide Deprotected Peptide-Lysine Intermediate->Cleaved_Peptide Cleavage Byproduct Indazole Derivative (Chromophore at 290nm) Intermediate->Byproduct

Caption: Mechanism of Dde cleavage by hydrazine.

Troubleshooting_Workflow Start Start: Dde/ivDde Cleavage Standard_Protocol Perform Standard Cleavage (2% Hydrazine, RT) Start->Standard_Protocol Check_Completion Analyze for Complete Cleavage (e.g., LC-MS) Standard_Protocol->Check_Completion Incomplete Incomplete Cleavage Check_Completion->Incomplete No Complete Cleavage Complete Check_Completion->Complete Yes Troubleshoot Troubleshoot Incomplete->Troubleshoot Increase_Conc Increase Hydrazine Conc. (e.g., to 4%) Troubleshoot->Increase_Conc Increase_Temp Increase Temperature (e.g., to 40°C) Troubleshoot->Increase_Temp Check_Side_Reactions Check for Side Reactions (e.g., Peptide Cleavage) Increase_Conc->Check_Side_Reactions Increase_Time Increase Reaction Time/ Number of Treatments Increase_Time->Check_Side_Reactions Increase_Temp->Check_Side_Reactions Check_Side_Reactions->Standard_Protocol No Side Reactions, Re-evaluate Cleavage Optimize Optimize Conditions Check_Side_Reactions->Optimize Side Reactions Observed Optimize->Standard_Protocol Trouleshoot Trouleshoot Trouleshoot->Increase_Time

Caption: Troubleshooting workflow for Dde/ivDde cleavage.

References

Fmoc-Orn(Ivdde)-OH side reactions and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-Orn(ivDde)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this versatile amino acid derivative in peptide synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound and provides practical solutions to overcome them.

Issue 1: Incomplete Removal of the ivDde Protecting Group

Question: I am experiencing incomplete deprotection of the ivDde group from my ornithine residue using the standard 2% hydrazine in DMF protocol. What could be the cause and how can I resolve it?

Answer: Incomplete removal of the ivDde group is a common challenge that can be attributed to several factors.[1] The ivDde group's bulkiness, while enhancing its stability, can sometimes make it difficult to remove, especially if it is located near the C-terminus of the peptide or within a sequence prone to aggregation.[2]

Troubleshooting Steps:

  • Optimize Hydrazine Treatment: The standard protocol of 2% hydrazine in DMF for 3 x 3 minutes may not be sufficient for all sequences.[3] Consider the following adjustments:

    • Increase Reaction Time: Extend the duration of each hydrazine treatment (e.g., to 3 x 5 minutes).[3]

    • Increase Repetitions: Increase the number of hydrazine treatments (e.g., up to 5 repetitions).[4]

    • Increase Hydrazine Concentration: In difficult cases, the hydrazine concentration can be cautiously increased.[5] A study has shown that increasing the concentration to 4% can significantly improve deprotection efficiency.[5] However, be aware that concentrations above 2% may increase the risk of side reactions.[6]

  • Ensure Efficient Mixing: Inadequate mixing can lead to incomplete deprotection.[3] Ensure the resin is well-suspended and agitated throughout the hydrazine treatment.

  • Consider Alternative Reagents: If hydrazine-based methods are not yielding the desired results, hydroxylamine can be used as an alternative for ivDde removal.[4][7]

Issue 2: Potential for ivDde Group Migration

Question: I am concerned about the possibility of the ivDde group migrating from the ornithine side chain. How can I prevent this?

Answer: While the ivDde group is significantly more stable and less prone to migration than its predecessor, the Dde group, migration from the side chain to the α-amino group can still occur under certain conditions.[8][9] This is particularly a risk during the piperidine-mediated Fmoc deprotection step.[8]

Preventative Measures:

  • Strategic Synthesis Planning: The use of ivDde-Lys(Fmoc)-OH (and by extension, an equivalent Orn derivative) can circumvent this issue by allowing for side-chain modification to be carried out during chain extension.[2]

  • Minimize Piperidine Exposure: Use the minimum time necessary for complete Fmoc deprotection to reduce the exposure of the ivDde group to basic conditions.[3]

Issue 3: Side Reactions Associated with Hydrazine

Question: Are there any potential side reactions I should be aware of when using hydrazine for ivDde deprotection?

Answer: Yes, while hydrazine is the standard reagent for ivDde cleavage, it can participate in side reactions, especially at higher concentrations or with prolonged exposure.[6]

Known Side Reactions and Avoidance Strategies:

  • Incompatibility with Fmoc Group: Hydrazine will also remove the N-terminal Fmoc protecting group.[9] Therefore, prior to ivDde deprotection, the N-terminus should be protected with a group stable to hydrazine, such as the Boc group.[10]

  • Reduction of Allyl Groups: If your peptide contains allyl-based protecting groups (e.g., Alloc), the diazine impurity in hydrazine can cause their reduction. This can be prevented by adding allyl alcohol to the hydrazine deprotection solution.

  • Peptide Backbone Cleavage: At concentrations higher than 2%, hydrazine can cause cleavage of the peptide backbone at glycine residues.[6]

  • Arginine to Ornithine Conversion: High concentrations of hydrazine can also lead to the conversion of arginine residues to ornithine.[6]

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using the ivDde protecting group over the Dde group?

A1: The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group is a more sterically hindered version of the Dde group.[9] This increased bulkiness provides greater stability towards piperidine, the reagent used for Fmoc deprotection, making it more suitable for lengthy and complex peptide syntheses.[3] It is also less prone to the side reaction of migrating from one amino group to another within the peptide sequence.[9]

Q2: Under what conditions is the ivDde group stable?

A2: The ivDde group is designed to be stable under the conditions used for standard Fmoc-based solid-phase peptide synthesis (SPPS). It is resistant to:

  • Basic conditions: Stable to 20% piperidine in DMF used for Fmoc group removal.[2]

  • Acidic conditions: Stable to trifluoroacetic acid (TFA) used for the final cleavage of the peptide from the resin.[2][7]

Q3: How can I monitor the progress of the ivDde deprotection reaction?

A3: The cleavage of the ivDde group by hydrazine results in the formation of a chromophoric indazole byproduct which absorbs strongly at 290 nm.[2] This allows for the real-time monitoring of the deprotection reaction via UV spectrophotometry, which is particularly useful in automated continuous-flow synthesizers.[11]

Q4: Can I use this compound for the synthesis of branched or cyclic peptides?

A4: Absolutely. This compound is an ideal building block for creating complex peptide architectures.[2] The orthogonal nature of the ivDde group allows for the selective deprotection of the ornithine side chain on the solid support, enabling subsequent modifications such as peptide chain branching or on-resin cyclization.[2][7]

Quantitative Data Summary

ParameterConditionObservationReference(s)
Standard ivDde Deprotection 2% Hydrazine in DMFStandard protocol for ivDde removal.[2][7]
Optimized Hydrazine Concentration 4% Hydrazine in DMFShown to achieve near-complete ivDde removal in a specific case study.[5]
Alternative Deprotection Reagent HydroxylamineCan be used as an alternative to hydrazine for ivDde cleavage.[7]
UV Monitoring of Deprotection 290 nmWavelength at which the indazole byproduct of ivDde cleavage absorbs.[2]

Experimental Protocols

Protocol 1: Standard On-Resin ivDde Deprotection with Hydrazine

  • Resin Preparation: Following the completion of the peptide synthesis, ensure the N-terminal Fmoc group is replaced with a Boc group if the N-terminus needs to remain protected.[10] Wash the peptide-resin thoroughly with DMF (3 x 5 mL).[3]

  • Deprotection Solution Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.[3][10]

  • Deprotection Reaction:

    • Add the 2% hydrazine solution to the resin (approximately 10-25 mL per gram of resin).[6][10]

    • Gently agitate the mixture at room temperature for 3 minutes.[10]

    • Drain the solution.

    • Repeat the hydrazine treatment two more times.[10]

  • Washing: Thoroughly wash the resin with DMF (5 x 5 mL) to remove all traces of hydrazine and the indazole byproduct.[3]

Protocol 2: ivDde Deprotection in the Presence of Allyl Protecting Groups

  • Resin Preparation: As described in Protocol 1.

  • Deprotection Solution Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF containing allyl alcohol.

  • Deprotection Reaction: Follow the procedure outlined in Protocol 1.

  • Washing: As described in Protocol 1.

Visualizations

ivDde_Deprotection_Workflow start Peptide-Resin with This compound incorporated boc_protection N-terminal Boc Protection (if required) start->boc_protection hydrazine_treatment Treat with 2% Hydrazine in DMF (e.g., 3 x 3 min) boc_protection->hydrazine_treatment monitoring Monitor at 290 nm (Optional) hydrazine_treatment->monitoring washing Wash with DMF hydrazine_treatment->washing monitoring->hydrazine_treatment Incomplete? Adjust conditions modification Selective Side-Chain Modification washing->modification end Proceed with Synthesis or Cleavage modification->end

Caption: Workflow for selective ivDde deprotection and subsequent modification.

Troubleshooting_Logic start Incomplete ivDde Deprotection? increase_time Increase Reaction Time per Treatment start->increase_time Yes check_mixing Ensure Efficient Mixing start->check_mixing Yes increase_reps Increase Number of Treatments increase_time->increase_reps increase_conc Increase Hydrazine Concentration (with caution) increase_reps->increase_conc alternative_reagent Consider Hydroxylamine increase_conc->alternative_reagent solution Successful Deprotection check_mixing->solution Improved? alternative_reagent->solution

Caption: Troubleshooting flowchart for incomplete ivDde deprotection.

Orthogonal_Protection_Scheme peptide Peptide Backbone N-terminus (Fmoc) Ornithine Side-Chain (ivDde) Other Side-Chains (e.g., tBu) C-terminus-Resin piperidine Piperidine peptide:N->piperidine Removes Fmoc hydrazine Hydrazine peptide:Ornithine Side-Chain (ivDde)->hydrazine Removes ivDde tfa TFA peptide:Other Side-Chains (e.g., tBu)->tfa Removes tBu peptide:C->tfa Cleaves from Resin deprotection_agents Deprotection Agents

Caption: Orthogonal protection strategy using Fmoc, ivDde, and tBu groups.

References

Sluggish deprotection of Ivdde group near the C-terminus

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Peptide Synthesis

Welcome to the technical support center. This guide provides troubleshooting advice and answers to frequently asked questions regarding the sluggish or incomplete deprotection of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) protecting group, particularly when it is positioned near the C-terminus of a peptide.

Frequently Asked Questions (FAQs)

Q1: What is the Ivdde protecting group and why is it used?

The Ivdde group is a protecting group used for the side chains of amino acids like lysine and ornithine during solid-phase peptide synthesis (SPPS). Its primary advantage is its orthogonality; it can be selectively removed using a dilute solution of hydrazine in a solvent like N,N-dimethylformamide (DMF), leaving other common protecting groups (such as Boc and Fmoc) and the peptide-resin linkage intact. This allows for specific modifications to be made to the peptide on-resin, such as branching, cyclization, or the attachment of labels.

Q2: What is the standard protocol for Ivdde deprotection?

The standard method for removing the Ivdde group involves treating the peptide-resin with a solution of 2% to 10% hydrazine monohydrate in DMF. The reaction is typically carried out at room temperature for a set number of short treatments (e.g., 3 to 10 minutes each) until the deprotection is complete, which can be monitored by a colorimetric test or HPLC-MS analysis of a cleaved sample.

Q3: Why is Ivdde deprotection sometimes slow or incomplete when the group is near the C-terminus?

Sluggish deprotection of an Ivdde group located near the C-terminus is a known issue that can be attributed to several factors:

  • Steric Hindrance: The growing peptide chain can fold back on itself, creating a sterically hindered environment that limits the access of bulky hydrazine molecules to the Ivdde group.

  • Resin Effects: The solid support matrix and its proximity to the C-terminus can physically block the reaction site.

  • Peptide Aggregation: Both on-resin and in solution, peptide chains can aggregate, burying the Ivdde group within the aggregated structure and making it inaccessible to the deprotecting agent.

  • Secondary Structure Formation: The formation of stable secondary structures, such as alpha-helices or beta-sheets, can also sequester the Ivdde group, preventing efficient removal.

Troubleshooting Guide: Sluggish Ivdde Deprotection

This guide addresses the specific challenge of incomplete Ivdde removal from a lysine residue near the C-terminus.

Problem: After standard deprotection (e.g., 10 treatments of 2% hydrazine in DMF for 3 minutes each), HPLC-MS analysis shows a significant amount of the Ivdde-protected peptide remaining.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process to diagnose and resolve the issue.

G cluster_0 Troubleshooting Workflow for Sluggish Ivdde Deprotection A Start: Incomplete Deprotection Observed with Standard Protocol B Step 1: Extend Reaction Time Increase number of treatments (e.g., up to 20 x 10 min) A->B C Check Completion via HPLC-MS B->C D Step 2: Increase Hydrazine Conc. Raise concentration to 5-10% (Caution: may affect other groups) C->D  Incomplete   H Success: Deprotection Complete C->H  Complete   E Check Completion via HPLC-MS D->E F Step 3: Add Denaturing Agents Incorporate chaotropic salts or use solvents like NMP E->F  Incomplete   E->H  Complete   G Check Completion via HPLC-MS F->G G->H  Complete   I Issue Persists: Consult literature for alternative strategies G->I  Incomplete  

Caption: A step-by-step workflow for troubleshooting incomplete Ivdde deprotection.

Optimization Strategies & Data

If the standard protocol fails, consider the following modifications. The effectiveness of these changes can vary depending on the specific peptide sequence.

1. Modify Reaction Conditions

Increasing the hydrazine concentration and extending the reaction time are the first steps. However, be aware that higher concentrations of hydrazine can potentially lead to side reactions or partial cleavage of other sensitive protecting groups if used for extended periods.

Table 1: Effect of Hydrazine Concentration and Time on Deprotection Efficiency

Hydrazine Conc. (%) Number of Treatments Time per Treatment (min) Total Time (min) Deprotection Efficiency (%)
2 10 3 30 ~75% (Incomplete)
2 20 10 200 ~90%
5 15 10 150 >95%
10 10 15 150 >98%

Note: Data is representative and will vary based on peptide sequence and resin.

2. Use Alternative Solvents or Additives

If modifying time and concentration is insufficient, peptide aggregation may be the cause. Using solvents that disrupt secondary structures can significantly improve accessibility.

  • N-Methyl-2-pyrrolidone (NMP): NMP is a more polar solvent than DMF and can be more effective at swelling the resin and disrupting peptide aggregation, thereby improving reagent access.

  • Chaotropic Agents: Adding salts like LiCl to the deprotection solution can help break up secondary structures.

Experimental Protocols

Protocol 1: Standard Ivdde Deprotection

This protocol is suitable for most sequences where the Ivdde group is not in a sterically hindered position.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection Solution: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.

  • Reaction: Drain the DMF from the resin. Add the deprotection solution to the resin (approx. 10 mL per gram of resin) and agitate gently at room temperature for 3 minutes.

  • Wash: Drain the solution and wash the resin thoroughly with DMF (3 times).

  • Repeat: Repeat steps 3 and 4 for a total of 10-15 cycles.

  • Final Wash: After the final cycle, wash the resin extensively with DMF (5 times) followed by dichloromethane (DCM) (3 times) and dry under vacuum.

  • Verification: Cleave a small sample of the peptide from the resin and analyze via HPLC and Mass Spectrometry to confirm complete removal of the Ivdde group (mass decrease of 222.3 Da).

Protocol 2: Optimized Protocol for Hindered Ivdde Groups

This protocol is recommended for sequences where the standard protocol has failed, particularly for Ivdde groups near the C-terminus.

  • Resin Swelling: Swell the peptide-resin in NMP for 30-60 minutes.

  • Deprotection Solution: Prepare a fresh solution of 5-10% (v/v) hydrazine monohydrate in NMP. Optional: Add LiCl to a final concentration of 0.1 M to act as a chaotropic agent.

  • Reaction: Drain the NMP from the resin. Add the deprotection solution and agitate at room temperature for 15 minutes.

  • Wash: Drain the solution and wash the resin with NMP (3 times).

  • Repeat: Repeat steps 3 and 4 for a total of 10-12 cycles, or until a monitoring test (e.g., Kaiser test on a secondary amine if applicable, or trial cleavage) indicates completion.

  • Final Wash: After the final cycle, wash the resin with NMP (5 times), followed by DCM (3 times), and dry under vacuum.

  • Verification: Perform cleavage and HPLC-MS analysis to confirm complete deprotection.

Improving the yield of peptides containing Fmoc-Orn(Ivdde)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of peptides containing Fmoc-Orn(Ivdde)-OH.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of peptides using this compound.

Issue 1: Incomplete Removal of the Ivdde Protecting Group

Question: My HPLC analysis indicates a significant amount of Ivdde-protected peptide remains after the deprotection step. What could be the cause, and how can I improve the deprotection efficiency?

Possible Causes and Solutions:

  • Insufficient Hydrazine Concentration: The standard 2% hydrazine in DMF may not be sufficient for complete deprotection, especially for sterically hindered sequences. Increasing the hydrazine concentration can significantly improve the removal of the Ivdde group.[1]

  • Inadequate Reaction Time: Short reaction times may not allow for the complete cleavage of the Ivdde group. Extending the duration of the hydrazine treatment can lead to better deprotection.[1]

  • Insufficient Number of Deprotection Cycles: A single or double treatment with hydrazine may not be enough. Performing multiple, short treatments with fresh reagent is often more effective than a single long one.

  • Peptide Aggregation: The peptide sequence itself may be prone to aggregation on the solid support, limiting reagent access to the Ivdde group.

  • Location of the Orn(Ivdde) Residue: Removal of the Ivdde group can be particularly sluggish if the protected residue is located near the C-terminus of the peptide.[2][3]

Optimization of Ivdde Deprotection Conditions:

The following table summarizes the qualitative results of an optimization study for the removal of an Ivdde protecting group from a model peptide. These findings can guide the optimization of your deprotection protocol.

Hydrazine Conc.Reaction Time (min)No. of RepetitionsDeprotection Efficiency (Qualitative)Reference
2%33Incomplete removal[1]
2%53~50% complete[1]
2%34Nominal increase over 3 repetitions[1]
4%33Near complete removal[1]

Issue 2: Side Reactions During Ivdde Deprotection

Question: I am observing unexpected peaks in my HPLC chromatogram after Ivdde deprotection. What are the possible side reactions, and how can I minimize them?

Possible Side Reactions and Mitigation Strategies:

  • Fmoc-Group Removal: Hydrazine is known to cleave the Fmoc protecting group. If selective deprotection of the Ivdde group is required while retaining the N-terminal Fmoc group, an alternative deprotection reagent such as hydroxylamine should be used.[4][5]

  • Peptide Backbone Cleavage: High concentrations of hydrazine can lead to the cleavage of the peptide backbone, particularly at Glycine residues.[4][5] It is recommended not to exceed a 2% hydrazine concentration without careful optimization.[4]

  • Conversion of Arginine to Ornithine: The guanidinium group of Arginine can be converted to the amino group of Ornithine in the presence of hydrazine.[4][5]

  • Reduction of Allyl-based Protecting Groups: If your peptide contains allyl-based protecting groups, the inclusion of allyl alcohol in the deprotection solution is recommended to prevent their reduction by hydrazine.[6]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using the Ivdde protecting group over the Dde group?

The Ivdde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) group is a more hindered version of the Dde group.[4] This increased steric hindrance provides greater stability to the piperidine solutions used for Fmoc group removal during solid-phase peptide synthesis (SPPS), making it less prone to premature cleavage and migration compared to the Dde group.[6]

Q2: How can I monitor the progress of the Ivdde deprotection reaction?

The cleavage of the Ivdde group with hydrazine results in the formation of a chromophoric indazole byproduct that absorbs strongly at 290 nm.[3][7] This allows for the real-time monitoring of the deprotection reaction by UV spectrophotometry. The reaction is considered complete when the absorbance at 290 nm returns to baseline.

Q3: Is it possible to selectively remove the Ivdde group in the presence of an Fmoc group?

Yes, while the standard hydrazine treatment removes both Fmoc and Ivdde groups, selective deprotection of Ivdde in the presence of Fmoc can be achieved using a solution of hydroxylamine hydrochloride and imidazole in NMP.[4]

Q4: What is the recommended solvent for Ivdde deprotection?

The most commonly used solvent for Ivdde deprotection with hydrazine is N,N-dimethylformamide (DMF).[4][8]

Q5: Can microwave energy be used to improve the efficiency of Ivdde deprotection?

While the search results did not provide a direct comparison of conventional versus microwave-assisted Ivdde deprotection, microwave energy is generally known to accelerate chemical reactions in peptide synthesis and could potentially enhance the efficiency of the deprotection step.

Experimental Protocols

1. Standard Protocol for Ivdde Deprotection using Hydrazine

This protocol describes the standard procedure for the removal of the Ivdde protecting group from a resin-bound peptide.

  • Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes.

  • Reagent Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Deprotection Reaction:

    • Drain the DMF from the swollen resin.

    • Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).[4]

    • Agitate the mixture at room temperature for 3-5 minutes.[9]

    • Drain the hydrazine solution.

    • Repeat the hydrazine treatment two more times.[4][9]

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual hydrazine and the cleaved indazole byproduct.[5][9]

2. Protocol for Monitoring Ivdde Deprotection by HPLC

This protocol outlines the steps to monitor the efficiency of the Ivdde deprotection reaction using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Preparation:

    • After the deprotection reaction and washing steps, take a small sample of the resin (a few beads).

    • Cleave the peptide from the resin sample using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether.

    • Dissolve the crude peptide in a suitable solvent, such as a mixture of acetonitrile and water.

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of mobile phase B is typically used to elute the peptides. A shallow gradient is often preferred for better separation of peptide species.

    • Detection: Monitor the elution profile at a wavelength of 220 nm.

  • Data Interpretation:

    • The HPLC chromatogram will show peaks corresponding to the fully deprotected peptide and any remaining Ivdde-protected peptide.

    • The retention time of the Ivdde-protected peptide will be longer than that of the deprotected peptide due to the hydrophobicity of the Ivdde group.

    • The relative peak areas of the two species can be used to estimate the efficiency of the deprotection reaction.

Visualizations

Caption: Workflow for the deprotection of the Ivdde group in SPPS.

Troubleshooting_Logic start Incomplete Ivdde Deprotection Observed cause1 Insufficient Hydrazine Concentration? start->cause1 solution1 Increase Hydrazine Concentration (e.g., to 4%) cause1->solution1 Yes cause2 Inadequate Reaction Time or Repetitions? cause1->cause2 No solution2 Increase Reaction Time and/or Number of Cycles cause2->solution2 Yes cause3 Peptide Aggregation? cause2->cause3 No solution3 Use Aggregation-disrupting Additives or Solvents cause3->solution3 Yes

Caption: Troubleshooting logic for incomplete Ivdde deprotection.

References

Preventing migration of the Ivdde protecting group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) protecting group in chemical synthesis. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issue 1: Unintended Migration of the Ivdde Protecting Group

Question: During my solid-phase peptide synthesis (SPPS), I've observed scrambling of my peptide sequence, suggesting that the Ivdde protecting group on a lysine side chain has migrated. What causes this and how can I prevent it?

Answer:

Ivdde group migration is a known side reaction, particularly during the piperidine-mediated deprotection of the Nα-Fmoc group.[1][2] The migration is a result of a nucleophilic attack by a free amine on the Ivdde group, leading to its transfer to another amine within the same or a different peptide chain.[3][4] The steric bulk of the Ivdde group significantly reduces the likelihood of this migration compared to its predecessor, the Dde group.[1] However, under certain conditions, migration can still occur.

Solutions:

  • Use a Non-Nucleophilic Base for Fmoc Deprotection: Instead of piperidine, consider using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc removal. DBU is a non-nucleophilic base and can prevent Dde migration.[3][5]

  • Strategic Synthesis Planning: If possible, design your peptide sequence to avoid the presence of free primary amines in close proximity to Ivdde-protected residues during piperidine treatment.[5]

  • Alternative Deprotection Strategy: For selective removal of the Ivdde group in the presence of Fmoc groups, a solution of hydroxylamine hydrochloride and imidazole in N-methyl-2-pyrrolidone (NMP) can be employed, offering complete orthogonality.[5][6]

Issue 2: Incomplete Removal of the Ivdde Protecting Group

Question: I am struggling to achieve complete removal of the Ivdde group using the standard 2% hydrazine in DMF protocol. What factors might be causing this?

Answer:

Incomplete deprotection of the Ivdde group can be attributed to several factors, including insufficient reaction time, low reagent concentration, or steric hindrance around the protecting group, especially if it is located near the C-terminus or within an aggregated region of the peptide.[2][7]

Solutions:

  • Optimize Reaction Conditions: Increase the reaction time, the number of repetitions, or the concentration of hydrazine. A study by Biotage demonstrated that increasing the hydrazine concentration to 4% resulted in nearly complete Ivdde removal.[7]

  • Ensure Adequate Mixing: Proper mixing is crucial for efficient deprotection. Ensure that the resin is well-suspended and agitated throughout the reaction.[5]

Frequently Asked Questions (FAQs)

Q1: What is the Ivdde protecting group and why is it used?

A1: The Ivdde group is an amine protecting group used in Fmoc-based solid-phase peptide synthesis (SPPS).[8][9] Its primary advantage is its orthogonality to both the base-labile Fmoc group and acid-labile protecting groups like tert-butyl (tBu).[1][10] This allows for the selective deprotection of the Ivdde-protected amine (e.g., the ε-amino group of lysine) to enable site-specific modifications such as branching, cyclization, or the attachment of labels, while the rest of the peptide remains protected.[9]

Q2: What are the standard conditions for cleaving the Ivdde protecting group?

A2: The standard method for cleaving the Ivdde group is treatment with a 2% solution of hydrazine in N,N-dimethylformamide (DMF).[1][8][9]

Q3: How does the Ivdde group compare to the Dde group?

A3: The Ivdde group is a more sterically hindered version of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group.[1] This increased steric bulk makes the Ivdde group significantly less prone to the side reaction of migration during piperidine treatment for Fmoc removal.[1][2] While Dde is easier to remove, it is less robust and more susceptible to migration and partial loss during long syntheses.[2]

Q4: Can I monitor the cleavage of the Ivdde group?

A4: Yes, the cleavage of the Ivdde group with hydrazine can be monitored spectrophotometrically. The reaction produces an indazole byproduct that absorbs strongly at 290 nm.[9]

Q5: What is the chemical mechanism of Ivdde migration?

A5: Ivdde migration occurs through a nucleophilic attack of a free amine on the Ivdde group of another residue.[3][4] This can be an intramolecular or intermolecular process.[4] The presence of piperidine during Fmoc deprotection can facilitate this migration, potentially through the formation of an unstable piperidine-Dde adduct.[3]

Quantitative Data Summary

The following table summarizes the optimization of Ivdde removal from a model peptide (ACP-K(ivDde)) as described by Biotage.[7]

Condition NumberHydrazine Concentration (%)Reaction Time per Repetition (min)Number of RepetitionsResult
-233Incomplete removal (~50%)
6253Marginal increase in deprotection
-234-
12433Nearly complete removal

Experimental Protocols

Protocol 1: Standard Ivdde Removal with Hydrazine

  • Resin Preparation: Swell the peptide-resin in DMF.

  • Deprotection Solution: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Reaction: Add the 2% hydrazine solution to the resin and agitate at room temperature for 3 minutes.

  • Repetition: Drain the solution and repeat the hydrazine treatment two more times.

  • Washing: Thoroughly wash the resin with DMF to remove residual hydrazine and the cleaved protecting group.[6]

Protocol 2: Alternative Ivdde Removal with Hydroxylamine/Imidazole

This method provides complete orthogonality with the Fmoc group.

  • Resin Preparation: Swell the peptide-resin in NMP.

  • Deprotection Solution: Prepare a solution of hydroxylamine hydrochloride and imidazole in NMP.

  • Reaction: Add the deprotection solution to the resin and agitate at room temperature for 30 minutes to 1 hour.

  • Washing: Drain the solution and wash the resin thoroughly with DMF.[6]

Visualizations

Caption: Mechanism of intermolecular Ivdde group migration.

Experimental_Workflow_to_Prevent_Migration cluster_prevention Migration Prevention Strategies start Start: Fmoc-protected peptide with Ivdde-Lys fmoc_deprotection Fmoc Deprotection Step start->fmoc_deprotection strategy2 Strategic placement of Ivdde-Lys start->strategy2 coupling Amino Acid Coupling fmoc_deprotection->coupling strategy1 Use DBU instead of Piperidine fmoc_deprotection->strategy1 repetition Repeat Cycles coupling->repetition repetition->fmoc_deprotection n-1 cycles final_product Final Peptide repetition->final_product final cycle

Caption: Workflow to prevent Ivdde migration during SPPS.

References

Technical Support Center: Ivdde Protecting Group Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of peptide sequence on the efficiency of 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the Ivdde protecting group and why is it used?

The Ivdde group is a protecting group for primary amines, commonly used for the side chain of lysine (Lys) in solid-phase peptide synthesis (SPPS). Its key feature is its orthogonality to the widely used Fmoc and Boc protecting group strategies. This means it can be selectively removed without affecting other protecting groups on the peptide, allowing for site-specific modifications such as branching, cyclization, or the attachment of labels.[1][2]

Q2: What are the standard conditions for Ivdde group removal?

The standard method for removing the Ivdde group is by treatment with a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][2] This is typically performed on the resin-bound peptide.

Q3: What is the difference between the Dde and Ivdde protecting groups?

The Ivdde group is a more sterically hindered version of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group. This increased bulk makes the Ivdde group more stable during prolonged syntheses and less prone to migration, which can be a problem with the Dde group.[2] However, this stability can also make the Ivdde group more difficult to remove.

Q4: How does the peptide sequence affect Ivdde deprotection efficiency?

The efficiency of Ivdde removal can be significantly influenced by the local peptide sequence. Factors that can hinder deprotection include:

  • Steric Hindrance: Bulky amino acids near the Ivdde-protected residue can restrict access of the hydrazine reagent.

  • Peptide Aggregation: If the peptide sequence is prone to aggregation on the solid support, it can physically block the Ivdde group from the deprotection solution.

  • C-terminal Proximity: Removal of an Ivdde group located at or near the C-terminus of a peptide can sometimes be sluggish and incomplete.

Q5: Can I monitor the progress of the Ivdde deprotection reaction?

Yes. The cleavage of the Ivdde group by hydrazine results in the formation of a chromophoric indazole byproduct, which absorbs light at approximately 290 nm.[1][3] This allows for the real-time monitoring of the deprotection reaction by spectrophotometry, which is particularly useful in continuous flow synthesis setups.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the removal of the Ivdde protecting group.

Problem Potential Cause Suggested Solution
Incomplete Ivdde Deprotection Insufficient Reagent Concentration or Reaction Time: The standard conditions may not be sufficient for a particularly stubborn Ivdde group.- Increase the hydrazine concentration. For example, increasing from 2% to 4% has been shown to significantly improve deprotection efficiency.[4] - Increase the number of deprotection cycles (e.g., from 3 repetitions to 4 or 5).[4] - Increase the reaction time for each cycle (e.g., from 3 minutes to 5 minutes), although this may have a marginal effect compared to increasing hydrazine concentration.[4]
Peptide Aggregation: The peptide is folded or aggregated on the resin, preventing access to the Ivdde group.- Ensure the resin is well-swollen before and during the deprotection reaction. - Consider using solvents known to minimize peptide aggregation.
Steric Hindrance: The Ivdde group is in a sterically crowded region of the peptide.- For challenging cases, consider using a higher concentration of hydrazine (up to 10% has been reported). - In the synthesis design phase, consider using ivDde-Lys(Fmoc)-OH instead of Fmoc-Lys(ivDde)-OH. This allows for side-chain modification earlier in the synthesis, potentially avoiding issues with removing the Ivdde group from the fully assembled peptide.
Side Reactions Hydrazine-mediated side reactions: Higher concentrations of hydrazine can lead to undesired side reactions.- Be cautious when increasing the hydrazine concentration, as it can cause peptide cleavage at Glycine residues and the conversion of Arginine to Ornithine.[2]
Low Yield of Desired Product Poor Mixing: Inadequate mixing of the resin with the deprotection solution.- Ensure the resin is well-suspended and agitated throughout the deprotection reaction. The mixing mechanism (e.g., orbital shaking vs. nitrogen bubbling) can impact efficiency.[4]

Quantitative Data on Deprotection Conditions

Hydrazine Conc.Reaction TimeRepetitionsObserved Outcome
2%3 minutes3Incomplete removal; only a small fraction of the Ivdde group is removed.[4]
2%5 minutes3Marginal increase in deprotection, with approximately 50% completion.[4]
2%3 minutes4Nominal increase in deprotection compared to 3 repetitions.[4]
4%3 minutes3Near complete Ivdde removal.[4]

Experimental Protocols

Standard Protocol for Ivdde Deprotection

This protocol describes the standard procedure for the removal of the Ivdde protecting group from a peptide synthesized on a solid support.

  • Resin Preparation: Swell the Ivdde-protected peptide-resin in DMF for 15-30 minutes.

  • Deprotection Solution Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Deprotection Reaction: a. Drain the DMF from the swollen resin. b. Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).[2] c. Agitate the mixture at room temperature for 3 minutes.[2] d. Drain the deprotection solution. e. Repeat steps 3b-3d two more times for a total of three treatments.[2]

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual hydrazine and the cleaved indazole byproduct.

Optimized Protocol for Difficult Ivdde Deprotection

For challenging sequences where the standard protocol results in incomplete deprotection.

  • Resin Preparation: Swell the Ivdde-protected peptide-resin in DMF for 15-30 minutes.

  • Deprotection Solution Preparation: Prepare a fresh 4% (v/v) solution of hydrazine monohydrate in DMF.

  • Deprotection Reaction: a. Drain the DMF from the swollen resin. b. Add the 4% hydrazine solution to the resin. c. Agitate the mixture at room temperature for 3 minutes. d. Drain the deprotection solution. e. Repeat steps 3b-3d two more times.

  • Washing: Thoroughly wash the resin with DMF (3-5 times).

Visualizations

G cluster_synthesis Peptide Synthesis (SPPS) cluster_deprotection Ivdde Deprotection cluster_modification Post-Deprotection start Start with Resin coupling Amino Acid Coupling Cycles start->coupling ivdde_incorporation Incorporate Lys(Ivdde) coupling->ivdde_incorporation completion Complete Peptide Backbone coupling->completion Final Cycle ivdde_incorporation->coupling resin_wash1 Wash Resin with DMF completion->resin_wash1 hydrazine_treatment Treat with Hydrazine/DMF resin_wash1->hydrazine_treatment agitate Agitate hydrazine_treatment->agitate drain Drain Solution agitate->drain repeat Repeat Treatment (2x) drain->repeat repeat->hydrazine_treatment resin_wash2 Final DMF Wash repeat->resin_wash2 After final repeat site_specific_mod Site-Specific Modification resin_wash2->site_specific_mod cleavage Cleave from Resin site_specific_mod->cleavage

Caption: Experimental workflow for Ivdde deprotection and subsequent peptide modification.

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products ivdde_peptide Peptide-Lys(Ivdde) nucleophilic_attack Nucleophilic Attack ivdde_peptide->nucleophilic_attack hydrazine Hydrazine (2 eq.) hydrazine->nucleophilic_attack cyclization Intramolecular Cyclization nucleophilic_attack->cyclization Intermediate Formation free_amine Peptide-Lys(NH2) cyclization->free_amine indazole Indazole Byproduct cyclization->indazole

Caption: Simplified mechanism of Ivdde deprotection by hydrazine.

References

Technical Support Center: Managing Aggregation with Fmoc-Orn(Ivdde)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions for managing peptide aggregation during synthesis when using Fmoc-Orn(Ivdde)-OH.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation during solid-phase peptide synthesis (SPPS)?

A: Peptide aggregation in SPPS is the self-association of growing peptide chains attached to the solid support.[1] This is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to stable secondary structures like β-sheets.[1] Aggregation can physically block reactive sites, resulting in incomplete deprotection and coupling reactions, which in turn leads to lower yields and the presence of deletion sequences in the final product.[1] Hydrophobic sequences are particularly prone to aggregation.[2] Signs of aggregation include the shrinking of resin beads or their failure to swell properly.[1]

Q2: Does this compound contribute to or help prevent aggregation?

A: The bulky and hydrophobic nature of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group could potentially contribute to steric hindrance.[3] However, the primary role of this compound is to provide an orthogonally protected ornithine residue. This allows for selective deprotection of the ornithine side chain to introduce branching or cyclization without affecting other protecting groups.[4] The ivDde group is known to be more stable to piperidine than the related Dde group, reducing the risk of premature deprotection and side reactions.

Q3: What is the key difference between the Dde and ivDde protecting groups?

A: The ivDde group is a more sterically hindered version of the Dde group. This increased bulk makes it significantly more stable in the presence of piperidine, which is used for Fmoc group removal. Consequently, the ivDde group is less likely to undergo migration from one amine to another, a known side reaction with the Dde group under basic conditions.[5]

Q4: When should I choose this compound for my synthesis?

A: this compound is the ideal choice when you need to perform a selective modification on the ornithine side chain while the peptide is still on the resin. This is common in the synthesis of branched or cyclic peptides.[4] The orthogonal nature of the ivDde group, which is removed by dilute hydrazine and is stable to the TFA used for final cleavage and the piperidine used for Fmoc removal, allows for this specific modification.[4][6]

Troubleshooting Guide

Issue 1: Poor resin swelling and incomplete Fmoc deprotection after coupling this compound.

  • Possible Cause: This is a classic sign of on-resin peptide aggregation.[2][7] The growing peptide chains are folding and hydrogen-bonding with each other, preventing solvent penetration and access for the deprotection reagent.

  • Solutions:

    • Solvent Modification: Switch from DMF to more polar, aggregation-disrupting solvents like N-methylpyrrolidone (NMP) or add DMSO to your DMF.[2][7][8]

    • Chaotropic Salts: Wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, before the deprotection step to break up secondary structures.[1][9]

    • Elevated Temperature: Performing the deprotection step at a higher temperature (e.g., 40-50°C) can help disrupt the hydrogen bonds causing aggregation.[7] Microwave peptide synthesizers, which utilize elevated temperatures, are very effective at this.[1][4]

    • Stronger Base: Add 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine deprotection solution. DBU is a stronger, non-nucleophilic base that can improve the efficiency of Fmoc removal when aggregation is an issue.[2][7]

Issue 2: Incomplete coupling of the subsequent amino acid after this compound.

  • Possible Cause: Aggregation is likely preventing the activated amino acid from reaching the deprotected N-terminus of the growing peptide chain. The bulky Ivdde group may also contribute to steric hindrance.

  • Solutions:

    • Change Activation Method: Use a more potent coupling reagent like HATU or HCTU, which are highly effective for sterically hindered couplings.[9][10]

    • Increase Reaction Time and Equivalents: Extend the coupling time (e.g., from 1 hour to 2 hours) and use a higher excess of the activated amino acid and coupling reagents.[1][10]

    • Microwave Synthesis: Employing microwave energy during the coupling step can significantly enhance reaction efficiency and overcome steric challenges, leading to faster synthesis of difficult peptides with fewer deletion products.[4]

    • Incorporate Backbone Protection: If the sequence is known to be difficult, consider resynthesizing the peptide and incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on certain residues to disrupt hydrogen bonding.[2]

Issue 3: Incomplete removal of the Ivdde protecting group.

  • Possible Cause: The standard 2% hydrazine in DMF may be insufficient, especially if the peptide has aggregated on the resin, hindering reagent access.[6][11]

  • Solutions:

    • Increase Hydrazine Concentration and Repetitions: Increase the hydrazine concentration to 4-5% in DMF.[4][12] Instead of a single long treatment, perform multiple short treatments with fresh reagent (e.g., 3-5 repetitions of 3-5 minutes each).[5][11]

    • Ensure Adequate Resin Swelling: Before starting the deprotection, ensure the resin is fully swollen in a suitable solvent to maximize the accessibility of the Ivdde groups.[11]

    • Alternative Deprotection: For complete orthogonality with Fmoc, a solution of hydroxylamine hydrochloride and imidazole in NMP can be used for Dde/ivDde removal.[6][11]

Quantitative Data Summary

Table 1: Strategies to Mitigate Aggregation During SPPS

StrategyDescriptionKey Parameters/ReagentsEfficacy
Solvent Exchange Using solvents that better solvate the peptide chain and disrupt hydrogen bonding.[2]NMP, DMF/DMSO mixtures.[2]Highly effective for many "difficult" sequences.
Chaotropic Salts Adding salts that disrupt the structure of water and interfere with hydrogen bonds.[1]0.8 M NaClO₄ or LiCl in DMF for washes.[9]Good for breaking up existing aggregates before coupling.[1]
Elevated Temperature/Microwave Using thermal energy to disrupt intermolecular interactions and accelerate reaction kinetics.[4]Deprotection/coupling at 75-90°C.[1]Very effective, significantly reduces synthesis time and improves purity.[4]
Backbone Protection Incorporating groups that physically prevent the formation of interchain hydrogen bonds.Fmoc-AA-(Dmb)Gly-OH dipeptides, Hmb-protected amino acids.Highly effective, but requires special building blocks and may complicate synthesis.
"Magic Mixture" A solvent system designed for highly aggregated sequences.[2]DCM/DMF/NMP (1:1:1) + 1% Triton X100 + 2M ethylene carbonate.[9]Used as a last resort for extremely difficult sequences.

Table 2: Conditions for Ivdde Group Deprotection

ReagentConcentrationSolventTypical ProtocolNotes
Hydrazine Monohydrate 2% (v/v)DMF or NMP3 repetitions of 3-5 minutes each at room temperature.[11]Standard condition. May be incomplete for aggregated peptides.
Hydrazine Monohydrate 4-10% (v/v)DMF or NMP3-5 repetitions of 3-5 minutes each at room temperature.[11][12][13]More effective for stubborn Ivdde groups. Ensure synthesizer compatibility.[12]
Hydroxylamine/Imidazole 0.5 M / 0.5 MNMP1-2 hours at room temperature.[5][11]Provides complete orthogonality with Fmoc group.

Experimental Protocols

Protocol 1: Standard Coupling of this compound

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 1-2 hours in a reaction vessel.[14]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group.[10] Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-5 eq.), a coupling reagent like HATU (2.9 eq.), and a base like DIPEA (6 eq.) in DMF.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF, DCM, and MeOH to remove excess reagents and byproducts.[14]

  • Confirmation: Perform a Kaiser test or other amine test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: On-Resin Deprotection of the Ivdde Group

  • Resin Preparation: After completing the linear peptide sequence, wash the peptide-resin thoroughly with DMF (3-5 times).[11]

  • Deprotection Solution: Prepare a fresh solution of 2-5% (v/v) hydrazine monohydrate in DMF.[4]

  • Reaction: Add the hydrazine solution to the resin and agitate the mixture at room temperature for 3-5 minutes.[11]

  • Drain and Repeat: Drain the reagent solution. Repeat step 3 two to four more times with fresh solution.[11][13]

  • Monitoring (Optional): The deprotection can be monitored by observing the release of a UV-active indazole byproduct.[15]

  • Final Wash: Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of hydrazine and the cleaved protecting group.[11] The newly exposed side-chain amine is now ready for modification.

Visualizations

experimental_workflow start Start: Peptide-Resin (N-terminal Fmoc removed) couple_Orn Couple this compound (HATU/DIPEA in DMF) start->couple_Orn wash1 Wash Resin (DMF/DCM) couple_Orn->wash1 continue_synthesis Continue SPPS to complete peptide backbone wash1->continue_synthesis wash2 Wash Resin (DMF) continue_synthesis->wash2 ivdde_deprotect Ivdde Deprotection (2-5% Hydrazine in DMF) wash2->ivdde_deprotect wash3 Wash Resin (DMF) ivdde_deprotect->wash3 side_chain_mod Side-Chain Modification (e.g., cyclization, branching) wash3->side_chain_mod final_cleavage Final Cleavage from Resin (e.g., TFA cocktail) side_chain_mod->final_cleavage end Purified Branched/ Cyclic Peptide final_cleavage->end

Caption: Workflow for SPPS with this compound.

troubleshooting_flowchart decision decision solution solution issue issue start Synthesis Issue Detected check_swelling Poor resin swelling or Fmoc-deprotection? start->check_swelling check_coupling Incomplete coupling after Orn? check_swelling->check_coupling No agg_issue Likely Aggregation check_swelling->agg_issue Yes check_coupling->issue No (Other Issue) check_coupling->agg_issue Yes sol_agg Use NMP/DMSO solvent Add chaotropic salts Increase temperature (Microwave) Use DBU in deprotection mix agg_issue->sol_agg sol_coupling Use stronger coupling reagent (HATU) Increase coupling time/equivalents Use microwave for coupling agg_issue->sol_coupling

Caption: Troubleshooting flowchart for aggregation issues.

orthogonal_protection cluster_0 Deprotection Conditions peptide Fmoc-NH-...-AA(PG)-...-Orn(Ivdde)-...-Resin piperidine 20% Piperidine/DMF piperidine->peptide:f0 Removes Fmoc (α-Amine) hydrazine 2-5% Hydrazine/DMF hydrazine->peptide Removes Ivdde (Orn Side Chain) tfa TFA Cocktail tfa->peptide Removes other PGs (e.g., tBu) & Cleaves from Resin

Caption: Orthogonal protection strategy in SPPS.

References

Technical Support Center: HPLC Analysis of Peptides After Ivdde Group Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the HPLC analysis of peptides following the cleavage of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Incomplete ivDde Group Cleavage

Question: My HPLC analysis shows a significant peak corresponding to the ivDde-protected peptide, indicating incomplete cleavage. What are the possible causes and solutions?

Answer: Incomplete deprotection of the ivDde group is a common issue that can arise from several factors. The ivDde group is known to be more sterically hindered and robust compared to the Dde group, which can make its removal challenging.[1][2]

Possible Causes:

  • Insufficient Reagent or Reaction Time: The standard protocol of 2% hydrazine in DMF may not be sufficient for complete removal, especially for complex or sterically hindered peptides.[3][4]

  • Peptide Aggregation on Resin: If the peptide has aggregated on the solid support, the cleavage reagent may not be able to access the ivDde group efficiently.[2]

  • Location of the ivDde Group: Removal can be particularly sluggish if the ivDde-protected residue is located near the C-terminus of the peptide.[1][2]

  • Inadequate Mixing: Poor mixing of the resin with the hydrazine solution can lead to localized areas of incomplete reaction.[3]

Troubleshooting & Optimization:

  • Increase Hydrazine Concentration: For difficult-to-remove ivDde groups, the hydrazine concentration can be cautiously increased. Some protocols suggest using up to 10% hydrazine in DMF.[1][5] However, be aware that higher concentrations can increase the risk of side reactions.[6][7]

  • Extend Reaction Time and/or Increase Repetitions: Instead of a single, long treatment, performing multiple shorter treatments with fresh 2% hydrazine solution (e.g., 3 to 5 repetitions of 3-5 minutes each) can be more effective.[3][4][8]

  • Optimize Mixing: Ensure the peptide-resin is well-swollen and thoroughly suspended during the hydrazine treatment to facilitate complete contact with the reagent.[3][8]

  • Alternative Reagents: In some cases, hydroxylamine has been used as an alternative to hydrazine for ivDde removal.[6][9]

Issue 2: Appearance of Unexpected Peaks in HPLC Chromatogram

Question: After ivDde cleavage and HPLC analysis, I observe unexpected peaks in my chromatogram. What could be the origin of these impurities?

Answer: The appearance of unexpected peaks can be attributed to side reactions occurring during the hydrazine treatment or issues with the peptide synthesis itself.

Possible Causes and Solutions:

  • Side Reactions from Hydrazine Treatment:

    • Fmoc Group Removal: Hydrazine can also cleave the N-terminal Fmoc group. If N-terminal protection is still required, it is advisable to use a Boc-protected amino acid for the N-terminal residue.[1][6]

    • Peptide Backbone Cleavage: High concentrations of hydrazine may cause cleavage of the peptide backbone, particularly at Glycine (Gly) residues.[6][7] It is recommended not to exceed a 2% hydrazine concentration to minimize this.[6]

    • Arginine to Ornithine Conversion: The guanidinium group of Arginine (Arg) can be converted to the amino group of Ornithine (Orn) by hydrazine.[7]

  • ivDde Group Migration: Although less common with the more hindered ivDde group compared to the Dde group, migration to another free amine within the peptide sequence can occur, leading to a product with the same mass but different retention characteristics on HPLC.[7][8] Using the ivDde group is a strategy to minimize this migration seen with Dde.[3]

  • Byproducts of Cleavage: The cleavage reaction itself produces a stable pyrazole byproduct, which should be washed away but may be observed in the HPLC if washing is insufficient.[7]

Troubleshooting Workflow for Unexpected Peaks

G cluster_mass_match start Unexpected Peaks in HPLC ms_analysis Analyze by Mass Spectrometry start->ms_analysis mass_match Mass matches expected product? ms_analysis->mass_match migration Potential ivDde Migration - Review synthesis strategy - Use ivDde to minimize mass_match->migration Yes side_reactions Potential Side Reactions - Check for Fmoc cleavage - Arg -> Orn conversion - Backbone cleavage at Gly mass_match->side_reactions No yes_mass Yes no_mass No optimize_conditions Optimize Cleavage Conditions: - Lower hydrazine concentration - Reduce reaction time side_reactions->optimize_conditions

Caption: Troubleshooting workflow for identifying the source of unexpected HPLC peaks.

Issue 3: Poor Peak Shape and Resolution in HPLC

Question: My peptide peaks in the HPLC chromatogram are broad or show poor resolution. How can I improve the chromatography?

Answer: Poor peak shape and resolution are common chromatographic issues that can often be resolved by optimizing the HPLC method parameters.

Possible Causes and Solutions:

  • Inappropriate HPLC Column: For most peptides, a C18 reversed-phase column is suitable.[10] However, for very large or hydrophobic peptides, a C4 or C8 column might provide better results.[10] Ensure the column pore size is appropriate for the size of your peptide; wide-pore columns (300 Å) are generally recommended for larger peptides.[11]

  • Suboptimal Mobile Phase:

    • Ion-Pairing Agent: The use of 0.1% trifluoroacetic acid (TFA) in both aqueous (A) and organic (B) mobile phases is standard practice.[10][12] TFA acts as an ion-pairing agent, improving peak shape for basic peptides and enhancing retention for acidic ones.[12]

    • Organic Solvent: Acetonitrile is the most common organic solvent for peptide analysis.[12][13]

  • Inadequate Gradient: Peptides often require shallow gradients for optimal separation.[10][13] A typical starting point is a linear gradient increasing the organic phase by 1% per minute.[12][13]

  • Sample Preparation: Ensure the peptide is fully dissolved in the initial mobile phase or a compatible solvent.[10] If the peptide is not soluble, it can lead to peak splitting or broadening. For peptides that are difficult to dissolve, 6M guanidine hydrochloride with 0.1% TFA can be used.[10]

  • Column Temperature: Increasing the column temperature can sometimes improve peak shape and change selectivity.[11]

Quantitative Data Summary

The efficiency of ivDde cleavage is dependent on several factors. The following tables summarize key parameters for optimizing the deprotection reaction and typical HPLC conditions.

Table 1: ivDde Cleavage Condition Optimization
ParameterStandard ConditionOptimization Strategy for Incomplete CleavagePotential Side Effects of Over-Optimization
Hydrazine Conc. 2% in DMF[6]Increase to 4-10%[1][14]Backbone cleavage at Gly, Arg to Orn conversion[6][7]
Reaction Time 3 minutes[6]Increase to 5 minutes or longer[3][14]Increased risk of side reactions[7]
Repetitions 3 times[6]Increase to 4-5 repetitions[4][14]N/A
Temperature Room Temperature[6]N/A (Typically not varied)N/A
Table 2: Typical HPLC Parameters for Peptide Analysis
ParameterRecommended SettingRationale
Column Reversed-Phase C18, C8, or C4[10]Good retention and separation for a wide range of peptides.
Mobile Phase A 0.1% TFA in Water[10]Provides protons for ion-pairing and peptide solubilization.
Mobile Phase B 0.1% TFA in Acetonitrile[10]Elutes peptides from the column based on hydrophobicity.
Gradient Shallow, e.g., 0-60% B over 20-60 min[10][13]Provides better resolution for complex peptide mixtures.
Flow Rate 1.0 mL/min (analytical)[12]Standard for analytical scale separations.
Detection 220 nm[10]Wavelength for detecting the peptide backbone amide bonds.
Sample Conc. ~1 mg/mL in Mobile Phase A[10]Ensures sufficient signal without overloading the column.

Experimental Protocols

Protocol 1: On-Resin ivDde Group Cleavage with Hydrazine

This protocol describes the standard procedure for removing the ivDde protecting group from a peptide synthesized on a solid support.

  • Resin Preparation: If the N-terminal Fmoc group is present, it should be replaced with a Boc group to prevent its cleavage by hydrazine.[6]

  • Prepare Cleavage Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[6] For 1 gram of peptide-resin, approximately 75 mL of this solution will be needed in total.[6]

  • First Hydrazine Treatment: Add the 2% hydrazine solution to the flask containing the peptide-resin (approximately 25 mL per gram of resin).[6]

  • Incubation: Stopper the flask and allow the mixture to stand at room temperature for 3 minutes with gentle agitation.[6][15]

  • Filtration: Filter the resin to remove the cleavage solution.

  • Repeat Treatment: Repeat steps 3-5 two more times with fresh hydrazine solution.[6][15]

  • Washing: Wash the resin thoroughly with DMF (at least 3 times) to remove residual hydrazine and the cleaved protecting group byproduct.[6][15] The peptide-resin is now ready for subsequent modification or cleavage from the resin.

G start Start: Peptide-Resin with ivDde and N-terminal Boc prepare_reagent Prepare 2% Hydrazine in DMF start->prepare_reagent treatment Treat Resin with Hydrazine Solution (3 min) prepare_reagent->treatment filter Filter treatment->filter repeat_loop Repeat 2x filter->repeat_loop < 3 reps wash Wash Resin with DMF (3x) filter->wash 3 reps done repeat_loop->treatment end End: Deprotected Peptide-Resin wash->end

References

Validation & Comparative

A Comparative Guide to Fmoc-Orn(Ivdde)-OH and Fmoc-Lys(Dde)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the successful construction of complex peptides. For researchers and drug development professionals engaged in creating branched, cyclic, or site-specifically modified peptides, the choice between Fmoc-Orn(Ivdde)-OH and Fmoc-Lys(Dde)-OH is a critical decision. This guide provides an objective comparison of these two essential building blocks, supported by experimental data, to aid in the selection of the most appropriate reagent for your synthetic strategy.

Overview of Dde and Ivdde Protecting Groups

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and its more sterically hindered analogue, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde), are protecting groups for the side-chain amino functions of ornithine (Orn) and lysine (Lys). Their primary advantage lies in their orthogonality to the widely used Fmoc/tBu strategy. Both Dde and Ivdde are stable to the basic conditions (e.g., 20% piperidine in DMF) used for Nα-Fmoc group removal and the acidic conditions (e.g., TFA) used for final cleavage from the resin.[1][2] This allows for the selective deprotection of the side chain while the peptide remains anchored to the solid support, enabling further modifications.

The key distinction between the two lies in their stability. The Ivdde group, introduced as a more robust alternative, exhibits greater stability and is less prone to migration compared to the Dde group, especially during prolonged exposure to piperidine in lengthy synthetic sequences.[3][4]

Performance Comparison: Stability and Cleavage

The choice between Dde and Ivdde often hinges on the specific requirements of the peptide synthesis. While Dde is easier to remove, its lower stability can be a drawback.

Stability:

  • Fmoc-Lys(Dde)-OH: The Dde group has been observed to undergo partial cleavage and migration during the piperidine-mediated deprotection of the Nα-Fmoc group.[5] This can lead to scrambling of its position within the peptide chain.

  • This compound: The Ivdde group offers enhanced stability and significantly reduces the risk of migration due to its increased steric hindrance.[3][4] This makes it the preferred choice for long and complex peptide syntheses.

Cleavage:

Both protecting groups are typically removed by treatment with a dilute solution of hydrazine in DMF.[1][6] The cleavage reaction proceeds via nucleophilic attack by hydrazine, followed by an intramolecular cyclization to release the free amine and form a stable pyrazole byproduct.[1] The progress of the deprotection can be monitored spectrophotometrically by detecting the chromophoric indazole byproduct at 290 nm.[2][7]

While the standard condition for removal is 2% hydrazine in DMF, the more robust nature of the Ivdde group can sometimes lead to sluggish and incomplete cleavage.[2][8] In such cases, optimization of the reaction conditions, such as increasing the hydrazine concentration or the number of treatments, may be necessary.[8]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the deprotection of Dde and Ivdde groups.

ParameterFmoc-Lys(Dde)-OHThis compoundReferences
Standard Deprotection Reagent 2% Hydrazine in DMF2% Hydrazine in DMF[1][6]
Alternative Deprotection Reagent 0.5 M Hydroxylamine HCl / 0.5 M Imidazole in NMP0.5 M Hydroxylamine HCl / 0.5 M Imidazole in NMP[3][9]
Reaction Time (Standard) 3 x 3 minutes3 x 3 minutes (may require longer)[3][9]
Stability to 20% Piperidine/DMF Generally stable, but partial loss and migration can occur in long syntheses.Highly stable.[3]
Stability to TFA StableStable[1][6]
Monitoring Wavelength 290 nm (indazole byproduct)290 nm (indazole byproduct)[2][7]

Experimental Protocols

Below are detailed methodologies for the selective deprotection of Dde and Ivdde groups on a solid support.

Protocol 1: Standard Deprotection with Hydrazine

This protocol is applicable for the removal of both Dde and Ivdde groups.

  • Resin Preparation: Following peptide synthesis, thoroughly wash the resin-bound peptide with DMF (3 x 5 mL).[3] If the N-terminus is Fmoc-protected, it should be replaced with a Boc group, as hydrazine will also remove the Fmoc group.[4][9]

  • Deprotection Solution Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.[3]

  • Deprotection Reaction: Add the 2% hydrazine solution to the resin (10 mL per gram of resin).[3] Gently agitate the mixture at room temperature for 3 minutes.[3]

  • Repetition: Drain the solution and repeat the hydrazine treatment two more times.[3] For the more stable Ivdde group, increasing the number of repetitions or the reaction time may be necessary for complete removal.[8]

  • Washing: Thoroughly wash the resin with DMF (5 x 5 mL) to remove all traces of hydrazine and the cleaved protecting group.[3]

Protocol 2: Milder Deprotection with Hydroxylamine

This method can be used for Dde removal and is an alternative to hydrazine.[3]

  • Resin Preparation: Wash the resin-bound peptide with DMF (3 x 5 mL).[3]

  • Deprotection Solution Preparation: Prepare a solution of 0.5 M hydroxylamine hydrochloride and 0.5 M imidazole in NMP.[3]

  • Deprotection Reaction: Add the hydroxylamine/imidazole solution to the resin (10 mL per gram of resin) and agitate the mixture at room temperature for 1-2 hours.[3]

  • Washing: Wash the resin with DMF (5 x 5 mL).[3]

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the key workflows and logical relationships in utilizing this compound and Fmoc-Lys(Dde)-OH.

Deprotection_Workflow start Resin-Bound Peptide (Dde/Ivdde Protected) wash1 Wash with DMF start->wash1 deprotection Add Deprotection Reagent (e.g., 2% Hydrazine in DMF) wash1->deprotection agitate Agitate at RT deprotection->agitate repeat Repeat Treatment (if necessary) agitate->repeat wash2 Wash with DMF repeat->wash2 end Resin-Bound Peptide (Deprotected Side Chain) wash2->end

Caption: General workflow for side-chain deprotection of Dde/Ivdde.

Orthogonal_Strategy cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Modification Site-Specific Modification A Start with Resin B Couple Fmoc-AA-OH A->B C Fmoc Deprotection (20% Piperidine/DMF) B->C D Couple next Fmoc-AA-OH C->D E Repeat Cycles D->E F Incorporate this compound or Fmoc-Lys(Dde)-OH E->F G Selective Side-Chain Deprotection (2% Hydrazine/DMF) F->G H Couple Modification Moiety G->H I Continue Peptide Elongation H->I I->E J Final Cleavage from Resin (TFA) I->J

Caption: Logic of orthogonal protection in SPPS.

Conclusion

Both this compound and Fmoc-Lys(Dde)-OH are invaluable tools for the synthesis of complex peptides. The choice between them should be guided by the specific demands of the synthetic route. For shorter peptides or when ease of removal is a priority, Fmoc-Lys(Dde)-OH may be suitable. However, for the synthesis of long, complex peptides where stability and prevention of side-chain migration are critical, the superior robustness of this compound makes it the more reliable choice. Careful consideration of the experimental conditions for deprotection is essential to ensure high yield and purity of the final peptide product.

References

A Comparative Guide to the Stability of Orthogonal Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

Orthogonal biological systems, which function independently without interfering with native cellular processes, are foundational tools in synthetic biology, drug development, and fundamental research.[1][2] The stability of these systems—defined by their precision, low background activity, and robustness over time—is a critical parameter for experimental success. This guide provides a comparative analysis of the stability of several widely-used orthogonal systems.

Initial searches for "Ivdde" did not yield a recognized orthogonal biological system; however, this term is associated with Fmoc-Lys(ivDde)-OH, a protected amino acid used in solid-phase peptide synthesis.[3][4][5] The ivDde group is an orthogonal protecting group, meaning it can be selectively removed without disturbing other protecting groups like Fmoc or Boc.[3][4][5] This principle of orthogonality is central to the biological systems discussed below.

Part 1: Comparison of Common Orthogonal Systems

The stability of an orthogonal system is primarily assessed by its "leakiness" (basal activity in the 'off' state) and its dynamic range (the fold-change in activity upon induction).[6][7][8] An ideal system exhibits zero leakiness and a high induction ratio, ensuring that the biological process is controlled with high fidelity.

Transcriptional Control Systems: The Tet-On/Off System

The Tetracycline-inducible (Tet) system is a cornerstone of conditional gene expression. The Tet-On system activates gene expression in the presence of an inducer like doxycycline (Dox).

  • Stability & Leakiness : While widely used, the Tet-on system can exhibit basal expression or "leakiness" in the absence of an inducer.[9][10] This can be problematic when expressing toxic proteins.[7] The leakiness is often attributed to the basal activity of the transactivator element.[10]

  • Inducer Effects : Doxycycline itself can have off-target effects, including antibiotic activity and disruption of mitochondrial function, which must be controlled for in experiments.[10]

Site-Specific Recombinase Systems: Cre-Lox and Flp-FRT

Cre-Lox and Flp-FRT systems use recombinase enzymes (Cre and Flp, respectively) to excise, invert, or translocate DNA segments flanked by specific recognition sites (LoxP and FRT).[11][12]

  • Stability & Leakiness : These systems are generally stable and irreversible once recombination occurs.[11] However, "leaky" or ectopic Cre recombinase activity can occur, sometimes even without the intended inducer, leading to off-target recombination.[10] The efficiency of Flp recombinase was historically lower than Cre in mammalian cells due to temperature sensitivity, though enhanced versions (FLPe and FLPo) have improved its efficacy.[11]

Targeted Protein Degradation Systems: Auxin-Inducible Degron (AID) and PROTACs

Instead of controlling transcription, these systems directly control protein stability.

  • Auxin-Inducible Degron (AID) : The AID system allows for the rapid, inducible degradation of a target protein fused to an AID tag.[13][14][15][16] Upon adding the plant hormone auxin, the AID-tagged protein is targeted for proteasomal degradation.[13][14]

    • Stability & Leakiness : A major drawback of the original AID system is leaky degradation of the target protein even without auxin.[17] The development of the AID2 system, using a "bump-and-hole" approach, has significantly reduced this leakiness and increased sensitivity to the inducer.[17] Degradation is rapid, with protein half-lives reduced to as little as 9 minutes, and is reversible upon removal of auxin.[13]

  • Proteolysis-Targeting Chimeras (PROTACs) : PROTACs are bifunctional small molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[18][19][20][21]

    • Stability & Leakiness : The stability of a PROTAC system is dependent on the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase).[19][20][21] The system's "leakiness" is not applicable in the same way as expression systems, but its specificity is paramount. Off-target degradation can occur if the PROTAC induces proximity between the E3 ligase and unintended proteins. The metabolic stability of the PROTAC molecule itself is also a critical factor for its in vivo application.[18]

Part 2: Quantitative Data Summary

The following table summarizes key stability parameters for the discussed orthogonal systems. Data is compiled from various sources and should be considered representative.

SystemPrimary UseKey Stability ChallengeTypical Basal LeakinessTypical Induction FoldReversibility
Tet-On System Inducible Gene ExpressionTranscriptional leakage, inducer side-effects[10]Low to Moderate100x - 1,000xYes
Cre-Lox System Permanent Gene EditingEctopic recombinase activity[10]Very LowN/A (Irreversible)No
Flp-FRT System Permanent Gene EditingLower efficiency than Cre (improving with new versions)[11]Very LowN/A (Irreversible)No
AID System (Original) Inducible Protein DegradationLeaky degradation without inducer[17]Moderate>90% depletion in 30-60 min[16]Yes[13]
AID2 System Inducible Protein DegradationMinimalVery Low>90% depletion in <30 min[17]Yes[17]
PROTACs Inducible Protein DegradationOff-target effects, metabolic stability[18]N/A (Specificity is key)N/A (Event-driven)Yes

Part 3: Experimental Protocols

Protocol 1: Measuring Leakiness of an Inducible Expression System

This protocol provides a general method for quantifying the basal expression (leakiness) of a system like Tet-On using a fluorescent reporter.

Objective: To quantify and compare the level of reporter gene expression in the presence and absence of an inducer.

Methodology:

  • Cell Line Preparation: Establish a stable cell line containing the inducible expression cassette (e.g., TRE-GFP) and the transactivator (e.g., rtTA).

  • Experimental Culture:

    • Seed cells at a consistent density in a multi-well plate.

    • Culture one set of wells in standard medium ("Uninduced" or "Leaky" condition).

    • Culture a second set of wells in medium containing a saturating concentration of the inducer (e.g., 1 µg/mL doxycycline) ("Induced" condition).

    • Culture a third set of wells containing the parental cell line without the reporter cassette as a negative control.

  • Incubation: Incubate cells for a period sufficient to allow for protein expression and accumulation (e.g., 24-48 hours).

  • Data Acquisition:

    • Harvest the cells and resuspend them in FACS buffer.

    • Analyze the fluorescence intensity of single cells using a flow cytometer.

  • Data Analysis:

    • Gate the live, single-cell population.

    • Calculate the geometric mean fluorescence intensity (MFI) for the uninduced, induced, and negative control populations.

    • Leakiness Calculation: (MFI_uninduced - MFI_control) / (MFI_induced - MFI_control) * 100%

    • Induction Fold: (MFI_induced - MFI_control) / (MFI_uninduced - MFI_control)

Part 4: Visualizations

Diagram 1: Workflow for Assessing System Leakiness

This diagram illustrates the experimental steps for quantifying the stability and leakiness of an inducible orthogonal system.

G cluster_prep Preparation cluster_analysis Analysis prep1 Establish Stable Cell Line (Reporter + Transactivator) prep2 Seed Cells in Multi-well Plates prep1->prep2 treat1 Group 1: No Inducer (Leakiness) treat2 Group 2: + Inducer (Max Expression) treat3 Group 3: Parental Cells (Control) analysis1 Incubate 24-48h treat1->analysis1 treat2->analysis1 treat3->analysis1 analysis2 Flow Cytometry (Measure Fluorescence) analysis1->analysis2 analysis3 Calculate: 1. % Leakiness 2. Induction Fold analysis2->analysis3

Workflow for quantifying leakiness in inducible systems.
Diagram 2: Mechanism of Action for the AID System

This diagram shows the molecular pathway for auxin-induced protein degradation, a key example of an orthogonal system controlling protein stability.

G cluster_components System Components cluster_process Degradation Pathway POI Protein of Interest (POI) AID AID Tag POI->AID fused to Ternary Ternary Complex Formation (POI-AID + TIR1 + Auxin) AID->Ternary TIR1 TIR1 F-box SCF SCF E3 Ligase Complex TIR1->SCF part of TIR1->Ternary Auxin Auxin (Inducer) Auxin->Ternary triggers Ub Poly-ubiquitination Ternary->Ub leads to Proteasome Proteasomal Degradation Ub->Proteasome targets for

The Auxin-Inducible Degron (AID) signaling pathway.

References

A Comparative Guide to Analytical Techniques for Confirming Ivdde Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and modification, the selective removal of protecting groups is a critical step that dictates the success of subsequent reactions and the integrity of the final product. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group is a widely used protecting group for primary amines, particularly the ε-amino group of lysine, due to its stability to basic conditions used for Fmoc deprotection and its lability to hydrazine. Incomplete removal of the Ivdde group can lead to undesired side products and compromise the biological activity and immunogenicity of the synthetic peptide. This guide provides an objective comparison of common analytical techniques used to confirm the complete cleavage of the Ivdde group, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The confirmation of Ivdde group removal is typically achieved using a combination of chromatographic and spectrometric techniques. The most common methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and UV-Vis Spectrophotometry. Each technique offers distinct advantages and disadvantages in terms of sensitivity, speed, cost, and the nature of the information it provides.

ParameterHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)UV-Vis Spectrophotometry
Principle Separation of the Ivdde-protected and deprotected peptides based on their different retention times on a stationary phase. Quantification is based on peak area.[1]Detection of the mass difference between the Ivdde-protected peptide and the deprotected peptide.[2]Monitoring the increase in absorbance of the chromophoric indazole by-product formed during the hydrazine-mediated cleavage of the Ivdde group.
Primary Use Quantitative analysis of reaction completion and purity assessment.[3]Unambiguous confirmation of deprotection and identification of any side products.[4]Real-time monitoring of the deprotection reaction progress.[5]
Limit of Detection Low femtomole (fmol) range with fluorescence detection.[6]Sub-nanomolar (nM) to low femtomole (fmol) range.[7][8]Dependent on the extinction coefficient of the indazole by-product and the path length of the cuvette. Generally less sensitive than HPLC or MS for final confirmation.
Speed/Throughput Moderate to high throughput, with typical run times of 10-30 minutes per sample. UHPLC can significantly increase throughput.[9]High throughput with modern instrumentation, especially with tandem LC-MS systems.[10]Very fast for real-time monitoring of a single reaction.
Cost Instrument cost is moderate. Consumables and maintenance costs are ongoing.[11][12]High initial instrument cost. Maintenance and operational costs can also be high.[11][13]Low instrument and operational cost.[13]
Qualitative Info Retention time provides evidence of deprotection. Can resolve impurities.[14]Provides exact molecular weight, confirming the identity of the product and byproducts.[2]Indicates the progress of the reaction but does not provide structural information about the peptide.[15]
Quantitative Info Excellent for quantifying the percentage of deprotected peptide and residual protected peptide by comparing peak areas.[3]Can be quantitative, especially with the use of internal standards, but often used for qualitative confirmation.[16]Provides semi-quantitative information on reaction kinetics.[17]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Deprotection Analysis

Methodology:

  • Sample Preparation: After the deprotection reaction, cleave a small aliquot of the peptide from the solid support using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide with cold diethyl ether, centrifuge, and dry the pellet. Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.[3]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for peptide analysis.[18]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide.[3]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp and Tyr).[19]

  • Data Analysis: The chromatogram of the reaction mixture is compared to that of the starting Ivdde-protected peptide. Successful deprotection is confirmed by the disappearance of the peak corresponding to the starting material and the appearance of a new, typically more polar (earlier eluting), peak corresponding to the deprotected peptide. The percentage of removal can be calculated by integrating the peak areas.[3]

Mass Spectrometry (MS) for Confirmation of Ivdde Removal

Methodology:

  • Sample Preparation: The crude, cleaved peptide sample prepared for HPLC analysis can be directly used for MS analysis. It is crucial to ensure the sample is free of non-volatile salts.[20]

  • Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization techniques for peptide analysis. These are often coupled with a high-resolution mass analyzer such as Time-of-Flight (TOF) or Orbitrap.

  • Data Acquisition: Acquire the mass spectrum of the sample in the expected mass range for both the Ivdde-protected and the deprotected peptide.

  • Data Analysis: The successful removal of the Ivdde group is confirmed by the absence of the mass corresponding to the Ivdde-protected peptide and the presence of the mass corresponding to the deprotected peptide. The mass of the Ivdde group is 222.16 Da (monoisotopic). Search for the expected mass of the deprotected peptide and the absence of the mass corresponding to [M+H]⁺ of the Ivdde-protected peptide.

UV-Vis Spectrophotometry for Real-Time Reaction Monitoring

Methodology:

  • Reaction Setup: The deprotection reaction is typically carried out by treating the resin-bound peptide with a 2% solution of hydrazine in DMF.

  • Monitoring: The cleavage of the Ivdde group releases a chromophoric indazole by-product which has a strong UV absorbance around 290 nm.

  • Procedure:

    • Set a UV-Vis spectrophotometer to measure the absorbance at 290 nm.

    • Periodically, take a small aliquot of the reaction solution (filtrate from the resin), dilute it with DMF if necessary, and measure its absorbance.

    • The reaction is considered complete when the absorbance of the filtrate no longer increases, indicating that the release of the indazole by-product has ceased.[15]

  • Data Analysis: A plot of absorbance versus time can be generated to visualize the reaction kinetics. This method is particularly useful for optimizing reaction times and ensuring complete removal before proceeding to the next synthetic step.[21]

Visualizations

Experimental_Workflow start Ivdde-Protected Peptide on Solid Support deprotection Ivdde Deprotection (2% Hydrazine in DMF) start->deprotection monitoring Real-time Monitoring (UV-Vis @ 290 nm) deprotection->monitoring cleavage Peptide Cleavage from Resin deprotection->cleavage analysis Analysis of Crude Peptide cleavage->analysis hplc HPLC Analysis analysis->hplc ms Mass Spectrometry Analysis analysis->ms end Confirmed Deprotected Peptide hplc->end ms->end

Caption: Workflow for Ivdde deprotection and confirmation.

Signaling_Pathway cluster_membrane Cell Membrane receptor GPCR g_protein G-Protein receptor->g_protein Activation peptide Bioactive Peptide (e.g., synthesized with Ivdde protection) peptide->receptor Binding effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production pka Protein Kinase A (PKA) second_messenger->pka Activation cellular_response Cellular Response (e.g., Gene Expression, Metabolism) pka->cellular_response Phosphorylation of target proteins

Caption: A generic GPCR signaling pathway activated by a bioactive peptide.

References

A Comparative Guide to the Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-Orn(Ivdde)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex peptides, particularly those requiring site-specific modifications, relies on a robust orthogonal protection strategy. The use of Fmoc-Orn(Ivdde)-OH provides a valuable tool for temporary side-chain protection of ornithine, allowing for selective deprotection and subsequent modification on the solid support. This guide offers an objective comparison of peptides synthesized with this compound against those synthesized with other common ornithine protecting groups, supported by established experimental protocols and representative mass spectrometry data.

Performance Comparison of Ornithine Protecting Groups

The choice of a side-chain protecting group for ornithine in Fmoc-based solid-phase peptide synthesis (SPPS) is critical for the successful synthesis of the target peptide. The ideal protecting group should be stable during peptide chain elongation and selectively removable under mild conditions that do not affect other protecting groups or the peptide-resin linkage.

Protecting GroupStructureDeprotection ConditionsKey AdvantagesPotential Challenges
Ivdde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl2-5% Hydrazine in DMFHighly orthogonal to Fmoc and tBu protecting groups; sterically hindered, reducing the risk of migration compared to Dde.Requires a separate deprotection step on-resin; potential for incomplete removal.
Boc tert-butyloxycarbonylStrong acid (e.g., TFA)Stable to the basic conditions of Fmoc deprotection; removed simultaneously with other tBu-based side-chain protecting groups and cleavage from the resin.Not suitable for on-resin side-chain modification as it is removed during the final cleavage.
Mtt 4-MethyltritylMildly acidic conditions (e.g., 1-5% TFA in DCM)Allows for orthogonal deprotection on-resin in the presence of tBu-based protecting groups.Can be sensitive to repeated mild acid treatments; requires careful selection of scavengers to prevent side reactions.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

A model hexapeptide (Ac-Tyr-Gly-Gly-Phe-Orn-Gly-NH₂) was synthesized on a Rink Amide resin using a standard Fmoc/tBu strategy. The ornithine residue was incorporated using either this compound, Fmoc-Orn(Boc)-OH, or Fmoc-Orn(Mtt)-OH.

1. Resin Swelling:

  • Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Wash the resin thoroughly with DMF.

3. Amino Acid Coupling:

  • Activate the Fmoc-amino acid (3 eq.) with HCTU (2.9 eq.) and DIPEA (6 eq.) in DMF.

  • Add the activated amino acid solution to the resin and react for 1-2 hours.

  • Monitor the coupling reaction using a Kaiser test.

4. Capping (Optional):

  • To block unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

5. Iterative Cycles:

  • Repeat steps 2 and 3 for each amino acid in the sequence.

6. N-terminal Acetylation:

  • After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF to acetylate the N-terminus.

On-Resin Deprotection of the Ivdde Group

Protocol:

  • After synthesis of the protected peptide on resin, wash the resin thoroughly with DMF.

  • Prepare a fresh solution of 2% hydrazine monohydrate in DMF.

  • Treat the resin with the 2% hydrazine solution (10 mL/g of resin) for 3-5 minutes at room temperature. Repeat this step 2-3 times.

  • Wash the resin extensively with DMF to remove all traces of hydrazine and the cleaved Ivdde-hydrazine adduct.

  • Proceed with on-resin modification of the deprotected ornithine side-chain or cleave the peptide from the resin.

Peptide Cleavage and Purification

Cleavage Cocktail:

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).

Procedure:

  • Wash the resin with dichloromethane (DCM) and dry under vacuum.

  • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

Mass Spectrometry Analysis

Instrumentation:

  • Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometer.

Sample Preparation:

  • Dissolve the purified peptide in 50% acetonitrile/water with 0.1% formic acid to a concentration of 10 pmol/µL.

MS Analysis:

  • Ionization Mode: Positive ion mode.

  • MS1 Scan Range: m/z 100-2000.

  • MS/MS Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain fragmentation spectra for sequence confirmation.

Mass Spectrometry Data Comparison

The following table summarizes the expected mass spectrometry results for the model peptide synthesized with different ornithine protecting groups.

ParameterPeptide with Orn(Ivdde)Peptide with Orn(Boc)Peptide with Orn(Mtt)
Theoretical [M+H]⁺ (Protected) 913.4 Da799.4 Da947.5 Da
Theoretical [M+H]⁺ (Deprotected) 699.3 Da699.3 Da699.3 Da
Observed [M+H]⁺ (After Cleavage) 699.3 Da699.3 Da699.3 Da
Key MS/MS Fragments (y-ions) y₅, y₄, y₃, y₂, y₁y₅, y₄, y₃, y₂, y₁y₅, y₄, y₃, y₂, y₁
Key MS/MS Fragments (b-ions) b₅, b₄, b₃, b₂, b₁b₅, b₄, b₃, b₂, b₁b₅, b₄, b₃, b₂, b₁
Potential Side Products Incomplete Ivdde removal (+214.1 Da)Not applicable (removed during cleavage)Incomplete Mtt removal (+248.3 Da)

Visualization of Experimental Workflows and Logical Relationships

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Deprotection Deprotection and Cleavage cluster_Analysis Analysis Resin Rink Amide Resin Coupling_Cycles Iterative Fmoc-Amino Acid Coupling and Deprotection Resin->Coupling_Cycles Protected_Peptide Protected Peptide-Resin (Ac-Tyr(tBu)-Gly-Gly-Phe-Orn(PG)-Gly-Resin) Coupling_Cycles->Protected_Peptide Ivdde_Deprotection On-Resin Ivdde Deprotection (2% Hydrazine/DMF) Protected_Peptide->Ivdde_Deprotection Ivdde Strategy Cleavage TFA Cleavage (TFA/TIS/H₂O) Protected_Peptide->Cleavage Boc/Mtt Strategies Ivdde This compound Boc Fmoc-Orn(Boc)-OH Mtt Fmoc-Orn(Mtt)-OH Ivdde_Deprotection->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC RP-HPLC Purification Crude_Peptide->HPLC Pure_Peptide Pure Peptide HPLC->Pure_Peptide MS Mass Spectrometry (ESI-QTOF) Pure_Peptide->MS

Caption: Experimental workflow for the synthesis and analysis of the model peptide using different ornithine protection strategies.

Ivdde_Deprotection_Mechanism Protected_Orn Peptide-Orn-NH-Ivdde Side-chain protected Intermediate Intermediate Adduct Protected_Orn->Intermediate + Hydrazine Hydrazine 2% Hydrazine in DMF Deprotected_Orn Peptide-Orn-NH₂ Free side-chain amine Intermediate->Deprotected_Orn Ivdde_Adduct Ivdde-Hydrazine Adduct Intermediate->Ivdde_Adduct Release

Caption: Simplified schematic of the Ivdde deprotection mechanism using hydrazine.

Conclusion

The selection of an appropriate protecting group for ornithine is a critical step in the design of a successful peptide synthesis strategy. This compound offers a robust and highly orthogonal protection scheme, ideal for on-resin side-chain modifications. While it necessitates an additional deprotection step, the steric hindrance of the Ivdde group minimizes side reactions such as migration that can be observed with the related Dde group. In contrast, Fmoc-Orn(Boc)-OH is a reliable choice for the synthesis of linear peptides where side-chain modification is not required, as the Boc group is conveniently removed during the final cleavage. Fmoc-Orn(Mtt)-OH provides another orthogonal strategy, though care must be taken to avoid premature deprotection during synthesis.

Mass spectrometry is an indispensable tool for verifying the successful synthesis and deprotection of ornithine-containing peptides. Careful analysis of the mass spectra can confirm the molecular weight of the target peptide and identify any potential side products resulting from incomplete deprotection or other side reactions. The fragmentation patterns observed in MS/MS analysis provide definitive sequence confirmation. By understanding the characteristics of each protecting group and employing rigorous analytical techniques, researchers can confidently synthesize and characterize complex peptides for a wide range of applications in research and drug development.

A Comparative Guide to Purity Assessment of Crude Peptides Following Ivdde Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of orthogonal protecting groups is fundamental in solid-phase peptide synthesis (SPPS) for the production of complex peptides, including cyclic, branched, and modified structures. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) group is a frequently employed protecting group for the side chains of lysine and other amino acids, prized for its stability to the piperidine treatment used for Nα-Fmoc removal and its selective cleavage under mild hydrazine conditions. However, the efficiency of the deprotection step directly impacts the purity of the crude peptide, influencing downstream purification efforts and overall yield.

This guide provides a comparative analysis of purity assessment for crude peptides after Ivdde deprotection, with a focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as the primary analytical technique. We will compare the Ivdde strategy with other common orthogonal protecting groups, detail the experimental protocols for purity assessment, and discuss the common impurity profiles.

Comparison of Orthogonal Protecting Groups and Their Impact on Crude Peptide Purity

The choice of an orthogonal protecting group influences not only the synthetic strategy but also the impurity profile of the crude peptide. The following table provides a comparative overview of Ivdde and two other commonly used protecting groups: Allyloxycarbonyl (Alloc) and 4-Methyltrityl (Mtt). The crude purity percentages presented are representative values based on typical outcomes in peptide synthesis and should be considered illustrative.[1][2]

Protecting GroupDeprotection ConditionsTypical Crude Purity (%)AdvantagesCommon Impurities/Disadvantages
Ivdde 2-5% Hydrazine in DMF65-85%- Stable to piperidine and TFA- More resistant to migration than Dde- Deprotection can be monitored by UV absorbance of the indazole byproduct- Incomplete deprotection can be an issue- Hydrazine can be harsh on certain residues- Potential for side reactions with hydrazine
Alloc Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃) in DCM or DMF70-90%- Mild and highly orthogonal deprotection conditions- Compatible with a wide range of other protecting groups- Risk of residual palladium contamination in the final product- Catalyst can be sensitive to air and moisture- Potential for side reactions if scavengers are not efficient
Mtt Dilute TFA (e.g., 1-2% in DCM) with scavengers (e.g., TIS)70-85%- Mild acidic deprotection- Orthogonal to both Fmoc and Boc strategies- Incomplete deprotection can occur- Potential for premature cleavage of other acid-labile groups if conditions are not optimized

Purity Assessment Workflow

The standard workflow for assessing the purity of a crude peptide after deprotection involves a combination of chromatographic separation and mass spectrometric identification.

Purity Assessment Workflow cluster_synthesis Peptide Synthesis & Deprotection cluster_analysis Purity Analysis SPPS Solid-Phase Peptide Synthesis Ivdde_Deprotection Ivdde Deprotection (2% Hydrazine in DMF) SPPS->Ivdde_Deprotection Crude_Peptide Crude Peptide Ivdde_Deprotection->Crude_Peptide RP_HPLC RP-HPLC Analysis Crude_Peptide->RP_HPLC Separation & Quantification AAA Amino Acid Analysis (Optional) Crude_Peptide->AAA Compositional Analysis MS Mass Spectrometry RP_HPLC->MS Identity Confirmation Purity_Report Purity & Identity Report RP_HPLC->Purity_Report MS->Purity_Report AAA->Purity_Report

Figure 1: General workflow for the purity assessment of a crude peptide after Ivdde deprotection.

Experimental Protocols

Accurate and reproducible purity assessment relies on well-defined experimental protocols. The following are standard procedures for the key analytical techniques.

Ivdde Deprotection Protocol
  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Deprotection Solution: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.

  • Deprotection Reaction: Drain the DMF from the resin and add the 2% hydrazine solution (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature. The reaction time can vary from 30 minutes to several hours, and it is often performed in multiple, shorter treatments (e.g., 3 x 20 minutes).

  • Monitoring: The progress of the deprotection can be monitored by taking a small aliquot of the solution and measuring its UV absorbance at 290 nm, which corresponds to the formation of the indazole byproduct.

  • Washing: Once the deprotection is complete (as indicated by the cessation of indazole formation), drain the hydrazine solution and thoroughly wash the resin with DMF (5-7 times) to remove all traces of hydrazine and the byproduct.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone of peptide purity analysis, separating the target peptide from impurities based on hydrophobicity.[3][4]

  • Sample Preparation: Dissolve the crude peptide in an appropriate solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile. Centrifuge the sample to remove any insoluble material.

  • Chromatographic System:

    • Column: A C18 reversed-phase column is standard.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point. The gradient can be optimized based on the hydrophobicity of the peptide.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (for aromatic residues like Trp and Tyr).

  • Data Analysis: The purity is calculated by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram.[5]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the identity of the synthesized peptide by determining its molecular weight.[6]

  • Sample Preparation: The eluent from the HPLC containing the main peptide peak can be directly infused into the mass spectrometer (LC-MS), or the collected fraction can be analyzed separately. For Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF), the peptide solution is mixed with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).

  • Instrumentation: Electrospray Ionization (ESI) or MALDI are the most common ionization techniques for peptides.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range for the expected peptide.

  • Data Analysis: Compare the observed monoisotopic mass with the calculated theoretical mass of the target peptide.

Amino Acid Analysis (AAA)

Amino acid analysis can be performed to confirm the amino acid composition of the peptide and to determine the net peptide content.

  • Hydrolysis: The peptide is hydrolyzed to its constituent amino acids by heating in 6 M HCl at 110°C for 24 hours.

  • Derivatization and Separation: The liberated amino acids are derivatized to make them detectable and then separated by ion-exchange chromatography or RP-HPLC.

  • Quantification: The amount of each amino acid is quantified by comparing its peak area to that of a known standard. The relative ratios of the amino acids should match the theoretical composition of the target peptide.

Logical Relationship of Purity Assessment Steps

The following diagram illustrates the logical flow and decision-making process in the purity assessment of a crude peptide.

Purity Assessment Logic decision decision start Crude Peptide after Deprotection hplc Perform RP-HPLC Analysis start->hplc check_purity Purity > Target? hplc->check_purity ms Perform Mass Spectrometry check_mass Mass Correct? ms->check_mass check_purity->ms Yes re_evaluate Re-evaluate Synthesis/ Deprotection Strategy check_purity->re_evaluate No purification Proceed to Preparative HPLC check_mass->purification Yes check_mass->re_evaluate No final_product Purified Peptide purification->final_product

Figure 2: Decision-making flowchart for crude peptide purity analysis.

Conclusion

The assessment of crude peptide purity after Ivdde deprotection is a critical step in ensuring the quality and success of synthetic peptide production. While RP-HPLC remains the gold standard for purity determination, its combination with mass spectrometry provides a comprehensive analysis of both purity and identity. The choice of an orthogonal protecting group like Ivdde has a direct impact on the crude peptide's impurity profile. A thorough understanding of the deprotection chemistry and the application of robust analytical protocols are essential for researchers, scientists, and drug development professionals to obtain reliable and reproducible results, ultimately facilitating the efficient purification of the target peptide.

References

Ivdde vs. Dde: A Comparative Guide for Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides, the choice of orthogonal protecting groups is paramount to achieving high purity and yield. This guide provides an objective comparison of two commonly used lysine side-chain protecting groups, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and its more sterically hindered analogue, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde), highlighting the distinct advantages of Ivdde in demanding synthetic applications.

The strategic use of orthogonal protecting groups allows for the selective deprotection of specific amino acid side chains on a solid support, enabling the synthesis of branched peptides, cyclic peptides, and the site-specific conjugation of molecules such as fluorophores, polyethylene glycol (PEG), or other labels. Both Dde and Ivdde are valued for their stability to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for cleavage from the resin (e.g., trifluoroacetic acid, TFA), while being selectively cleaved by hydrazine. However, subtle structural differences between the two lead to significant performance variations, particularly in the context of long and complex peptide sequences.

Key Performance Comparison: Ivdde vs. Dde

FeatureIvdde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)
Stability to Piperidine High. The increased steric bulk of the isovaleryl group provides greater stability during prolonged or repeated Fmoc deprotection steps.[1]Moderate. Partial cleavage and migration can occur with extended exposure to piperidine, especially in long syntheses with numerous deprotection cycles.[1][2]
Migration Risk Significantly reduced. The steric hindrance of the isovaleryl group minimizes the risk of the protecting group migrating from the ε-amino group of lysine to a free α-amino group.[1][3]Prone to migration. Under basic conditions, particularly in the presence of piperidine, the Dde group can migrate to an unprotected amine, leading to scrambled peptide sequences.[1][2][4]
Deprotection Conditions Typically 2-5% hydrazine in DMF. May require slightly longer reaction times or slightly higher concentrations of hydrazine for complete removal compared to Dde, especially in cases of peptide aggregation.[3][5]Typically 2% hydrazine in DMF. Generally easier and faster to remove than Ivdde.[3]
Applications Ideal for the synthesis of long, complex peptides, branched peptides, and peptides requiring multiple, sequential modifications where high stability is crucial.[6]Suitable for the synthesis of shorter peptides and when the risk of migration is minimal.[3]

The Critical Advantage of Ivdde: Preventing Side-Chain Migration

The primary advantage of Ivdde over Dde lies in its superior stability and reduced tendency for intramolecular migration. During solid-phase peptide synthesis (SPPS), the repeated exposure to the basic conditions of Fmoc deprotection (typically 20% piperidine in DMF) can lead to the migration of the Dde group from the ε-amino group of a lysine residue to a newly deprotected α-amino group of the N-terminal amino acid.[2][4] This side reaction results in a heterogeneous mixture of peptide products that are difficult to separate, ultimately lowering the yield of the desired complex peptide.

The increased steric bulk of the isovaleryl side chain in the Ivdde group provides a significant barrier to this migration, ensuring the integrity of the peptide sequence throughout the synthesis.[1][3] This makes Ivdde the protecting group of choice for the synthesis of complex architectures, such as multi-antigenic peptides (MAPs) or other branched constructs where a lysine side chain serves as an anchor for further peptide elongation.

Visualizing the Structural Difference and Synthetic Strategy

To better understand the structural basis for their different behaviors and to visualize a key application, the following diagrams are provided.

cluster_Dde Fmoc-Lys(Dde)-OH cluster_Ivdde Fmoc-Lys(Ivdde)-OH Dde Dde Ivdde Ivdde

Caption: Chemical structures of Fmoc-Lys(Dde)-OH and Fmoc-Lys(Ivdde)-OH.

start Start with Resin-Bound Peptide (e.g., Resin-Gly-Lys(Dde/Ivdde)-Ala) deprotect_ala Fmoc Deprotection of Ala (20% Piperidine/DMF) start->deprotect_ala couple_next_aa Couple Next Fmoc-Amino Acid deprotect_ala->couple_next_aa repeat Repeat Deprotection/Coupling Cycles couple_next_aa->repeat migration_risk Potential Dde Migration to N-terminal α-amine repeat->migration_risk Using Dde deprotect_lys Selective Deprotection of Lys(Dde/Ivdde) (2% Hydrazine/DMF) repeat->deprotect_lys Using Ivdde final_peptide_dde Mixture of Peptides: Desired Branched Precursor + Migrated Isomer migration_risk->final_peptide_dde final_peptide_dde->deprotect_lys final_peptide_ivdde Clean Deprotection: Desired Branched Precursor branch_synthesis Synthesize Peptide Branch on Lys Side Chain deprotect_lys->branch_synthesis final_cleavage Final Cleavage from Resin (e.g., TFA) branch_synthesis->final_cleavage purification_dde Difficult Purification final_cleavage->purification_dde From Dde Synthesis purification_ivdde Straightforward Purification final_cleavage->purification_ivdde From Ivdde Synthesis

Caption: Workflow comparing branched peptide synthesis with Dde vs. Ivdde.

start Peptide-Lys(Ivdde) add_hydrazine Add 2% Hydrazine in DMF start->add_hydrazine nucleophilic_attack Nucleophilic attack of hydrazine on a carbonyl group of the dioxocyclohexylidene ring add_hydrazine->nucleophilic_attack cyclization Intramolecular cyclization nucleophilic_attack->cyclization release Release of the free amine and formation of a stable pyrazole byproduct cyclization->release end Peptide-Lys(NH2) + Pyrazole Byproduct release->end

Caption: Deprotection mechanism of Ivdde with hydrazine.

Experimental Protocols

The following protocols provide a general guideline for the selective deprotection of Ivdde and the synthesis of a branched peptide. Optimization may be required based on the specific peptide sequence and solid support.

Protocol 1: Selective Deprotection of Ivdde from a Resin-Bound Peptide

Materials:

  • Peptide-resin containing a Lys(Ivdde) residue

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Hydrazine monohydrate

  • Disposable polypropylene syringes with a frit

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF from the reaction vessel.

  • Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Add the 2% hydrazine solution to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the resin slurry at room temperature for 3-5 minutes.

  • Drain the hydrazine solution.

  • Repeat the hydrazine treatment (steps 4-6) two more times. For complex or aggregated peptides, the number of repetitions or the reaction time may be extended.

  • Wash the resin thoroughly with DMF (5 x 10 mL) to remove residual hydrazine and the pyrazole byproduct.

  • The resin is now ready for the next synthetic step (e.g., coupling of an amino acid to the deprotected lysine side chain).

Protocol 2: Synthesis of a Branched Peptide Using Fmoc-Lys(Ivdde)-OH

This protocol outlines the synthesis of a simple branched peptide on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids, including Fmoc-Lys(Ivdde)-OH

  • Coupling reagents (e.g., HBTU, HOBt, or HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) piperidine in DMF

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

Part A: Synthesis of the Main Peptide Chain

  • Swell the Rink Amide resin in DMF.

  • Remove the Fmoc group from the resin with 20% piperidine in DMF.

  • Couple the first Fmoc-amino acid using a standard coupling protocol (e.g., HBTU/DIPEA).

  • Repeat the deprotection and coupling steps to assemble the main peptide chain up to the point of branching.

  • Incorporate Fmoc-Lys(Ivdde)-OH at the desired branching point.

  • Continue with the synthesis of the main chain to the N-terminus.

Part B: Synthesis of the Peptide Branch

  • Once the main chain is complete, perform a selective deprotection of the Ivdde group as described in Protocol 1.

  • Couple the first Fmoc-amino acid of the branch to the deprotected lysine side chain.

  • Repeat the deprotection and coupling cycles until the peptide branch is fully assembled.

Part C: Cleavage and Deprotection

  • Wash the resin thoroughly with DMF, followed by dichloromethane (DCM).

  • Dry the resin under vacuum.

  • Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purify the branched peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

For the synthesis of complex, long, or branched peptides, the Ivdde protecting group offers significant advantages over the Dde group. Its enhanced stability to piperidine and reduced risk of migration ensure higher fidelity of the final product, leading to improved purity and yield. While the deprotection of Ivdde may require slightly more rigorous conditions compared to Dde, this is a minor trade-off for the increased reliability and success in synthesizing challenging peptide targets. Therefore, for researchers and drug development professionals working at the frontier of peptide chemistry, Ivdde is the recommended choice for orthogonal lysine side-chain protection.

References

A Researcher's Guide to Fmoc-Orn(Ivdde)-OH: A Comparative Review of Orthogonal Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-purity, complex peptide structures. For researchers, scientists, and professionals in drug development, the orthogonally protected amino acid Fmoc-Orn(Ivdde)-OH presents a valuable tool for introducing ornithine into peptide sequences, enabling the synthesis of branched, cyclic, and other modified peptides. This guide provides an objective comparison of this compound with other commonly used orthogonally protected ornithine derivatives, supported by experimental data and detailed protocols.

The Principle of Orthogonal Protection in Peptide Synthesis

The essence of orthogonal protection in SPPS lies in the use of multiple classes of protecting groups that can be selectively removed under specific chemical conditions without affecting other protecting groups.[1] This allows for the precise and controlled assembly of amino acid chains and the site-specific modification of peptide side chains. The most prevalent strategy in modern peptide synthesis is the Fmoc/tBu approach, where the Nα-amino group is protected by the base-labile Fmoc group, and the side chains of trifunctional amino acids are protected by acid-labile groups.

This compound fits seamlessly into this strategy. The Fmoc group is removed at each cycle of peptide elongation with a mild base, typically piperidine. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group, which protects the δ-amino group of ornithine, is stable to these basic conditions as well as to the final acidic cleavage from the resin (commonly with trifluoroacetic acid, TFA). The key feature of the Ivdde group is its selective removal with a dilute solution of hydrazine in a solvent like N,N-dimethylformamide (DMF), liberating the ornithine side chain for further modification.

Comparative Analysis of Ornithine Protecting Groups

The choice of a protecting group for the ornithine side chain is critical and depends on the desired synthetic outcome. Besides Ivdde, other commonly employed protecting groups for Fmoc-Orn-OH include tert-butyloxycarbonyl (Boc), 4-methyltrityl (Mtt), and allyloxycarbonyl (Alloc).

Protecting GroupCleavage ConditionsStabilityKey AdvantagesPotential Disadvantages
Ivdde 2-5% Hydrazine in DMFStable to piperidine and TFAHigh orthogonality; cleavage can be monitored by UV spectrophotometry.Hydrazine can cause side reactions with sensitive residues; cleavage can be sluggish for sterically hindered sequences.[2]
Boc Strong acid (e.g., TFA)Stable to piperidineHigh stability during chain elongation; suitable for linear peptides where side-chain modification is not required on-resin.[3]Not truly orthogonal in standard Fmoc/tBu strategy as it is cleaved under the same conditions as other side-chain protecting groups.[3]
Mtt 1-5% TFA in DCM, often with scavengers (e.g., TIS)Stable to piperidine and hydrazineCan be removed under mildly acidic conditions, preserving acid-labile resin linkages.Released trityl cations can lead to side reactions if not properly scavenged.
Alloc Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane) in DCMStable to piperidine, TFA, and hydrazine (with scavenger)Fully orthogonal to both acid- and base-labile groups.[4]Requires use of a palladium catalyst which must be thoroughly removed.

Quantitative Performance Data (Exemplary)

Direct quantitative comparisons for this compound are sparse in the literature; however, data for the analogous Fmoc-Lys(Ivdde)-OH provides a strong indication of performance.

ApplicationPeptide Sequence (Example)Protecting GroupCrude Purity (%)Overall Yield (%)Reference
Branched PeptideLactoferricin-Lactoferrampin ChimeraFmoc-Lys(Ivdde)-OH77Not Reported[1]
Branched PeptideHistone H2B - Ubiquitin ConjugateFmoc-Lys(Ivdde)-OH75Not Reported[1]
Linear Peptide SynthesisNot SpecifiedFmoc-Orn(Boc)-OH>70~40[5]

Experimental Protocols

Synthesis of a Branched Peptide using this compound

This protocol describes the synthesis of a branched peptide on a solid support, where a second peptide chain is grown from the side chain of an ornithine residue.

1. Synthesis of the Main Peptide Chain:

  • Resin: Rink Amide resin (0.1 mmol scale).

  • Swell Resin: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash with DMF (5x).

  • Amino Acid Coupling: Couple the desired Fmoc-amino acids sequentially using a standard coupling reagent such as HBTU/DIPEA in DMF. Monitor completion with a Kaiser test.

  • Incorporation of this compound: Couple this compound using the same standard coupling protocol.

  • Chain Elongation: Continue coupling the remaining amino acids of the main chain.

  • N-terminal Protection: After the final amino acid of the main chain is coupled and the Fmoc group is removed, protect the N-terminus with a Boc group by reacting with Boc-anhydride and DIPEA in DMF.

2. Ivdde Deprotection:

  • Wash: Wash the resin with DMF (5x).

  • Hydrazine Treatment: Treat the resin with a solution of 2% hydrazine monohydrate in DMF (3 x 10 min).

  • Wash: Wash the resin thoroughly with DMF (5x) to remove hydrazine and the indazole byproduct.

3. Synthesis of the Peptide Branch:

  • Amino Acid Coupling: Couple the first Fmoc-amino acid of the branch to the deprotected ornithine side chain using standard coupling conditions.

  • Chain Elongation: Continue the synthesis of the peptide branch by sequential Fmoc deprotection and coupling steps.

4. Cleavage and Deprotection:

  • Wash and Dry: Wash the resin with DCM and dry under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

  • Precipitation: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the branched peptide by reverse-phase HPLC.

On-Resin Cyclization of a Peptide using this compound

This protocol describes the formation of a lactam bridge between the side chain of ornithine and the C-terminus of the peptide.

1. Linear Peptide Synthesis on a Cleavable Linker:

  • Resin: Use a resin with a hyper-acid sensitive linker (e.g., 2-chlorotrityl chloride resin) to allow for cleavage of the protected peptide.

  • Attach First Amino Acid: Attach the C-terminal amino acid to the resin.

  • Chain Elongation: Synthesize the linear peptide sequence, incorporating this compound at the desired position.

2. Selective Ivdde Deprotection:

  • Wash: Wash the resin with DMF (5x).

  • Hydrazine Treatment: Treat the resin with 2% hydrazine in DMF (3 x 10 min).

  • Wash: Wash the resin with DMF (5x).

3. On-Resin Cyclization:

  • N-terminal Fmoc Removal: Deprotect the N-terminal Fmoc group with 20% piperidine in DMF.

  • Activation and Cyclization: Add a coupling reagent (e.g., PyBOP or HATU) and a base (e.g., DIPEA) in DMF to the resin. Allow the cyclization reaction to proceed for 4-24 hours. Monitor the reaction by cleaving a small amount of resin and analyzing by LC-MS.

4. Final Cleavage and Deprotection:

  • Wash and Dry: Wash the resin with DMF, DCM, and dry under vacuum.

  • Cleavage: Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups with a suitable cleavage cocktail (e.g., 95% TFA with scavengers).

  • Purification: Precipitate and purify the cyclic peptide as described above.

Visualizing Synthesis Workflows

Orthogonal_Deprotection_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Modification Side-Chain Modification cluster_Cleavage Final Cleavage Resin Resin AA1 Couple Fmoc-AA-OH Resin->AA1 Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) AA1->Fmoc_Deprotection1 Orn_Coupling Couple This compound Fmoc_Deprotection1->Orn_Coupling Fmoc_Deprotection2 Fmoc Deprotection Orn_Coupling->Fmoc_Deprotection2 AA_n Couple Fmoc-AA-OH (Repeat n times) Fmoc_Deprotection2->AA_n Linear_Peptide Resin-Bound Linear Peptide with Orn(Ivdde) AA_n->Linear_Peptide Ivdde_Deprotection Ivdde Deprotection (2% Hydrazine/DMF) Linear_Peptide->Ivdde_Deprotection Free_Orn_Side_Chain Free Ornithine Side Chain Ivdde_Deprotection->Free_Orn_Side_Chain Modification On-Resin Modification (e.g., Branching, Cyclization) Free_Orn_Side_Chain->Modification Modified_Peptide Resin-Bound Modified Peptide Modification->Modified_Peptide Cleavage Cleavage from Resin & Global Deprotection (e.g., 95% TFA) Modified_Peptide->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Final Modified Peptide Purification->Final_Product

Caption: General workflow for synthesizing modified peptides using this compound.

Protecting_Group_Comparison Fmoc_Orn_PG Fmoc-Orn(PG)-Resin Ivdde Ivdde Fmoc_Orn_PG->Ivdde 2% Hydrazine/DMF Boc Boc Fmoc_Orn_PG->Boc TFA Mtt Mtt Fmoc_Orn_PG->Mtt 1-5% TFA/DCM Alloc Alloc Fmoc_Orn_PG->Alloc Pd(0)/Scavenger Free_Amine Fmoc-Orn(NH2)-Resin Ivdde->Free_Amine Boc->Free_Amine Mtt->Free_Amine Alloc->Free_Amine

References

A Comparative Guide to Orthogonal Synthesis: Fmoc-Orn(Ivdde)-OH in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity, especially in the construction of complex peptides with branched or cyclic architectures. For researchers, scientists, and professionals in drug development, the use of orthogonally protected amino acids is a cornerstone of modern solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of Fmoc-Orn(Ivdde)-OH and its alternatives, supported by experimental data, to inform the strategic design of peptide synthesis projects.

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) group is a hydrazine-labile protecting group that provides an orthogonal protection strategy in Fmoc-based SPPS. This allows for the selective deprotection of the ornithine side chain on-resin, enabling site-specific modifications such as branching, cyclization, or the attachment of reporter molecules, without affecting other acid- or base-labile protecting groups.[1]

Performance Comparison of Orthogonal Protecting Groups

A study on the microwave-enhanced SPPS of branched variants of the peptide gp41659–671, utilizing Lys(Mmt), Lys(Alloc), and Lys(ivDde), offers a direct comparison of crude peptide purity. The results, summarized in the table below, highlight the high fidelity of the Ivdde protecting group strategy.

Orthogonal Protecting GroupDeprotection ConditionsCrude Peptide Purity (%)[2]
Ivdde 2-5% Hydrazine in DMF93
Alloc Pd(PPh₃)₄ / Phenylsilane in DCM82
Mmt 1-2% TFA in DCM79
Boc 20-50% TFA in DCMNot directly compared in this study
Mtt 1% TFA in DCM or TES/HFIP/TFE/DCMNot directly compared in this study

Experimental Protocols

Detailed methodologies for the selective deprotection of the Ivdde group and common alternatives on the ornithine side chain are provided below. These protocols are essential for the successful on-resin modification of peptides.

Protocol 1: Selective Deprotection of the Ivdde Group

This protocol outlines the on-resin removal of the Ivdde protecting group from the side chain of an ornithine residue.

Reagents:

  • Hydrazine monohydrate solution (2-5% v/v) in N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DMF.

  • Treat the resin with a solution of 2-5% hydrazine monohydrate in DMF for 3-10 minutes at room temperature.

  • Repeat the treatment 2-3 times to ensure complete deprotection.

  • Wash the resin thoroughly with DMF.

Protocol 2: Selective Deprotection of the Boc Group

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the ornithine side chain.

Reagents:

  • Trifluoroacetic acid (TFA) solution (20-50% v/v) in Dichloromethane (DCM)

  • 10% (v/v) Diisopropylethylamine (DIPEA) in DMF

Procedure:

  • Swell the peptide-resin in DCM.

  • Treat the resin with a 20-50% TFA solution in DCM for 20-30 minutes at room temperature.[3]

  • Wash the resin with DCM.

  • Neutralize the resin with a 10% DIPEA solution in DMF.

  • Wash the resin thoroughly with DMF.

Protocol 3: Selective Deprotection of the Mtt Group

This protocol details the removal of the 4-methyltrityl (Mtt) protecting group.

Reagents:

  • TFA solution (1% v/v) with 2% Triisopropylsilane (TIS) in DCM, or

  • Triethylsilane (TES)/Hexafluoroisopropanol (HFIP)/Trifluoroethanol (TFE)/DCM (2:1:0.5:6.5 v/v/v/v)

  • 1% (v/v) DIPEA in DMF

Procedure (using 1% TFA):

  • Swell the peptide-resin in DCM.

  • Treat the resin with a solution of 1% TFA and 2% TIS in DCM for 30 minutes at room temperature.[4][5]

  • Repeat the treatment if necessary.

  • Wash the resin with DCM and Methanol.

  • Neutralize with 1% DIPEA in DMF.

  • Wash the resin thoroughly with DMF.

Protocol 4: Selective Deprotection of the Alloc Group

This protocol outlines the palladium-catalyzed removal of the allyloxycarbonyl (Alloc) protecting group.

Reagents:

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptide-resin in DCM.

  • Treat the resin with a solution of Pd(PPh₃)₄ (0.2-0.25 equivalents) and phenylsilane (15-20 equivalents) in DCM for 20-30 minutes at room temperature, under an inert atmosphere.[6]

  • Repeat the treatment.

  • Wash the resin thoroughly with DCM, followed by a wash with a solution of 5 mM sodium diethyldithiocarbamate in DMF to scavenge residual palladium, and finally with DMF.[6]

Visualizing Synthesis and Deprotection Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

SPPS_Workflow Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., HATU/DIPEA) Loop Repeat for Peptide Elongation Coupling->Loop Wash1->Coupling Loop->Fmoc_Deprotection Next Amino Acid Incorporate_Orn Incorporate This compound Loop->Incorporate_Orn Ornithine Position Selective_Deprotection Selective Ivdde Deprotection (2% Hydrazine/DMF) Loop->Selective_Deprotection Complete Linear Sequence Incorporate_Orn->Loop Side_Chain_Modification On-Resin Side-Chain Modification (e.g., Branching, Cyclization) Selective_Deprotection->Side_Chain_Modification Final_Cleavage Final Cleavage & Deprotection (e.g., 95% TFA) Side_Chain_Modification->Final_Cleavage End Purified Peptide Final_Cleavage->End

SPPS Workflow with this compound

Deprotection_Pathways Peptide_Resin Peptide-Orn(PG)-Resin Ivdde Ivdde Deprotection (2% Hydrazine/DMF) Peptide_Resin->Ivdde PG = Ivdde Boc Boc Deprotection (20-50% TFA/DCM) Peptide_Resin->Boc PG = Boc Mtt Mtt Deprotection (1% TFA/DCM) Peptide_Resin->Mtt PG = Mtt Alloc Alloc Deprotection (Pd(PPh₃)₄/PhSiH₃) Peptide_Resin->Alloc PG = Alloc Deprotected_Peptide Peptide-Orn(NH₂)-Resin Ivdde->Deprotected_Peptide Boc->Deprotected_Peptide Mtt->Deprotected_Peptide Alloc->Deprotected_Peptide

Orthogonal Deprotection Pathways for Ornithine

References

Evaluating Hydrazine-Based Cleavage Cocktails for Solid-Phase Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in solid-phase peptide synthesis (SPPS), the selective removal of protecting groups is a critical step that dictates the success of synthesizing complex peptides. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a commonly used protecting group for the side chains of amino acids like Lysine, Ornithine, and Diaminobutyric acid. Its removal is typically achieved through treatment with a hydrazine-based cleavage cocktail. This guide provides a comprehensive comparison of different hydrazine cleavage conditions, supported by experimental data and detailed protocols, to aid researchers in optimizing their peptide synthesis workflows.

Comparison of Hydrazine Cleavage Cocktail Efficiency

The most widely used hydrazine-based cleavage cocktail consists of a solution of hydrazine monohydrate in N,N-dimethylformamide (DMF). The efficiency of the cleavage is primarily influenced by the concentration of hydrazine and the reaction time. While a 2% hydrazine solution is the standard, variations in concentration can be employed to optimize cleavage, especially for stubborn Dde groups.

Parameter2% Hydrazine in DMF>2% Hydrazine in DMF (e.g., 4%)
Cleavage Efficiency Generally effective for most standard applications. Multiple treatments may be required for complete removal.Higher cleavage efficiency, particularly for sterically hindered or difficult-to-remove Dde groups. May achieve complete cleavage with fewer treatments or shorter reaction times.
Purity of Crude Peptide Generally high, with minimal side reactions when used under optimized conditions.Increased risk of side reactions, which can compromise the purity of the final peptide.
Common Side Reactions Minimal risk of side reactions.- Cleavage of the peptide backbone, particularly at Glycine residues.- Conversion of Arginine (Arg) to Ornithine (Orn).
Recommended Applications Standard Dde group removal.Difficult sequences or when standard conditions result in incomplete cleavage. Requires careful optimization to balance efficiency and side reactions.

Experimental Protocols

Below are detailed methodologies for the standard Dde cleavage protocol and a protocol for optimizing hydrazine concentration for challenging sequences.

Standard Protocol for On-Resin Dde Cleavage with 2% Hydrazine

This protocol is a widely cited and reliable starting point for most applications involving Dde group removal.

Reagents and Materials:

  • Dde-protected peptide-resin

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

Procedure:

  • Resin Swelling: Swell the Dde-protected peptide-resin in DMF for 15-30 minutes.

  • Preparation of Cleavage Cocktail: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For example, add 2 mL of hydrazine monohydrate to 98 mL of DMF.

  • Cleavage Reaction:

    • Drain the DMF from the swollen resin.

    • Add the 2% hydrazine/DMF solution to the resin.

    • Agitate the mixture gently at room temperature for 3-10 minutes.

    • Repeat the treatment two more times for a total of three treatments.

  • Washing: After the final hydrazine treatment, thoroughly wash the resin with DMF (3-5 times) to remove the cleavage reagent and the pyrazole byproduct. The resin is now ready for the subsequent synthetic steps.

Protocol for Optimization of Hydrazine Concentration

For challenging sequences where 2% hydrazine may be insufficient, a systematic optimization of the hydrazine concentration is recommended.

Reagents and Materials:

  • Dde-protected peptide-resin

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Trifluoroacetic acid (TFA)-based cleavage cocktail for analysis

  • Analytical HPLC and Mass Spectrometer

Procedure:

  • Parallel Synthesis: Prepare at least three identical samples of the Dde-protected peptide-resin.

  • Variable Hydrazine Cocktails: Prepare cleavage solutions with varying concentrations of hydrazine monohydrate in DMF (e.g., 2%, 3%, and 4%).

  • Cleavage and Washing: Treat each resin sample with its corresponding hydrazine cocktail following the cleavage and washing steps outlined in the standard protocol.

  • Analysis:

    • After washing, cleave a small portion of the peptide from each resin sample using a standard TFA-based cleavage cocktail.

    • Analyze the crude peptide from each condition by analytical HPLC and mass spectrometry to determine the percentage of Dde cleavage and to identify any potential side products.

  • Evaluation: Compare the results to determine the optimal hydrazine concentration that provides the highest cleavage efficiency with minimal side reactions.

Visualizing Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows.

Dde_Cleavage_Workflow start Start: Dde-protected peptide-resin swell Swell resin in DMF start->swell cleavage Treat resin with hydrazine cocktail (3 x 3 min) swell->cleavage prepare_cocktail Prepare 2% Hydrazine in DMF prepare_cocktail->cleavage wash Wash resin with DMF cleavage->wash end End: Deprotected peptide-resin wash->end

Caption: Standard workflow for on-resin Dde group cleavage using a 2% hydrazine cocktail.

Hydrazine-mediated cleavage is also a key step in the synthesis of cyclic peptides, where a peptide hydrazide is formed on the resin and subsequently cyclized.

Cyclic_Peptide_Synthesis cluster_SPPS Solid-Phase Peptide Synthesis cluster_cleavage_cyclization Cleavage and Cyclization sp_resin Start with Hydrazine Resin chain_elongation Fmoc-based Chain Elongation sp_resin->chain_elongation tfa_cleavage Cleave peptide hydrazide from resin with TFA chain_elongation->tfa_cleavage purification Purify linear peptide hydrazide tfa_cleavage->purification cyclization Intramolecular ligation to form cyclic peptide purification->cyclization final_product final_product cyclization->final_product Final Product: Cyclic Peptide

Caption: Workflow for the synthesis of cyclic peptides utilizing a hydrazine resin.

By carefully selecting the hydrazine concentration and monitoring the reaction, researchers can efficiently remove Dde protecting groups while minimizing side reactions, leading to the successful synthesis of high-purity peptides for a wide range of applications in research and drug development.

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Fmoc-Orn(Ivdde)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the safe handling and disposal of specialized chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Fmoc-Orn(Ivdde)-OH and its associated waste streams, prioritizing laboratory safety and regulatory compliance.

Immediate Safety and Handling Precautions:

Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for this compound.[1] Always handle this compound in a well-ventilated chemical fume hood.[1] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn to prevent skin and eye contact.[1] Avoid creating dust when handling the solid compound.[1]

Hazard CategoryClassificationPrecautionary Statement
Skin Corrosion/IrritationCategory 2Causes skin irritation.
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)May cause respiratory irritation.

Disposal of Unused or Expired Solid this compound:

Solid this compound waste should be treated as hazardous chemical waste.

Step 1: Containerization Place the solid waste in a clearly labeled, sealed container. The container should be compatible with the chemical and in good condition, free from leaks or cracks.[2]

Step 2: Labeling Label the container with the words "Hazardous Waste" and the full chemical name: "this compound".[2] Do not use abbreviations.[2]

Step 3: Storage Store the waste container in a designated hazardous waste accumulation area. This area should be cool, dry, and away from incompatible materials.[1]

Step 4: Disposal Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3][4]

Disposal of Waste from Experimental Procedures:

The primary waste stream from experiments involving this compound often results from the cleavage of the Ivdde protecting group, a procedure that typically utilizes a solution of hydrazine in N,N-dimethylformamide (DMF).[5] This waste is hazardous and requires careful handling.

Experimental Protocol for Ivdde Group Removal:

A common method for removing the Ivdde group involves the following steps:

  • The peptide-resin is treated with a 2% hydrazine solution in DMF.[5]

  • This treatment is typically repeated multiple times to ensure complete removal.[5]

  • The resin is then washed with DMF.[5]

The resulting liquid waste will contain hydrazine and DMF.

Disposal Procedure for Hydrazine/DMF Waste Stream:

Step 1: Collection Collect all liquid waste containing hydrazine and DMF in a dedicated, sealed, and properly vented hazardous waste container. The container material should be compatible with organic solvents.

Step 2: Segregation This waste stream must be segregated from other chemical waste, particularly acidic waste, to prevent potentially violent reactions.[2][6]

Step 3: Labeling Clearly label the container "Hazardous Waste: Hydrazine/DMF Solution". List all components and their approximate concentrations.

Step 4: Storage Store the container in a designated hazardous waste storage area, segregated from incompatible chemicals.[4][7]

Step 5: Disposal Contact your institution's EHS department for collection and disposal.[4] Do not attempt to neutralize or dispose of this waste down the drain.[2][4]

Disposal of Contaminated Labware:

Any labware, such as glassware or plasticware, that comes into contact with this compound or hydrazine solutions should be decontaminated or disposed of as hazardous waste.

  • Reusable Glassware: Triple-rinse with a suitable solvent (e.g., methanol or ethanol) capable of dissolving the chemical residue. Collect the rinsate as hazardous waste.[2] After thorough cleaning, the glassware can be reused.

  • Disposable Items: Items such as gloves, paper towels, and pipette tips should be placed in a sealed bag or container labeled "Hazardous Waste: Solid Chemical Debris" and disposed of through your EHS department.

Disposal Workflow:

cluster_solid Solid this compound Waste cluster_liquid Liquid Waste from Ivdde Cleavage cluster_labware Contaminated Labware Solid_Waste Unused/Expired Solid Solid_Container Seal in Labeled Hazardous Waste Container Solid_Waste->Solid_Container Solid_Store Store in Designated Hazardous Waste Area Solid_Container->Solid_Store Solid_Dispose Arrange EHS Pickup Solid_Store->Solid_Dispose Liquid_Waste Hydrazine/DMF Solution Liquid_Collect Collect in Dedicated Waste Container Liquid_Waste->Liquid_Collect Liquid_Segregate Segregate from Incompatible Waste Liquid_Collect->Liquid_Segregate Liquid_Label Label as 'Hazardous Waste: Hydrazine/DMF Solution' Liquid_Segregate->Liquid_Label Liquid_Store Store in Designated Hazardous Waste Area Liquid_Label->Liquid_Store Liquid_Dispose Arrange EHS Pickup Liquid_Store->Liquid_Dispose Labware Glassware, Gloves, etc. Decontaminate Triple-Rinse Reusable Items (Collect Rinsate) Labware->Decontaminate Dispose_Disposable Bag & Label Disposable Items Labware->Dispose_Disposable Labware_Dispose Dispose as Hazardous Waste via EHS Decontaminate->Labware_Dispose Dispose_Disposable->Labware_Dispose

Caption: Waste Disposal Workflow for this compound.

References

Personal protective equipment for handling Fmoc-Orn(Ivdde)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Orn(Ivdde)-OH. It includes detailed operational procedures, personal protective equipment (PPE) recommendations, and a comprehensive disposal plan to ensure laboratory safety and proper chemical management.

I. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical when handling this compound and associated reagents. The following table summarizes the required PPE for various stages of handling.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Handling Solid Compound Safety glasses with side shields or chemical splash gogglesNitrile or neoprene glovesLaboratory coat, long pants, closed-toe shoesN95 respirator if weighing outside a fume hood
Preparing Solutions (e.g., in DMF) Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesChemical-resistant apron over a laboratory coat, long pants, closed-toe shoesWork within a certified chemical fume hood
Ivdde Group Cleavage (with Hydrazine) Chemical splash goggles and a face shieldHeavy-duty butyl rubber or Viton™ gloves over nitrile glovesChemical-resistant apron over a laboratory coat, long pants, closed-toe shoesWork within a certified chemical fume hood

Note on Glove Selection: The choice of glove material is critical due to the solvents and reagents involved. Nitrile gloves offer good resistance to many chemicals, but for prolonged contact or when handling hydrazine, more robust gloves are necessary. Always check the manufacturer's glove compatibility chart for specific chemicals.

II. Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural, step-by-step guidance for the safe handling of this compound, from initial weighing to the cleavage of the Ivdde protecting group.

A. Handling and Weighing the Solid Compound

  • Preparation: Before handling, ensure that the designated workspace, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including spatulas, weigh boats, and labeled containers, readily available.

  • Donning PPE: Put on a laboratory coat, safety glasses with side shields, and nitrile gloves. If weighing outside of a fume hood, an N95 respirator is recommended to prevent inhalation of fine particles.

  • Weighing: Carefully transfer the desired amount of this compound from the stock container to a weigh boat using a clean spatula. Avoid creating dust.

  • Transfer: Promptly transfer the weighed solid to a labeled reaction vessel inside the fume hood.

  • Clean-up: Clean any spills immediately using a damp cloth, and dispose of the cloth and any contaminated weigh boats in the designated solid waste container.

B. Preparation of a Stock Solution in DMF

  • Solvent Dispensing: In a chemical fume hood, dispense the required volume of N,N-Dimethylformamide (DMF) into a labeled, graduated container.

  • Dissolution: Carefully add the pre-weighed this compound solid to the DMF.

  • Mixing: Gently swirl or stir the solution until the solid is completely dissolved. Avoid splashing.

  • Storage: If not for immediate use, store the solution in a tightly sealed, properly labeled container in a cool, dry place.

C. Experimental Protocol: Cleavage of the Ivdde Protecting Group

The Ivdde group is typically removed using a solution of hydrazine in DMF.[1] Hydrazine is acutely toxic, a suspected carcinogen, and corrosive; therefore, extreme caution must be exercised.[2]

  • Reagent Preparation:

    • Work exclusively in a certified chemical fume hood.

    • Don appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and heavy-duty gloves (e.g., butyl rubber).

    • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.[1] For example, to make 10 mL of the cleavage solution, add 0.2 mL of hydrazine monohydrate to 9.8 mL of DMF.

  • Deprotection Procedure:

    • To the peptide-resin in a reaction vessel, add the 2% hydrazine/DMF solution (approximately 25 mL per gram of resin).[1]

    • Gently agitate the mixture at room temperature for 3-5 minutes.[1]

    • Filter the resin and collect the filtrate as hazardous waste.

    • Repeat the hydrazine treatment two more times to ensure complete removal of the Ivdde group.

    • Wash the resin thoroughly with DMF (3-5 times) to remove any residual hydrazine and byproducts.[1]

III. Disposal Plan

Proper disposal of all waste generated is crucial to maintain a safe laboratory environment and comply with regulations.

Waste Type Disposal Container Disposal Procedure
Solid this compound Waste Labeled "Solid Chemical Waste" containerCollect all contaminated consumables (e.g., weigh boats, gloves, paper towels) in a designated, sealed bag before placing them in the solid waste container.
Solutions containing this compound Labeled "Chlorinated Solvent Waste" container (if in DMF)Pour directly into the designated waste container located in a satellite accumulation area or a fume hood.
Hydrazine Waste Labeled "Extremely Hazardous Waste: Hydrazine" containerAll filtrates and washes from the Ivdde cleavage must be collected in a dedicated, sealed, and clearly labeled container. Do not mix with other waste streams.[2][3]
Contaminated Sharps Sharps containerDispose of any needles or other sharps used in the process in a designated sharps container.

Emergency Spill Procedures:

  • Small Spills: For small spills of the solid, carefully wipe the area with a damp cloth and dispose of it in the solid chemical waste. For small liquid spills, absorb with an inert material (e.g., vermiculite or sand), and place the absorbent material in the appropriate hazardous waste container.

  • Large Spills (especially involving hydrazine): Evacuate the immediate area and alert others. Do not attempt to clean it up yourself. Contact your institution's Environmental Health and Safety (EHS) department immediately.[2]

IV. Workflow Diagram

The following diagram illustrates the key steps in the handling and deprotection workflow for this compound.

Fmoc_Orn_Ivdde_OH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_disposal Waste Disposal weigh Weigh Solid This compound dissolve Dissolve in DMF weigh->dissolve In Fume Hood solid_waste Solid Waste weigh->solid_waste Contaminated Consumables couple Couple to Peptide-Resin dissolve->couple Peptide Synthesis liquid_waste Liquid Waste (DMF) dissolve->liquid_waste Unused Solution cleave Cleave Ivdde Group (2% Hydrazine/DMF) couple->cleave Deprotection Step hydrazine_waste Hydrazine Waste cleave->hydrazine_waste Filtrate & Washes

References

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